benfotiamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
S-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOP(=O)(O)O)/SC(=O)C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-89-2 | |
| Record name | benfotiamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benfotiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benfotiamine's Neuroprotective Mechanism of Action: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682), has garnered significant scientific interest due to its superior bioavailability over water-soluble thiamine and its potential as a neuroprotective agent.[1][2] Its lipophilic nature facilitates enhanced penetration across cellular membranes, including the blood-brain barrier, making it a compelling therapeutic candidate for a spectrum of neurological and neurodegenerative disorders.[1][3] This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound exerts its effects on neuronal cells. It details the compound's influence on key metabolic and signaling pathways, presents quantitative data from pivotal preclinical and clinical studies, outlines detailed experimental protocols for reproducibility, and visualizes complex biological processes through signaling pathway diagrams.
Core Neuroprotective Mechanisms of Action
This compound's neuroprotective properties are not attributed to a single mode of action but rather to a multi-targeted engagement of several key cellular pathways that mitigate the pathological processes underlying neuronal damage. These mechanisms primarily revolve around the amelioration of hyperglycemia-induced damage, reduction of oxidative stress, and suppression of neuroinflammation.[4][5]
Activation of the Transketolase and Pentose (B10789219) Phosphate (B84403) Pathway
The principal and most well-established mechanism of this compound is the potent activation of transketolase (TKT), a critical enzyme in the pentose phosphate pathway (PPP).[6][7]
-
Enhanced Bioavailability and Conversion: As a lipid-soluble prodrug, this compound is readily absorbed and converted intracellularly to its biologically active form, thiamine diphosphate (B83284) (TDP), the essential coenzyme for TKT.[7] This process achieves significantly higher intracellular TDP levels compared to standard thiamine supplementation.[8]
-
Shunting of Glycolytic Intermediates: In states of high glucose, such as in diabetes or metabolic syndrome, the glycolytic pathway becomes overwhelmed. This leads to the accumulation of damaging metabolic intermediates like glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P).[9] By robustly activating TKT, this compound redirects these excess intermediates away from harmful pathways and shunts them into the non-oxidative branch of the PPP.[7][9] This redirection is central to this compound's ability to counteract hyperglycemic damage.
Inhibition of Advanced Glycation End-Product (AGE) Formation
A direct consequence of activating the TKT pathway is a significant reduction in the formation of Advanced Glycation End-products (AGEs).[2][10]
-
Reduction of AGE Precursors: AGEs are formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids. The glycolytic intermediates G3P and F6P are major precursors in AGE synthesis.[7] By diverting these precursors into the PPP, this compound effectively starves the AGE-forming pathways.[10][11]
-
Mitigation of Neuronal Damage: In neuronal tissues, AGEs contribute to cellular dysfunction, promote oxidative stress, trigger inflammation via their receptor (RAGE), and are implicated in the cross-linking and aggregation of proteins like tau and amyloid-beta (Aβ).[12][13] Studies in diabetic rats have shown that this compound can prevent the formation of neural imidazole-type AGEs and glycoxidation products.[12][13] While some clinical trials in diabetic patients have yielded mixed results on systemic AGE reduction, preclinical evidence strongly supports this mechanism in neuronal protection.[10][11]
Attenuation of Oxidative Stress
This compound exerts potent antioxidant effects through both direct and indirect mechanisms.[12][14]
-
Activation of the Nrf2/ARE Pathway: this compound and its metabolites have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[8][15] Nrf2 is a master regulator of the cellular antioxidant response. Its activation leads to the upregulated expression of a suite of protective enzymes, including catalase, superoxide (B77818) dismutase (SOD), and components of the glutathione (B108866) system.[12][16] This effect appears to be independent of thiamine, suggesting a unique action of this compound's metabolites.[12]
-
Direct Scavenging and Reduced ROS Production: In activated microglial cells, this compound has been shown to directly scavenge superoxide radicals.[16] By mitigating mitochondrial dysfunction and reducing the activity of pro-inflammatory enzymes like iNOS, it also decreases the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to reduced lipid peroxidation and levels of malondialdehyde (MDA).[12][16]
Suppression of Neuroinflammation
Chronic activation of glial cells and the resulting neuroinflammatory cascade are hallmarks of many neurodegenerative diseases. This compound has demonstrated significant anti-inflammatory properties.[4][12]
-
Inhibition of NF-κB Signaling: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[9][12] This inhibition prevents the downstream production of inflammatory mediators.
-
Reduced Pro-inflammatory Cytokines and Enzymes: In models of neuroinflammation, this compound treatment has been shown to decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]
Modulation of Key Signaling Pathways
Beyond its primary metabolic and antioxidant roles, this compound influences other critical signaling pathways involved in neuronal survival and pathology.
-
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a crucial enzyme in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease and other tauopathies.[4][17] this compound has been shown to inhibit the activity of GSK-3β, potentially through the activation of the PI3K/Akt survival pathway, which phosphorylates and inactivates GSK-3β.[4][14]
-
Modulation of MAPK Pathways: Evidence suggests that this compound can modulate members of the mitogen-activated protein kinase (MAPK) family. In some cellular contexts, it has been observed to inhibit ERK1/2 activity while enhancing the activation of JNK1/2, pathways involved in cell proliferation and stress responses.[12][18]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and in vitro studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Model System | Stressor | This compound Concentration (µM) | Outcome Measure | Result | Citation(s) |
|---|---|---|---|---|---|
| Neuroblastoma Cells | Paraquat (B189505) (0.25 mM) | 25 | Cell Viability | Increased from 60% to 75% | [1][14] |
| Neuroblastoma Cells | Paraquat (0.25 mM) | 50 | Cell Viability | Increased from 60% to 85% | [1][14] |
| Endothelial Cells | High Glucose | 50 | AGE Accumulation | Complete prevention | [14] |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Non-cytotoxic doses | NO & ·O⁻₂ Production | Significant decrease | [16] |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Non-cytotoxic doses | Lipid Peroxidation | Significant decrease |[16] |
Table 2: In Vivo Neuroprotective Efficacy of this compound in Animal Models
| Animal Model | Condition | Dosage | Duration | Key Outcomes | Citation(s) |
|---|---|---|---|---|---|
| AlCl₃-induced Rat | Alzheimer's-like Disease | 300 mg/kg/day | 15 days | Improved learning and memory (Morris Water Maze); Reduced tauopathy, apoptosis, and neuronal damage. | [19] |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | 100-200 mg/kg/day | 8 weeks | Enhanced spatial memory; Reduced amyloid plaque numbers and phosphorylated tau levels. | [14] |
| P301S Transgenic Mice | Tauopathy | 200 mg/kg/day | 8 weeks | Increased lifespan; Improved behavioral deficits; Prevented motor neuron death; Reduced NFTs and oxidative stress. | [8][14] |
| STZ-induced Rat | Neurodegeneration | 150 mg/kg/day | 7 days | Reversed cognitive impairment; Modulated GLUT1/3 and inhibited GSK3 activity in the hippocampus. | [20][21] |
| MPTP-induced Mice | Parkinson's Disease | 200-250 mg/kg/day | 28 days | Improved motor function; Protected dopaminergic neurons; Activated Nrf2 pathway. |[22] |
Experimental Protocols
To facilitate reproducibility and further investigation, detailed methodologies for key cited experiments are provided below.
In Vitro Neuroprotection Assay: Paraquat-Induced Toxicity in Neuroblastoma Cells
This protocol is based on methodologies used to assess the protective effects of this compound against oxidative stress-induced cell death.[1][14]
-
Cell Culture:
-
Culture mouse neuroblastoma cells (e.g., N2a) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment Protocol:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 25 µM, 50 µM) or vehicle control for 24 hours.
-
Introduce the neurotoxin paraquat at a final concentration of 0.25 mM to all wells except the untreated control group.
-
Co-incubate for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
In Vivo Neuroprotection Model: AlCl₃-Induced Alzheimer's Disease in Rats
This protocol describes an established method to induce an Alzheimer's-like pathology in rodents to test therapeutic interventions.[1][19]
-
Animal Model and Induction:
-
Use adult male Wistar rats (200-250 g). House them under standard laboratory conditions with ad libitum access to food and water.
-
Administer aluminum chloride (AlCl₃) at a dose of 100 mg/kg body weight via oral gavage daily for 30-45 days to induce neurotoxicity. A control group receives saline.
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
For the final 15 days of the AlCl₃ administration period, treat animal subgroups with this compound (e.g., 50 mg/kg and 300 mg/kg) via oral gavage daily. A positive control group may receive donepezil (B133215) (e.g., 5 mg/kg).
-
-
Behavioral Assessment (Morris Water Maze):
-
Following the treatment period, assess spatial learning and memory.
-
Train rats for 4-5 consecutive days to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform).
-
On the final day, perform a probe trial by removing the platform and measuring the time spent in the target quadrant.
-
-
Biochemical and Histological Analysis:
-
After behavioral testing, euthanize the animals and harvest brain tissue.
-
Homogenize brain regions (e.g., hippocampus, cortex) to measure levels of acetylcholinesterase (AChE), oxidative stress markers (MDA, GSH), inflammatory markers (NO), hyperphosphorylated tau, and apoptotic markers (caspase 8).
-
Perform histological staining (e.g., H&E, Congo red) on hippocampal sections to assess neuronal damage and plaque deposition.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental designs discussed in this guide.
Caption: this compound activates Transketolase, shunting metabolites to the PPP.
Caption: this compound activates the Nrf2/ARE antioxidant defense pathway.
Caption: this compound inhibits GSK-3β, a key kinase in tau pathology.
Caption: Workflow for an in vivo study of this compound's neuroprotection.
Conclusion and Future Directions
This compound presents a robust, mechanism-based therapeutic strategy for a range of neurological disorders. Its ability to simultaneously inhibit the three major pathways of hyperglycemic damage—AGE formation, the DAG-PKC pathway, and the hexosamine pathway—by activating transketolase distinguishes it from agents that target more downstream events.[9] Furthermore, its capacity to activate the Nrf2 antioxidant pathway and suppress NF-κB-mediated inflammation provides additional layers of neuroprotection that are relevant even in non-diabetic neurodegenerative conditions.[8][12]
The compelling preclinical data, particularly in models of Alzheimer's disease, tauopathy, and Parkinson's disease, strongly supports its therapeutic potential.[14][19][22] While short-term clinical trials have shown promise in improving symptoms of diabetic neuropathy, larger, long-term studies are required to fully elucidate its efficacy in slowing the progression of neurodegenerative diseases in human populations.[4][23][24] Future research should focus on confirming these multifaceted mechanisms in clinical settings, identifying responsive patient populations, and optimizing dosing strategies for chronic neurological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. nbinno.com [nbinno.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting-Glycation and High Blood Sugar - Life Extension [lifeextension.com]
- 14. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine [mdpi.com]
- 15. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound upregulates antioxidative system in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound’s Effects on Measures of Brain Aging - Life Extension [lifeextension.com]
- 18. researchgate.net [researchgate.net]
- 19. researcher.manipal.edu [researcher.manipal.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. This compound in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. diabetesjournals.org [diabetesjournals.org]
Benfotiamine and Its Derivatives: A Technical Guide to Physicochemical Properties for Drug Development
For Immediate Release
This technical guide provides a comprehensive analysis of the core physicochemical properties of benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (Vitamin B1). Tailored for researchers, scientists, and drug development professionals, this document collates essential quantitative data, details standardized experimental protocols, and visualizes key mechanistic pathways to support advanced pharmaceutical research and formulation development.
Introduction
This compound (S-benzoylthiamine O-monophosphate) is a lipid-soluble thiamine analogue developed to improve the bioavailability of vitamin B1.[1][2] Unlike its water-soluble counterpart, thiamine HCl, this compound's lipophilic nature enhances its absorption from the gastrointestinal tract via passive diffusion, leading to significantly higher plasma and intracellular thiamine levels.[1][2][3] This superior pharmacokinetic profile is central to its therapeutic potential, particularly in mitigating complications associated with diabetes mellitus, such as neuropathy, nephropathy, and retinopathy.[4][5][6]
Acting as a prodrug, this compound is dephosphorylated in the intestine to S-benzoylthiamine, which is then converted within erythrocytes and the liver to thiamine.[7][8][9] Thiamine is subsequently phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP), which is critical for glucose metabolism.[4][10] This guide focuses on the fundamental physicochemical characteristics that govern this compound's absorption, distribution, and stability, providing a critical data foundation for formulation scientists and medicinal chemists.
Core Physicochemical Properties
The efficacy and formulation of an active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties. The following tables summarize key quantitative data for this compound.
Table 1: Solubility Profile of this compound
This compound is often described pharmacologically as "lipid-soluble" due to its enhanced membrane permeability compared to thiamine. However, its measured solubility in non-polar solvents is low. It is practically insoluble in oils and solvents like n-octanol.[8][11] Its solubility is highly dependent on pH, increasing significantly in alkaline conditions.[12]
| Solvent System | Reported Solubility | Notes | Citations |
| Water (Neutral/Acidic pH) | < 2.3 mg/mL | Sparingly soluble at pH ≤ 7.0. Sonication may be required. | [12][13] |
| Water (Alkaline pH ≥ 8.0) | Readily Soluble | A 0.1 M ammonium (B1175870) hydroxide (B78521) solution dissolves ~1 mg/mL. | [12][14] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Highly soluble; recommended solvent for stock solutions. | [11][12] |
| Ethanol (EtOH) | < 2.83 mg/mL | Slightly soluble. | [12][13] |
| n-Octanol, Mineral Oil | Practically Insoluble | Demonstrates low solubility in non-polar organic solvents. | [8][11] |
Table 2: Lipophilicity and Ionization Constants
The lipophilicity of this compound is complex; while its partition coefficient (Log P) is estimated to be low, its ability to act as a lipophilic prodrug is attributed to its metabolic conversion to S-benzoylthiamine, which more readily crosses cellular membranes.[11] The molecule possesses two primary ionization centers: the phosphate (B84403) group (pKa₁) and the pyrimidine (B1678525) ring (pKa₂).
| Parameter | Value | Method | Citations |
| Log P (n-octanol/water) | -2.814 | Estimated | [5] |
| pKa₁ (Phosphate Group) | ~1.84 | Predicted | [15][16] |
| pKa₂ (Pyrimidine N1) | 4.82 | HPLC | [15] |
Table 3: Thermal and Physical Properties
This compound is a stable, crystalline solid under standard conditions.[17][18] Variations in the reported melting point may be attributed to different experimental conditions or polymorphic forms.
| Parameter | Value | Appearance | Citations |
| Molecular Formula | C₁₉H₂₃N₄O₆PS | - | [1][19] |
| Molecular Weight | 466.45 g/mol | - | [7] |
| Melting Point | 165 °C to 192 °C | White to off-white crystalline powder. | [5][7][17][20] |
| Stability | Stable solid; Hygroscopic | Store under inert atmosphere, protected from moisture. | [5][21] |
Standardized Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard methodologies for the key experiments cited.
Solubility Determination (Shake-Flask Method, per OECD 105 / USP <1236>)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[22][23]
-
Preliminary Test : An estimation of solubility is performed by adding the test substance in stepwise amounts to a known volume of the solvent (e.g., purified water, buffer of specific pH) at the test temperature, with vigorous shaking, to determine the approximate saturation point.[18]
-
Equilibration : An amount of the solid substance in excess of its estimated solubility (typically 5-fold) is added to a known volume of the solvent in a suitable vessel (e.g., glass-stoppered flask).[18]
-
The vessels are agitated (e.g., on a mechanical shaker or stirrer) in a thermostatically controlled water bath at a constant temperature (e.g., 25 ± 1 °C).[11]
-
Equilibration time is critical and should be sufficient to reach a plateau in concentration. Samples of the supernatant are taken at various time points (e.g., 24, 48, 72 hours) until consecutive measurements are constant.[18]
-
Phase Separation : The undissolved solid material is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[6]
-
Analysis : The concentration of the this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][18]
Figure 1: Workflow for Shake-Flask Solubility Determination.
Lipophilicity: Log P Determination (Shake-Flask Method, per OECD 107)
This protocol determines the n-octanol/water partition coefficient (Pₒᵥ), a measure of a compound's lipophilicity.[8]
-
Preparation of Phases : High-purity n-octanol and water are mutually saturated by stirring them together for at least 24 hours at the test temperature, followed by a separation period. The pH of the aqueous phase is adjusted with a buffer if determining the distribution of an ionizable substance.[20][24]
-
Test Substance Addition : A stock solution of this compound is prepared in one of the phases (typically the one in which it is more soluble). A small volume of this stock is added to a vessel containing known volumes of both pre-saturated n-octanol and water. The initial concentration should not exceed 0.01 M.[20]
-
Equilibration : The vessel is securely capped and shaken gently at a constant temperature (20-25 °C) until equilibrium is achieved. Vigorous shaking that could cause emulsion formation should be avoided.[11][24]
-
Phase Separation : The mixture is centrifuged to ensure a clean separation of the octanol (B41247) and aqueous layers.[8][11]
-
Analysis : The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC).[8]
-
Calculation : The partition coefficient (Pₒᵥ) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[8]
pKa Determination (Potentiometric Titration)
This method measures the pH of a solution as a titrant is added, allowing for the determination of the ionization constant(s) of the analyte.[4]
-
Instrument Calibration : A potentiometer and pH electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[4]
-
Sample Preparation : A solution of this compound is prepared at a known concentration (e.g., 1 mM) in purified water. The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[4]
-
Inert Atmosphere : The sample solution is purged with an inert gas (e.g., nitrogen) before and during the titration to remove dissolved carbon dioxide, which can interfere with pH measurements.[4]
-
Titration : The solution is placed in a thermostatted vessel with constant stirring. A standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments.
-
Data Collection : The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Data Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified at the inflection point of the curve.
Chemical Stability (Forced Degradation Studies, per ICH Q1A(R2))
Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[5][14]
-
Stress Conditions : Separate samples of this compound are subjected to a variety of stress conditions, typically aiming for 5-20% degradation.[1][14]
-
Acid/Base Hydrolysis : Samples are treated with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room or elevated temperature (e.g., 60 °C).[1]
-
Oxidation : Samples are exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation : Solid samples are exposed to high heat (e.g., 80 °C) in a controlled oven.[1]
-
Photostability : Solid or solution samples are exposed to a controlled light source that provides both UV and visible output, as specified by ICH Q1B (e.g., 1.2 million lux hours).[1]
-
-
Time Points : Samples are collected at various time points during the stress exposure.
-
Analysis : The stressed samples are analyzed using a stability-indicating HPLC method. The method's ability to separate the intact this compound peak from all degradation product peaks is assessed.[10]
-
Mass Balance : An attempt is made to achieve mass balance, where the sum of the assay of the intact drug and the levels of all degradation products is close to 100% of the initial assay.
Mechanism of Action & Key Signaling Pathways
This compound exerts its therapeutic effects primarily by increasing intracellular levels of thiamine pyrophosphate (TPP), which activates the enzyme transketolase.[4][22] This activation redirects metabolic intermediates from pathways of hyperglycemic damage.
Metabolic Activation of this compound
This compound is a prodrug that must be metabolically converted to the active coenzyme TPP. This multi-step process begins in the gut and continues within target cells.[1][9]
Figure 2: Metabolic conversion of this compound to its active form, TPP.
Inhibition of Advanced Glycation End-product (AGE) Formation
In hyperglycemic conditions, excess glycolytic intermediates like fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P) are shunted into damaging pathways, leading to the formation of Advanced Glycation End-products (AGEs). This compound-derived TPP enhances the activity of transketolase, a key enzyme in the pentose (B10789219) phosphate pathway (PPP), which detoxifies these harmful intermediates.[4][10][22]
Figure 3: this compound's mechanism for inhibiting AGE formation.
Conclusion
The physicochemical properties of this compound underscore its advantages as a highly bioavailable thiamine prodrug. Its unique solubility profile, thermal stability, and ionization characteristics are critical parameters for the rational design of effective oral dosage forms. The primary mechanism of action, centered on the activation of transketolase, provides a clear biochemical basis for its therapeutic effects in preventing hyperglycemic damage. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the development and optimization of this compound-based therapeutics.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. filab.fr [filab.fr]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Phytosafe [phytosafe.com]
- 10. onyxipca.com [onyxipca.com]
- 11. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 12. oecd.org [oecd.org]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. resolvemass.ca [resolvemass.ca]
- 15. uspnf.com [uspnf.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. uspnf.com [uspnf.com]
- 18. acri.gov.tw [acri.gov.tw]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. oecd.org [oecd.org]
- 21. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Benfotiamine Synthesis Pathways and Novel Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (Vitamin B1), has garnered significant scientific interest due to its superior bioavailability compared to its water-soluble counterpart.[1][2][3] This enhanced lipophilicity allows for greater cellular penetration and subsequent conversion to the active coenzyme, thiamine pyrophosphate (TPP), leading to a more pronounced therapeutic effect. This technical guide provides a comprehensive overview of the synthesis of this compound, its key signaling pathways, and the development of novel analogues. Detailed experimental protocols for the evaluation of this compound and its derivatives are also presented to facilitate further research and drug development in this promising area. This compound's primary mechanism of action involves the activation of the enzyme transketolase, a critical component of the pentose (B10789219) phosphate (B84403) pathway.[4][5] This activation helps to redirect excess glucose metabolites away from detrimental pathways, such as the formation of advanced glycation end-products (AGEs), thereby mitigating cellular damage associated with hyperglycemia.[4][6] Furthermore, this compound has been shown to exert antioxidant and anti-inflammatory effects through the modulation of pathways including NF-κB and Nrf2/ARE.[4] These multifaceted properties have led to its investigation in a range of pathological conditions, most notably diabetic complications and neurodegenerative diseases like Alzheimer's.[4][7]
This compound Synthesis Pathways
The chemical synthesis of this compound (S-benzoylthiamine O-monophosphate) typically involves a two-step process starting from thiamine hydrochloride. The first step is the phosphorylation of thiamine to yield thiamine monophosphate, which is then followed by the benzoylation of the thiazole (B1198619) ring.
Chemical Synthesis of this compound
The following diagram illustrates a common synthetic route for this compound:
References
- 1. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medi-cent.ch [medi-cent.ch]
- 6. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the In Vitro Antioxidant Capacity of Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benfotiamine (B1667992), a lipid-soluble synthetic derivative of thiamine (B1217682) (Vitamin B1), has emerged as a compound of significant interest for its potential therapeutic applications, particularly in pathologies associated with oxidative stress, such as diabetic complications.[1][2] Unlike its water-soluble counterpart, this compound's lipophilicity enhances its bioavailability, allowing for more effective penetration of cellular membranes.[3][4] Its antioxidant properties are multifaceted, stemming from both direct, though modest, radical-scavenging activity and, more significantly, indirect mechanisms that bolster the cell's endogenous antioxidant defense systems.[5][6] This guide synthesizes the current in vitro evidence, detailing the molecular mechanisms, quantitative data, and experimental protocols used to characterize the antioxidant capacity of this compound.
The primary indirect mechanisms include the activation of the enzyme transketolase, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP). This activation increases the production of NADPH, which is crucial for regenerating the principal endogenous antioxidant, glutathione (B108866).[1][4] Furthermore, this compound has been shown to activate the Nrf2/ARE signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[6][7] It also plays a crucial role in mitigating the formation of Advanced Glycation End-products (AGEs), which are significant contributors to oxidative stress in hyperglycemic conditions.[4][8] This document provides a comprehensive overview of these mechanisms, supported by structured data tables and detailed experimental methodologies for in vitro assessment.
Direct Antioxidant Capacity
Direct antioxidant activity refers to the ability of a compound to directly neutralize free radicals by donating an electron. While some studies suggest this compound possesses direct antioxidant capabilities, quantitative data from standardized cell-free radical scavenging assays are limited in the peer-reviewed literature.[6][9]
One of the key pieces of evidence for direct action comes from the Ferric Reducing Ability of Plasma (FRAP) assay. Studies have demonstrated that this compound can directly reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), indicating a capacity for electron donation.[5][9] This direct antioxidant action may contribute to its protective effects against oxidative DNA damage.[5][9] However, a significant data gap exists for this compound's performance in other common assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, making direct comparisons of its radical scavenging potency with classical antioxidants like Vitamin C and Vitamin E challenging.[6]
Table 1: Summary of In Vitro Direct Antioxidant Activity
| Assay | Matrix | Key Findings | Reference |
| Ferric Reducing Ability of Plasma (FRAP) | Cell-free | Showed direct electron-donating capacity. Prevented oxidative stress induced by various agents in kidney cell lines. | [5][9] |
| Nitrite-Induced Hemoglobin Oxidation | Cell-free (Erythrocyte Lysate) | Attenuated hemoglobin oxidation in a concentration-dependent manner, indicating free radical scavenging properties. | [10] |
| DPPH Radical Scavenging | Not Reported | Quantitative IC50 data for this compound is not widely available in peer-reviewed literature. | [6] |
| ABTS Radical Scavenging | Not Reported | Quantitative IC50 data for this compound is not widely available in peer-reviewed literature. | [6] |
Indirect Antioxidant Mechanisms
This compound's more pronounced antioxidant effects are attributed to its ability to modulate key intracellular pathways that enhance the body's own defense systems against oxidative stress.
Activation of the Pentose Phosphate Pathway (PPP)
A primary mechanism of this compound is the activation of transketolase, a thiamine pyrophosphate (TPP)-dependent enzyme.[4][8] After absorption, this compound is converted to TPP, which acts as a coenzyme for transketolase.[4] Enhanced transketolase activity diverts excess glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, into the non-oxidative branch of the pentose phosphate pathway.[8] This metabolic shift increases the production of NADPH, a critical reducing equivalent.[4] NADPH is essential for the glutathione reductase enzyme, which regenerates reduced glutathione (GSH) from its oxidized state (GSSG).[4] GSH is a major cellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for glutathione peroxidase (GPx).[1]
Activation of the Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[6] Studies have shown that this compound and its metabolites can act as Nrf2 activators.[7] It is proposed that they induce a conformational change in Keap1, leading to the release of Nrf2.[6] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[6][7] This binding initiates the transcription of numerous protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7][11] This upregulation of the endogenous antioxidant system provides a robust defense against oxidative insults.[7]
Inhibition of Advanced Glycation End-product (AGE) Formation
Advanced Glycation End-products (AGEs) are harmful compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[8] Their accumulation, accelerated in hyperglycemic states, is a major source of oxidative stress and is implicated in diabetic complications.[5][8] this compound inhibits the formation of AGEs primarily by the same transketolase-activating mechanism described previously.[8] By shunting the key glycolytic intermediates glyceraldehyde-3-phosphate and fructose-6-phosphate into the pentose phosphate pathway, this compound reduces the availability of these precursors for the formation of AGEs.[8] Animal studies have shown that this compound can prevent the accumulation of AGEs in neural tissues.[12] However, it is important to note that human clinical trials have yielded mixed results, with some studies finding no significant reduction in circulating AGEs after this compound supplementation.[13][14][15] This suggests its effect may be more preventative at a cellular level rather than systemic clearance of existing AGEs.[12]
Quantitative Data on In Vitro Antioxidant Effects
The following table summarizes quantitative findings from various cell-based assays designed to measure the antioxidant effects of this compound. These studies typically involve challenging cells with an oxidative stressor (e.g., lipopolysaccharide [LPS], H₂O₂) with and without this compound treatment and measuring key biomarkers.
Table 2: Summary of Quantitative Cell-Based Antioxidant Data
| Assay / Parameter | Cell Type | Treatment / Stressor | This compound Conc. | Result | Reference |
| Oxidative Stress Markers | |||||
| Nitric Oxide (NO) Production | BV-2 Microglia | LPS (1 µg/ml) | 100-250 µM | Dose-dependent decrease in NO production. | [11] |
| Superoxide Anion (O₂⁻) Production | BV-2 Microglia | LPS (1 µg/ml) | 100-250 µM | Significant decrease in O₂⁻ production. | [11] |
| Lipid Peroxidation (MDA) | BV-2 Microglia | LPS (1 µg/ml) | 100-250 µM | Significant decrease in malondialdehyde levels. | [11] |
| Protein-HNE Adducts | RAW 264.7 Macrophages | LPS | 100 µM | Prevented formation of protein-HNE adducts and lipid hydroperoxides. | [16] |
| Antioxidant Enzyme Activity | |||||
| Catalase (CAT) Activity | BV-2 Microglia | LPS (1 µg/ml) | 250 µM | Restored LPS-induced inhibition of CAT activity to control levels. | [11] |
| Glutathione (GSH) Content | BV-2 Microglia | LPS (1 µg/ml) | 50-250 µM | Dose-dependently increased intracellular GSH levels. | [11] |
| Nrf2/ARE Gene Expression | |||||
| GSR, HO1 mRNA | Mouse Embryonic Fibroblasts (WT) | Vehicle | 100 µM | Significantly increased mRNA levels after 3 hours. | [7] |
| GCLM, NQO1 mRNA | Mouse Embryonic Fibroblasts (WT) | Vehicle | 50-100 µM | Elevated mRNA levels after 8 hours. | [7] |
| Nrf2/ARE Gene Expression | Mouse Embryonic Fibroblasts (Nrf2 KO) | Vehicle | 50-100 µM | No significant change in mRNA levels, confirming Nrf2-dependency. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key in vitro assays used to evaluate the antioxidant capacity of this compound.[1]
General Experimental Workflow
A multi-faceted approach is recommended to thoroughly characterize the antioxidant effects of this compound.[1] The workflow typically involves cell culture, treatment with this compound, induction of oxidative stress, and subsequent measurement of various antioxidant parameters.
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[1]
-
Materials:
-
Appropriate cell line (e.g., kidney cells, macrophages).
-
96-well black, clear-bottom microplate.
-
This compound.
-
Oxidative stress inducer (e.g., H₂O₂).
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Serum-free culture medium.
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm).
-
-
Protocol:
-
Cell Seeding: Seed cells in the 96-well plate to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.[1]
-
This compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.[1]
-
Induction of Oxidative Stress (Optional): If assessing protective effects, add an oxidative stressor for a specific time.[1]
-
DCFH-DA Loading: Wash cells once with warm PBS. Add a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.[1]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.[1]
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.
-
Lipid Peroxidation Assay (TBARS/MDA Assay)
This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[1]
-
Materials:
-
Treated cell lysates.
-
Thiobarbituric Acid (TBA) solution.
-
Trichloroacetic Acid (TCA) solution.
-
Butylated Hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
MDA standard solution.
-
Spectrophotometer or fluorescence microplate reader (Absorbance at ~532 nm).
-
-
Protocol:
-
Sample Preparation: Harvest and lyse cells in a suitable buffer containing BHT. Determine protein concentration for normalization.[1]
-
TBARS Reaction: In a microcentrifuge tube, add the cell lysate and an equal volume of TBA/TCA solution.[1]
-
Incubation: Incubate the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.[1]
-
Cooling and Centrifugation: Cool tubes on ice for 10 minutes. Centrifuge at 10,000 x g for 10-15 minutes to pellet precipitate.[1]
-
Measurement: Transfer the supernatant to a new tube or 96-well plate and measure the absorbance at ~532 nm.[1]
-
Quantification: Generate a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples and normalize to the protein concentration.[1]
-
Antioxidant Enzyme Activity Assays
These assays measure the activity of key enzymes in the cellular antioxidant defense system.[1][11]
-
Superoxide Dismutase (SOD) Activity: Measures the dismutation of superoxide radicals. The assay is often based on the inhibition of a superoxide-mediated reaction, such as the reduction of nitroblue tetrazolium (NBT) or WST-1 by a superoxide-generating system (e.g., xanthine/xanthine oxidase).[1]
-
Catalase (CAT) Activity: Measures the decomposition of hydrogen peroxide (H₂O₂). The most common method involves monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed.[1][11]
-
Glutathione Peroxidase (GPx) Activity: Measures the reduction of hydroperoxides using glutathione (GSH). The assay is typically coupled to the oxidation of NADPH by glutathione reductase, which is monitored as a decrease in absorbance at 340 nm.[1]
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.[1]
-
Materials:
-
Cells grown on glass coverslips.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against Nrf2.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix cells with paraformaldehyde, then permeabilize with Triton X-100.[1]
-
Blocking and Antibody Incubation: Block non-specific binding sites with BSA. Incubate with the primary anti-Nrf2 antibody, followed by washes and incubation with the fluorescent secondary antibody.[1]
-
Nuclear Staining and Imaging: Counterstain nuclei with DAPI. Mount coverslips on slides and visualize using a fluorescence microscope. An increase in the co-localization of Nrf2 (e.g., green fluorescence) and DAPI (blue fluorescence) indicates nuclear translocation.[1]
-
In Vitro AGE Formation Assay (BSA-Glucose Model)
This assay evaluates the ability of this compound to inhibit the formation of AGEs in a cell-free system.[8]
-
Materials:
-
Bovine Serum Albumin (BSA).
-
High concentration D-Glucose solution.
-
Phosphate buffer (pH 7.4).
-
Sodium azide (B81097) (to prevent bacterial growth).
-
This compound.
-
Fluorescence spectrophotometer (Excitation/Emission: ~370 nm/~440 nm).
-
-
Protocol:
-
Reaction Mixture Preparation: Prepare a solution containing BSA (e.g., 10 mg/mL), D-Glucose (e.g., 500 mM), and sodium azide in phosphate buffer.
-
Treatment: Aliquot the reaction mixture into tubes and add various concentrations of this compound or a control (e.g., aminoguanidine). Include a control with no inhibitor.
-
Incubation: Incubate the mixtures in the dark at 37°C for several weeks (e.g., 1-4 weeks) to allow for the slow process of glycation.
-
Measurement: After incubation, measure the fluorescence intensity of the characteristic AGE-specific signal (Ex/Em: ~370/440 nm).
-
Calculation: Calculate the percentage inhibition of AGE formation by this compound compared to the control without an inhibitor.
-
Conclusion
The in vitro evidence strongly indicates that this compound possesses significant antioxidant properties that are primarily mediated through indirect mechanisms. While it demonstrates some capacity for direct electron donation, its main strength lies in the upregulation of the body's endogenous antioxidant defenses. By activating the transketolase enzyme, this compound enhances NADPH production and subsequent glutathione regeneration.[4] Concurrently, it stimulates the Nrf2/ARE pathway, leading to the coordinated expression of a broad spectrum of protective antioxidant enzymes.[7] Its ability to inhibit the formation of pro-oxidant AGEs further underscores its potential in managing conditions characterized by hyperglycemia and high oxidative stress.[8] For drug development professionals and researchers, these multifaceted mechanisms present compelling avenues for therapeutic intervention in a range of oxidative stress-related diseases. Future in vitro research should aim to fill the existing data gaps concerning its direct radical scavenging kinetics and further elucidate the specific metabolites responsible for Nrf2 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound upregulates antioxidative system in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound on advanced glycation endproducts and markers of endothelial dysfunction and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy | PLOS One [journals.plos.org]
- 16. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Benfotiamine on Advanced Glycation End-products (AGEs) Formation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Advanced Glycation End-products (AGEs) are a diverse group of non-enzymatically modified macromolecules implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the intrinsic aging process. The accumulation of AGEs leads to protein cross-linking, induction of oxidative stress, and chronic inflammation, primarily through interaction with their receptor (RAGE). Consequently, inhibiting AGE formation represents a key therapeutic strategy. Benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), has emerged as a potent inhibitor of AGE formation in preclinical models. Its primary mechanism involves the activation of the enzyme transketolase, which diverts glycolytic precursors of AGEs into the pentose (B10789219) phosphate (B84403) pathway. This guide provides a comprehensive technical overview of this compound's mechanism of action, a compilation of quantitative data from key preclinical and clinical studies, detailed experimental protocols for assessing its efficacy, and visualizations of the core biochemical pathways and experimental workflows.
Core Mechanism of Action
This compound's superior bioavailability compared to water-soluble thiamine allows for greater intracellular accumulation of its active metabolite, thiamine diphosphate (B83284) (TDP), also known as thiamine pyrophosphate (TPP).[1][2] TDP is an essential coenzyme for transketolase, a critical enzyme in the pentose phosphate pathway (PPP).[1][2]
Under hyperglycemic conditions, the increased flux of glucose through glycolysis leads to the accumulation of reactive intermediates, specifically glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P).[1][3] These intermediates are major precursors for the formation of dicarbonyl compounds like methylglyoxal (B44143) (MGO), which rapidly react with proteins, lipids, and nucleic acids to form AGEs.[1][2]
This compound administration boosts intracellular TDP levels, leading to a significant increase in transketolase activity.[4][5] Activated transketolase diverts G3P and F6P away from the AGE-forming pathways and shunts them into the non-oxidative branch of the PPP.[5][6][7] This action directly reduces the substrate pool available for the synthesis of AGEs, thereby inhibiting their formation.[1][5] By preventing the accumulation of AGE precursors, this compound effectively blocks three major pathways of hyperglycemic damage: the AGE formation pathway, the diacylglycerol (DAG)–protein kinase C (PKC) pathway, and the hexosamine pathway.[3][5]
Signaling Pathway Visualization
The following diagram illustrates the core mechanism by which this compound inhibits the formation of Advanced Glycation End-products.
Caption: this compound's mechanism for inhibiting AGE formation.
Quantitative Data Summary
The efficacy of this compound in reducing AGEs varies significantly between preclinical animal models and human clinical trials. Animal studies have consistently shown robust and significant reductions in tissue AGEs, whereas human studies have yielded mixed and often non-significant results, particularly in plasma and urine.
Animal Studies: Quantitative Effects on AGEs
| Study Subject | Diabetes Model | Treatment Details | Key Findings | Reference |
| Diabetic Rats | Streptozotocin (STZ) | This compound, started immediately after diabetes induction (prevention) | Completely prevented diabetes-induced Nε-(carboxymethyl)lysine (CML) formation in peripheral nerves. Induced a major inhibition of neural imidazole-type AGE formation. | [8] |
| Diabetic Rats | Streptozotocin (STZ) | This compound for 9 months | Inhibited AGE formation in retinas. | [5] |
| Diabetic Mice | Streptozotocin (STZ) | Oral this compound | Prevented the vascular accumulation of AGEs in ischemic limbs. | [9] |
Human Clinical Trials: Quantitative Effects on AGEs
| Study Population | Study Design | Treatment Details | Key Findings | Reference |
| 6 Type 1 Diabetic Patients | Before-and-after trial | 600 mg/day this compound for 28 days | Intracellular CML in red blood cells decreased by 40% (p<0.001). Intracellular methylglyoxal-derived AGEs reduced by almost 70% (p<0.01). No significant change in HbA1c. | [10] |
| 13 Type 2 Diabetic Patients | Crossover trial | 1,050 mg/day this compound for 3 days | Prevented the postprandial increase in serum AGEs after an AGE-rich meal. | [11][12] |
| 82 Patients with Type 2 Diabetes and Nephropathy | 12-week, randomized, placebo-controlled trial | 900 mg/day (300 mg, 3x/day) this compound | No significant reduction in plasma or urinary levels of CML, Nε-(Carboxyethyl)lysine (CEL), or 5-hydro-5-methylimidazolone (MG-H1) compared to placebo. | [13][14][15][16][17] |
| 70 Patients with Mild Cognitive Impairment or Mild Alzheimer's Disease | 12-month, randomized, placebo-controlled trial | 600 mg/day (300 mg, 2x/day) this compound | Significantly reduced the increase in blood AGEs compared to placebo (p=0.044). Placebo group AGEs increased by ~10%, while the this compound group's decreased by >5%. | [4][18][19][20] |
Experimental Protocols
This section details common methodologies for evaluating the effect of this compound on AGE formation.
In Vitro Assay: BSA Glycation Model
This is a widely used method to screen for AGE inhibitors.[6]
Objective: To measure the inhibitory effect of this compound on the formation of fluorescent AGEs and specific AGEs like CML in a cell-free system.
Materials:
-
Bovine Serum Albumin (BSA), fatty-acid free
-
D-Glucose or Methylglyoxal (MGO)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (to prevent microbial growth)
-
Trichloroacetic acid (TCA)
-
Reagents for specific AGE quantification (e.g., anti-CML antibody for ELISA, standards for HPLC/LC-MS)
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of BSA (e.g., 10 mg/mL) and a high concentration of glucose (e.g., 0.5 M) or MGO in PBS.
-
Incubation: Add various concentrations of this compound to the reaction mixture. A control group with no this compound and a blank group with no glucose/MGO are essential.
-
Incubation Conditions: Incubate the mixtures in a sterile, dark environment at 37°C for a period ranging from 1 to 4 weeks.
-
Termination & Dialysis: Stop the reaction by cooling. For some analyses, excess sugar is removed by dialysis against PBS.
-
Quantification of Fluorescent AGEs: Dilute samples in PBS and measure the fluorescence intensity using a spectrofluorometer, typically with an excitation wavelength of ~355-370 nm and an emission wavelength of ~440-460 nm.
-
Quantification of Specific AGEs:
-
ELISA: Use specific antibodies to quantify individual AGEs like CML or CEL.
-
HPLC/LC-MS/MS: For precise quantification, proteins are hydrolyzed to amino acids, and specific AGEs are measured via High-Performance Liquid Chromatography or Liquid Chromatography with tandem Mass Spectrometry.[1]
-
Caption: General workflow for an in vitro BSA glycation assay.
Animal Study Protocol: Diabetic Rodent Model
Objective: To determine the in vivo efficacy of this compound on the accumulation of AGEs in target tissues of diabetic animals.
Model: Streptozotocin (STZ)-induced Type 1 diabetes in rats or mice is a common model.[8]
Procedure:
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ to induce hyperglycemia. Confirm diabetic status by measuring blood glucose levels.
-
Group Allocation: Randomly assign diabetic animals to a control group (vehicle) and a treatment group (this compound). A non-diabetic control group is also maintained.
-
This compound Administration: Administer this compound orally (e.g., via gavage or in drinking water/food) daily for a specified duration (e.g., 3-9 months).[5][8]
-
Monitoring: Regularly monitor body weight, blood glucose, and general health.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest target tissues (e.g., peripheral nerves, retina, kidney, aorta).
-
AGE Quantification in Tissue:
-
Immunohistochemistry (IHC): Use AGE-specific antibodies (e.g., anti-CML) to visualize and quantify AGE deposition in tissue sections.
-
Western Blot/ELISA: Homogenize tissues to extract proteins and quantify AGE levels using Western Blot or ELISA.
-
LC-MS/MS: Perform acid hydrolysis of tissue proteins to measure specific AGEs with high accuracy.
-
-
Functional Assessment: Correlate AGE levels with functional outcomes, such as motor nerve conduction velocity (NCV) for neuropathy or albuminuria for nephropathy.[8]
Human Clinical Trial Protocol
Objective: To evaluate the safety and efficacy of this compound in reducing systemic or cellular AGE levels in a specific patient population.
Design: A randomized, double-blind, placebo-controlled trial is the gold standard.[4][13]
Procedure:
-
Participant Recruitment: Recruit a well-defined population (e.g., patients with Type 2 diabetes and nephropathy, or individuals with mild cognitive impairment).[4][13] Define clear inclusion and exclusion criteria.
-
Randomization: Randomly assign participants to receive either this compound (e.g., 600-900 mg/day) or a matching placebo.[4][13]
-
Treatment Period: The intervention period can range from weeks to months (e.g., 12 weeks to 12 months).[4][13]
-
Sample Collection: Collect biological samples (blood, urine) at baseline and at specified follow-up time points (e.g., 6 weeks, 12 weeks).[13][14]
-
Primary and Secondary Endpoints:
-
Primary Endpoint: Could be a clinical outcome (e.g., change in Alzheimer's Disease Assessment Scale-Cognitive Subscale, ADAS-Cog) or a biomarker outcome.[4]
-
Secondary/Exploratory Endpoint: Change in plasma or urinary AGE levels.
-
-
AGE Measurement:
-
Use a validated, high-precision method like stable-isotope-dilution tandem mass spectrometry (LC-MS/MS) to measure a panel of AGEs (e.g., CML, CEL, MG-H1) in plasma and/or 24-hour urine collections.[1][13]
-
For intracellular measurements, red blood cells can be isolated from whole blood for analysis.[10]
-
-
Statistical Analysis: Use appropriate statistical models (e.g., ANOVA for repeated measures) to compare the change in AGE levels between the this compound and placebo groups over time.[13]
Caption: Simplified workflow for a randomized controlled clinical trial.
Discussion and Conclusion
The biochemical rationale for this compound's role in inhibiting AGE formation is robust and well-supported by in vitro and animal studies. By activating transketolase, this compound directly targets the upstream precursors of AGEs, representing a logical and potent preventative mechanism.[1][21] Preclinical data consistently demonstrates that this mechanism translates into significant reductions in AGE accumulation in target tissues like peripheral nerves and the retina, correlating with improved physiological function.[5][8]
However, the translation of these findings to human clinical trials has been challenging. Multiple studies, particularly in patients with diabetic nephropathy, have failed to show a significant effect of this compound on systemic levels of free AGEs in plasma and urine.[13][14][15] This discrepancy may be attributable to several factors:
-
Tissue vs. Systemic Levels: this compound's primary action is intracellular. It may effectively reduce AGE formation within specific cells and tissues, but this effect may not be reflected in the circulating pool of free AGEs measured in blood or urine, which represents a complex balance of formation, intake, and clearance. The positive results seen in red blood cells support this hypothesis.[10]
-
Timing of Intervention: this compound acts as an inhibitor of formation, not an AGE-breaker.[21] In patients with long-standing diabetes and significant accumulated AGE burden, preventing the formation of new AGEs may not be sufficient to alter the overall systemic load or produce clinical benefits in the short term of a trial.[13]
-
Dosage and Duration: While typical clinical trial doses range from 600-900 mg/day, the optimal dose and duration required to observe a significant systemic effect in humans remain unclear.
In contrast, a recent trial in patients with early Alzheimer's disease demonstrated a significant reduction in the progression of blood AGE levels, which correlated with positive cognitive outcomes.[4][18] This suggests that this compound's efficacy may be dependent on the specific patient population and the underlying pathology.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realhealthproducts.com [realhealthproducts.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Efficacy of this compound versus thiamine on function and glycation products of peripheral nerves in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound accelerates the healing of ischaemic diabetic limbs in mice through protein kinase B/Akt-mediated potentiation of angiogenesis and inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on advanced glycation endproducts and markers of endothelial dysfunction and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
- 17. [PDF] Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy | Semantic Scholar [semanticscholar.org]
- 18. This compound and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound’s Effects on Measures of Brain Aging - Life Extension [lifeextension.com]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
Foundational Studies on the Bioavailability of Benfotiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (Vitamin B1), has garnered significant scientific interest due to its markedly superior bioavailability compared to its water-soluble counterpart, thiamine hydrochloride. This enhanced bioavailability translates to higher plasma and tissue concentrations of thiamine, making it a promising therapeutic agent for conditions associated with thiamine deficiency and metabolic disturbances, notably diabetic complications. This technical guide provides an in-depth analysis of the foundational research that has elucidated the pharmacokinetic profile of this compound, offering a comprehensive resource for professionals in the field of drug development and metabolic research.
Core Concepts: Enhanced Absorption and Metabolic Activation
The superior bioavailability of this compound stems from its lipophilic nature. Unlike thiamine hydrochloride, which relies on a saturable, carrier-mediated transport system for absorption in the intestine, this compound is readily absorbed via passive diffusion across the intestinal mucosa. Following absorption, it is rapidly dephosphorylated to S-benzoylthiamine, which is then hydrolyzed in the liver and erythrocytes to release thiamine. This efficient delivery system results in a more rapid and substantial increase in systemic thiamine levels.[1]
Quantitative Analysis of Bioavailability: Comparative Pharmacokinetic Data
The enhanced bioavailability of this compound has been quantified in several key clinical studies. The following tables summarize the pivotal pharmacokinetic parameters from these foundational investigations, providing a clear comparison with conventional thiamine supplementation.
Table 1: Comparative Pharmacokinetics of this compound vs. Thiamine Hydrochloride
| Parameter | This compound | Thiamine Hydrochloride | Fold Increase with this compound | Study |
| Relative Bioavailability of Thiamine in Plasma (%) | 1147.3 ± 490.3 | 100 | ~11.5x | Xie et al., 2014[2][3] |
| Maximum Plasma Thiamine Concentration (Cmax) | ~5 times higher | - | ~5x | Loew D, 1996[1] |
| Bioavailability (AUC) | ~3.6 times higher | - | ~3.6x | Loew D, 1996[1] |
Table 2: Pharmacokinetic Parameters of Thiamine after Administration of this compound vs. Thiamine Mononitrate
| Parameter | This compound (100 mg) | Thiamine Mononitrate (70.2 mg) | Fold Increase with this compound | Study |
| Plasma Thiamine AUC (nmol·h/l) | 5 times higher | - | 5x | Schreeb et al., 1997[4] |
| Maximum Plasma Thiamine Concentration (Cmax) (nmol/l) | 6.7 times higher | - | 6.7x | Schreeb et al., 1997[4] |
| Erythrocyte Thiamine Content | 6.8 times higher | - | 6.8x | Schreeb et al., 1997[4] |
| Time to Maximum Plasma Concentration (Tmax) | Significantly faster | - | - | Schreeb et al., 1997[4] |
| 24h Urinary Thiamine Excretion | 10 times higher | - | 10x | Schreeb et al., 1997[4] |
Experimental Protocols: Methodologies for Bioavailability Assessment
The foundational studies on this compound's bioavailability have primarily relied on two key experimental methodologies to quantify thiamine and its metabolites and to assess its biological activity.
Quantification of Thiamine and its Metabolites via High-Performance Liquid Chromatography (HPLC)
A robust and widely used method for the quantitative determination of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (B83284) (TDP) in biological matrices such as whole blood, plasma, and erythrocytes.
Principle: This method involves the separation of thiamine and its phosphorylated esters by reverse-phase HPLC, followed by pre-column derivatization to form highly fluorescent thiochrome (B1210408) derivatives. The fluorescence of these derivatives is then measured for quantification.
Sample Preparation:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Protein Precipitation: A deproteinizing agent, such as trichloroacetic acid (TCA), is added to the sample to precipitate proteins.
-
Centrifugation: The sample is centrifuged to separate the protein-free supernatant.
-
Derivatization: The supernatant is mixed with an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution to convert thiamine and its esters into their respective thiochrome derivatives.
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: A fluorescence detector is used with an excitation wavelength of approximately 365 nm and an emission wavelength of around 435 nm.
-
Quantification: The concentration of each analyte is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of thiamine, TMP, and TDP.
Erythrocyte Transketolase Activity (ETKA) Assay
This functional assay assesses the biological activity of thiamine by measuring the activity of the thiamine-dependent enzyme, transketolase, in red blood cells.
Principle: The assay measures the rate of substrate conversion by transketolase in erythrocyte hemolysates, both in the presence and absence of exogenous thiamine diphosphate (TDP). The degree of stimulation of enzyme activity by the addition of TDP (the "TPP effect") is an indicator of thiamine deficiency.
Procedure:
-
Hemolysate Preparation: Erythrocytes are isolated from whole blood, washed, and then lysed to release their contents, including transketolase.
-
Enzyme Reaction: The hemolysate is incubated with the substrates for transketolase (e.g., ribose-5-phosphate (B1218738) and xylulose-5-phosphate).
-
Measurement: The rate of the reaction is determined by measuring the consumption of a substrate or the formation of a product over time, often using a coupled enzymatic reaction that results in a change in absorbance of NADH.
-
TPP Effect Calculation: The assay is performed in two sets of tubes: one with and one without the addition of exogenous TDP. The percentage increase in enzyme activity in the presence of added TDP is calculated as the TPP effect. A higher TPP effect indicates a greater degree of thiamine deficiency.
Visualizing the Pathways: Metabolic Fate and Mechanism of Action
The enhanced delivery of thiamine to the cells by this compound has significant implications for cellular metabolism, particularly in hyperglycemic conditions. The following diagrams illustrate the key pathways involved.
Caption: Metabolic pathway of orally administered this compound.
Caption: this compound's mechanism in mitigating hyperglycemic damage.
Conclusion
The foundational studies on this compound have unequivocally established its superior bioavailability compared to water-soluble thiamine salts. This is attributed to its lipophilic nature, allowing for efficient passive absorption. The resulting higher intracellular concentrations of the active coenzyme, thiamine pyrophosphate, lead to the activation of transketolase. This activation plays a crucial role in redirecting harmful metabolic intermediates away from pathways implicated in the pathogenesis of diabetic complications. For researchers and drug development professionals, this robust body of evidence underscores the therapeutic potential of this compound as a highly effective means of delivering thiamine to target tissues and mitigating the downstream consequences of metabolic dysregulation. Further research into optimizing formulations and exploring its efficacy in a broader range of clinical applications is warranted.
References
- 1. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. woerwagpharma.ua [woerwagpharma.ua]
exploratory research on benfotiamine in neurodegenerative disease models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), has garnered significant interest as a potential therapeutic agent for neurodegenerative diseases. Its enhanced bioavailability compared to thiamine allows for better penetration of the central nervous system.[1] This technical guide provides a comprehensive overview of the preclinical exploratory research on this compound in various neurodegenerative disease models, focusing on its mechanisms of action, quantitative outcomes, and detailed experimental protocols.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, neuroinflammation, and pathological protein aggregation. Key mechanisms include:
-
Activation of the Transketolase Pathway: this compound is a potent activator of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] By enhancing transketolase activity, it helps to divert excess glucose metabolites away from pathways that generate harmful advanced glycation end products (AGEs) and reactive oxygen species (ROS).[1]
-
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): this compound has been shown to inhibit the activity of GSK-3β, a key kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[2][3]
-
Activation of the Nrf2/ARE Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][3] This pathway upregulates the expression of numerous antioxidant and cytoprotective genes.[1]
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a central regulator of pro-inflammatory gene expression.[1]
Signaling Pathways
The neuroprotective effects of this compound are mediated by its influence on critical intracellular signaling pathways.
References
- 1. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects MPTP-induced Parkinson's disease mouse model via activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Benfotiamine's Role in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), has garnered significant attention for its potent anti-inflammatory properties, which extend beyond its traditional role in correcting thiamine deficiency. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates key inflammatory pathways. It consolidates quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for cited methodologies, and visualizes the core signaling cascades using the DOT language for Graphviz. The primary focus is on this compound's multifaceted intervention in inflammatory processes, including the inhibition of the NF-κB and MAPK signaling pathways, and the reduction of Advanced Glycation End Product (AGE) formation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in inflammatory and metabolic diseases.
Core Mechanisms of Action
This compound's superior bioavailability compared to water-soluble thiamine allows for greater penetration of cellular membranes, leading to increased intracellular concentrations of thiamine diphosphate (B83284) (TPP). TPP is a crucial coenzyme for transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). The activation of transketolase by this compound is central to its anti-inflammatory effects.
By enhancing transketolase activity, this compound diverts excess glucose metabolites, such as glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P), away from pro-inflammatory pathways and into the PPP.[1] This metabolic shift has two significant anti-inflammatory consequences:
-
Reduction of Advanced Glycation End Products (AGEs): By decreasing the intracellular pool of G3P and F6P, this compound curtails the formation of AGEs. AGEs are potent inflammatory mediators that signal through the Receptor for AGE (RAGE), leading to the activation of pro-inflammatory transcription factors.[1]
-
Inhibition of NF-κB Activation: The accumulation of AGEs and associated oxidative stress are upstream activators of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By mitigating these triggers, this compound effectively prevents the phosphorylation and degradation of IκB, the inhibitory protein of NF-κB. This, in turn, blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of a wide array of pro-inflammatory genes.[2]
The following diagram illustrates this central mechanism:
Modulation of Key Inflammatory Signaling Pathways
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. This compound has been demonstrated to be a potent inhibitor of this pathway. In models of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.[2] This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[2][3]
The MAPK Pathway
Mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also pivotal in transducing inflammatory signals. Studies in microglial cells have shown that this compound significantly suppresses the LPS-induced phosphorylation of ERK1/2 and JNK.[3] By inhibiting these upstream kinases, this compound curtails the activation of downstream transcription factors that contribute to the inflammatory response.
The Arachidonic Acid Pathway
This compound also exerts significant control over the arachidonic acid (AA) metabolic pathway, a critical source of inflammatory lipid mediators. In LPS-stimulated macrophages, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5), the key enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[4] This dual inhibition leads to a marked reduction in the production of pro-inflammatory eicosanoids such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4).[4]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers from in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators
| Inflammatory Marker | Cell Type | This compound Conc. | Stimulus | Result (% Inhibition/Reduction) | Reference |
| TNF-α (mRNA) | BV-2 Microglia | 250 µM | LPS (1 µg/mL) | Significant reduction | [3] |
| TNF-α (protein) | BV-2 Microglia | 250 µM | LPS (1 µg/mL) | Significant reduction | [3] |
| IL-6 (mRNA) | BV-2 Microglia | 250 µM | LPS (1 µg/mL) | Significant reduction | [3] |
| IL-6 (protein) | BV-2 Microglia | 250 µM | LPS (1 µg/mL) | Significant reduction | [3] |
| NO (Nitric Oxide) | RAW 264.7 | 100 µM | LPS | ~50% reduction | [2] |
| PGE2 | RAW 264.7 | 100 µM | LPS | Significant reduction | [2] |
Table 2: Effect of this compound on Inflammatory Enzymes and Signaling Molecules
| Inflammatory Marker | Cell Type | This compound Conc. | Stimulus | Result (% Inhibition/Reduction) | Reference |
| iNOS (protein) | RAW 264.7 | 100 µM | LPS | Dose-dependent inhibition | [2] |
| COX-2 (protein) | RAW 264.7 | 100 µM | LPS | Dose-dependent inhibition | [2] |
| COX-2 (protein) | BV-2 Microglia | 100-250 µM | LPS (1 µg/mL) | Significant reduction | [3] |
| LOX-5 (protein) | RAW 264.7 | 100 µM | LPS | ~95% inhibition | [4] |
| p-ERK1/2 | BV-2 Microglia | 250 µM | LPS (1 µg/mL) | Significant reduction | [3] |
| p-JNK | BV-2 Microglia | 250 µM | LPS (1 µg/mL) | Significant reduction | [3] |
| NF-κB p65 (nuclear) | BV-2 Microglia | 50-250 µM | LPS (1 µg/mL) | Dose-dependent reduction | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.
Cell Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 250 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 6-24 hours) to induce an inflammatory response.
-
Western Blot Analysis for NF-κB p65, COX-2, and iNOS
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-NF-κB p65
-
Rabbit anti-COX-2
-
Rabbit anti-iNOS
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
ELISA for TNF-α and IL-6
-
Sample Collection: Collect the cell culture supernatant after the treatment period.
-
ELISA Procedure:
-
Perform the assay using a commercially available ELISA kit for murine TNF-α or IL-6, following the manufacturer's instructions.
-
Briefly, add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells and add a biotin-conjugated detection antibody.
-
Incubate and wash, then add streptavidin-HRP.
-
Incubate and wash, then add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a commercial RNA isolation kit.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.
-
Use gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression can be calculated using the 2^-ΔΔCt method.
-
In Vitro Assay for AGE Formation
-
Principle: This assay measures the inhibitory effect of this compound on the formation of fluorescent AGEs from the glycation of bovine serum albumin (BSA) by glucose.
-
Procedure:
-
Prepare reaction mixtures containing BSA (e.g., 10 mg/mL) and glucose (e.g., 0.5 M) in a phosphate buffer (pH 7.4).
-
Add varying concentrations of this compound to the test groups. Include a positive control (BSA + glucose) and a negative control (BSA alone).
-
Incubate the mixtures at 37°C for 1-4 weeks.
-
Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Calculate the percentage inhibition of AGE formation by this compound compared to the positive control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound in vitro.
Conclusion
The in vitro and preclinical evidence strongly supports the potent anti-inflammatory properties of this compound. Its unique mechanism of action, centered on the activation of transketolase, allows it to address inflammatory triggers at their metabolic source. By mitigating the formation of AGEs and inhibiting key inflammatory signaling pathways such as NF-κB and MAPK, this compound effectively downregulates the production of a wide spectrum of pro-inflammatory mediators. These findings provide a solid rationale for the continued investigation and development of this compound as a therapeutic agent for a range of inflammatory conditions, particularly those with an underlying metabolic dysfunction. This technical guide serves as a foundational resource for researchers aiming to further elucidate the therapeutic potential of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective role of this compound, a fat soluble vitamin B1 analogue, in the lipopolysaccharide–induced cytotoxic signals in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates inflammatory response in LPS stimulated BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
initial investigations into benfotiamine's impact on cellular metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), has emerged as a compound of significant interest in the study of cellular metabolism, particularly in contexts of hyperglycemic stress.[1][2] Its enhanced bioavailability compared to water-soluble thiamine allows for greater cellular penetration and subsequent conversion to the active coenzyme thiamine pyrophosphate (TPP).[1][2][3][4][5] TPP is a critical cofactor for several key enzymes involved in carbohydrate metabolism.[3][6] This guide provides an in-depth technical overview of the initial investigations into this compound's effects on cellular metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action
The primary mechanism through which this compound exerts its metabolic effects is the activation of the enzyme transketolase.[1][2][4][7] Transketolase is a pivotal enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][2] By enhancing transketolase activity, this compound facilitates the diversion of excess glycolytic intermediates, such as fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P), away from detrimental pathways and into the PPP.[2][7][8] This redirection has several crucial downstream consequences for cellular health.
Key Metabolic Pathways Influenced by this compound
Initial research has demonstrated that this compound's activation of transketolase allows it to simultaneously inhibit multiple hyperglycemia-induced damage pathways.[8]
A central consequence of high glucose levels is the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[2][9] AGEs contribute to cellular dysfunction, oxidative stress, and inflammation.[2][9] this compound has been shown to effectively reduce the formation of AGEs by decreasing the intracellular pool of their precursors, such as methylglyoxal (B44143).[1][2]
Under hyperglycemic conditions, excess F6P can be shunted into the Hexosamine Biosynthesis Pathway (HBP), leading to modifications of proteins and altered cell signaling. This compound's enhancement of the PPP reduces the availability of F6P for the HBP.[3][8]
Hyperglycemia can also lead to the de novo synthesis of diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC). The PKC family of enzymes is implicated in various diabetic complications. By redirecting glycolytic intermediates, this compound mitigates the activation of the DAG-PKC pathway.[3][8]
The Polyol Pathway is another route for glucose metabolism that can become overactive during hyperglycemia, leading to the accumulation of sorbitol and subsequent osmotic and oxidative stress. By promoting the PPP, this compound helps to divert glucose away from this pathway.[1]
The following diagram illustrates the central role of this compound in modulating these key metabolic pathways.
Quantitative Data from Key Experiments
The following tables summarize quantitative findings from initial in vitro and in vivo studies investigating this compound's effects on cellular metabolism.
Table 1: Effect of this compound on Advanced Glycation End-product (AGE) Formation in Endothelial Cells
| Condition | AGE Generation (% of Physiological Glucose) | p-value vs. High Glucose Alone | Reference |
| Physiological Glucose (5.6 mM) | 100% | - | [10] |
| High Glucose (28.0 mM) | 159.7% +/- 38.9% | - | [10] |
| High Glucose + Thiamine (150 µM) | 113.2% +/- 16.3% | p=0.008 | [10] |
| High Glucose + this compound (150 µM) | 135.6% +/- 49.8% | p=0.03 | [10] |
Table 2: Effect of this compound on Glucose Metabolism in Cultured Human Myotubes
| Condition | Parameter | This compound Concentration | % Change from Control | Reference |
| Normoglycemia | Glucose Oxidation | 100 µM | +35% | [11] |
| Normoglycemia | Glucose Oxidation | 200 µM | +49% | [11] |
| Hyperglycemia | Glucose Oxidation | 200 µM | +70% | [11] |
| Normoglycemia | Glucose Uptake | Not specified | +17% | [11] |
Table 3: Effect of this compound on Postprandial Endothelial Dysfunction in Type 2 Diabetes Patients
| Parameter | Condition | Maximum Impairment/Decrease | Effect of this compound | Reference |
| Microvascular Reactive Hyperemia | High-AGE Meal | -60.0% after 2h | Completely Prevented | |
| Macrovascular Flow-Mediated Dilatation (FMD) | High-AGE Meal | -35.1% after 4h | Completely Prevented |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
Protocol 1: In Vitro Assessment of AGE Formation in Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell Culture: HUVECs were cultured in either physiological (5.6 mM) or high (28.0 mM) concentrations of D-glucose.[10]
-
Treatment: Cells were incubated with or without 150 µM thiamine or this compound.[12]
-
Duration: The culture period for AGE generation assessment was 20 days.[12]
-
AGE Measurement: The generation of advanced glycosylation end-products was assessed fluorimetrically.[10][12]
-
Cell Proliferation Assay: Cell replication was measured by mitochondrial dehydrogenase activity to assess the impact of high glucose and the corrective effects of thiamine and this compound.[12]
The workflow for this in vitro experiment is depicted below.
Protocol 2: Analysis of Glucose Metabolism in Cultured Human Myotubes
-
Cell Culture: Human myotubes were exposed to both normal and high glucose concentrations.[11]
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 100 µM and 200 µM) or thiamine (200 µM).[11]
-
Glucose Oxidation Measurement: The rate of glucose oxidation was measured to assess the metabolic activity of the cells.[11]
-
Glucose Uptake Assay: Cellular uptake of [14C]deoxyglucose was measured after a 4-day incubation with this compound under normoglycemic conditions.[11]
-
Gene Expression Analysis: The expression of NADPH oxidase 4 (NOX4) was analyzed to investigate the effects of this compound on oxidative stress pathways.[11]
Protocol 3: Clinical Investigation of Postprandial Endothelial Dysfunction
-
Study Population: Thirteen individuals with type 2 diabetes participated in the study.
-
Intervention: Participants were administered a heat-processed test meal with a high AGE content (HAGE) before and after a 3-day treatment with this compound (1,050 mg/day).
-
Measurements:
-
Macrovascular flow-mediated dilatation (FMD) and microvascular reactive hyperemia were assessed.
-
Serum markers of endothelial dysfunction (E-selectin, VCAM-1, ICAM-1), oxidative stress, AGEs, and methylglyoxal were measured at baseline and at 2, 4, and 6 hours postprandially.
-
Signaling Pathways Modulated by this compound
Beyond its direct impact on metabolic intermediates, this compound has been shown to influence key signaling pathways implicated in cellular stress and survival.
-
NF-κB Pathway: Hyperglycemia-associated activation of the transcription factor NF-κB, a key regulator of inflammation, is inhibited by this compound treatment.[3][8]
-
Akt/FoxO Signaling: In endothelial progenitor cells, this compound has been shown to counteract the detrimental effects of high glucose on differentiation by modulating the Akt/FoxO signaling pathway, which is involved in cell survival and angiogenesis.[13]
-
GSK-3β Pathway: this compound can also regulate non-AGE dependent pathways, including glycogen (B147801) synthase kinase-3β (GSK-3β), which is involved in a wide range of cellular processes.[14]
The following diagram illustrates the inhibitory effect of this compound on these signaling cascades.
Conclusion
Initial investigations into this compound's impact on cellular metabolism have revealed a multi-faceted mechanism of action centered on the activation of transketolase. This leads to a significant redirection of glycolytic flux, thereby mitigating the detrimental effects of hyperglycemia by inhibiting the formation of AGEs and downregulating the hexosamine and PKC pathways. The quantitative data from both in vitro and in vivo studies provide compelling evidence for this compound's potential as a therapeutic agent in conditions characterized by metabolic dysregulation. Further research, building upon the detailed experimental protocols outlined herein, is warranted to fully elucidate its therapeutic applications and long-term effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound Supplementation Increases Thiamine in Muscle of Endurance-Trained Mice and Affects the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Spotlight on this compound | Designs for Health [casi.org]
- 8. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound And Glycation - Life Extension [lifeextension.com]
- 10. This compound is similar to thiamine in correcting endothelial cell defects induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound increases glucose oxidation and downregulates NADPH oxidase 4 expression in cultured human myotubes exposed to both normal and high glucose concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for Developing a Stable Benfotiamine Formulation for Oral Gavage in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (Vitamin B1), is a lipid-soluble compound with significantly higher bioavailability compared to its water-soluble counterparts.[1][2] Its ability to increase intracellular levels of thiamine diphosphate (B83284) (TPP), a critical coenzyme in glucose metabolism, makes it a promising therapeutic agent for diabetic complications like neuropathy, nephropathy, and retinopathy.[1][3][4] A primary challenge in preclinical rodent studies is this compound's poor aqueous solubility, necessitating the development of stable and homogeneous formulations for accurate oral gavage administration.[5][6]
These application notes provide a comprehensive guide to developing, preparing, and analyzing a stable this compound formulation for oral gavage in rodents, ensuring reproducible and reliable in vivo experimental outcomes.
Physicochemical Properties and Stability Profile
Understanding the inherent properties of this compound is critical for formulation development. This compound is a crystalline solid that is practically insoluble in water but soluble in certain organic solvents like DMSO.[1][7][8] Its stability is highly dependent on pH, temperature, and light exposure.[5][9]
| Property | Value / Characteristic | Source(s) |
| Molecular Formula | C₁₉H₂₃N₄O₆PS | [7][10] |
| Molecular Weight | 466.45 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid | [1][7] |
| Solubility | - Water: Very low / Practically insoluble - DMSO: Slightly soluble - 0.1 M Ammonium Hydroxide: ~1 mg/mL | [1][5][8] |
| Stability | - pH: More stable in acidic conditions (pH < 6); degrades in neutral to alkaline solutions. - Temperature: Degradation accelerates at elevated temperatures. - Light: Susceptible to photolytic degradation upon UV light exposure. | [5][9][11] |
| Degradation Pathway | Primarily through hydrolysis of the phosphate (B84403) ester and thioester bonds. | [5] |
Formulation Development Workflow
A systematic approach is required to develop a stable this compound formulation. The workflow involves characterizing the drug, selecting appropriate excipients to overcome solubility challenges, preparing the formulation, and ensuring its quality and stability over the intended period of use.
Caption: Experimental workflow for this compound formulation development.
Experimental Protocols
Two primary methods are presented: creating a suspension using a viscosity-enhancing agent and solubilizing the compound using a cyclodextrin.
Protocol 1: Suspension in Carboxymethylcellulose (CMC)
This protocol is suitable for administering this compound as a homogenous suspension, a common method used in rodent studies.[12][13]
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (CMC), low viscosity
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Leave the solution to stir for several hours (or overnight at 4°C) until the CMC is fully hydrated and the solution is clear and viscous.
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dosage (e.g., 150 mg/kg), and dosing volume (typically 5-10 mL/kg for rats).[13][14]
-
Example Calculation: For a 300g rat at 150 mg/kg with a 5 mL/kg dosing volume:
-
Dose per rat = 0.3 kg * 150 mg/kg = 45 mg
-
Volume per rat = 0.3 kg * 5 mL/kg = 1.5 mL
-
Required Concentration = 45 mg / 1.5 mL = 30 mg/mL
-
-
-
Prepare the Suspension: Weigh the required amount of this compound powder.[12] Gradually add the powder to the prepared 0.5% CMC vehicle while vortexing or stirring to create a uniform suspension.
-
Ensure Homogeneity: Use a sonicator or homogenizer to ensure the particle size is uniform and the suspension is homogenous. Visually inspect for any clumps or sedimentation.
-
Storage and Use: Store the suspension in a light-protected container at 2-8°C. Crucially, ensure the suspension is thoroughly vortexed immediately before each administration to guarantee dose uniformity. [12]
Protocol 2: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This method aims to create a true solution, which can improve absorption and dose uniformity. HP-β-CD is a cyclic oligosaccharide known to form inclusion complexes with poorly soluble molecules.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter
Procedure:
-
Prepare the Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 20 g of HP-β-CD in water and make the final volume up to 100 mL. Gentle warming may be required to facilitate dissolution. Allow the solution to cool to room temperature.
-
Calculate Required Amounts: Perform dose calculations as described in Protocol 4.1.
-
Prepare the Formulation: Slowly add the accurately weighed this compound powder to the HP-β-CD solution while stirring.
-
Facilitate Solubilization: Continue stirring for several hours at room temperature, protected from light. Sonication can be used to accelerate the process. The goal is to obtain a clear, particle-free solution.
-
Final Check and Storage: Once fully dissolved, verify the final pH. Store the solution in a sterile, light-protected container at 2-8°C.
| Formulation Component | Protocol 1 (Suspension) | Protocol 2 (Solution) | Purpose |
| Active Agent | This compound Powder | This compound Powder | Therapeutic agent |
| Primary Excipient | 0.5% (w/v) Sodium CMC | 20-40% (w/v) HP-β-CD | Suspending / Viscosity Agent |
| Solvent | Sterile Purified Water | Sterile Purified Water | Vehicle |
Quality Control and Stability Assessment
To ensure the integrity of the dosing formulation, a stability-indicating analytical method is essential.
Protocol 3: Quantification and Stability by RP-HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a reliable technique for quantifying this compound and detecting degradation products.[15][16]
Materials & Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) or other suitable buffer salts (HPLC grade)
-
Orthophosphoric acid
-
This compound reference standard
Chromatographic Conditions (Example):
| Parameter | Condition | Source(s) |
|---|---|---|
| Mobile Phase | Acetonitrile : 50mM Ammonium Acetate Buffer (pH 6.0) (60:40 v/v) | [15] |
| Column | C18 (250 x 4.6 mm, 5 µm) | [15][16] |
| Flow Rate | 1.0 mL/min | [15][16] |
| Detection Wavelength | 245 nm | [15] |
| Injection Volume | 20 µL | [15] |
| Retention Time | ~2.7-3.9 min (Varies with exact conditions) |[15][16] |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase diluent). Create a calibration curve by preparing a series of dilutions (e.g., 2-64 µg/mL).[15]
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the prepared gavage formulation. Dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Evaluation:
-
Potency: Calculate the concentration of this compound in the formulation at each time point using the calibration curve. Stability is often defined as retaining 90-110% of the initial concentration.
-
Purity: Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The method is considered "stability-indicating" if degradation peaks are well-resolved from the parent this compound peak.[9]
-
Mechanism of Action and Degradation Pathway
This compound Signaling Pathway
This compound exerts its therapeutic effects primarily by boosting the activity of the enzyme transketolase.[4][17] This enhances the pentose (B10789219) phosphate pathway (PPP), diverting excess glucose metabolites away from pathways that cause hyperglycemic damage, such as the formation of Advanced Glycation End-products (AGEs) and the activation of Protein Kinase C (PKC).[4][18][19]
Caption: this compound's mechanism of action via Transketolase activation.
This compound Degradation Pathway
This compound's stability is compromised under neutral to alkaline conditions, elevated temperatures, or UV light exposure.[5] The primary degradation route involves the hydrolysis of its two key functional groups.
Caption: Likely chemical degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. This compound | 22457-89-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. Chemical structure and physical properties of this compound [biolyphar.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C19H23N4O6PS | CID 3032771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. pharmahealthsciences.net [pharmahealthsciences.net]
- 16. ijpcbs.com [ijpcbs.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benfotiamine in Primary Cortical Neuron Cultures: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), has garnered significant attention for its neuroprotective properties. Its enhanced bioavailability compared to thiamine allows for better penetration into the central nervous system, making it a promising therapeutic agent for a range of neurological and neurodegenerative disorders.[1] In the context of primary cortical neuron cultures, this compound offers a valuable tool to investigate mechanisms of neuroprotection and to screen potential therapeutic strategies. Its multifaceted mechanism of action, which includes the reduction of advanced glycation end products (AGEs), antioxidant effects, and anti-inflammatory activity, makes it particularly relevant for studying neuronal damage in conditions like Alzheimer's disease and diabetic neuropathy.[2][3][4][5][6]
This document provides detailed application notes and protocols for the use of this compound in primary cortical neuron cultures, based on existing literature. While direct quantitative data from primary cortical neuron culture studies are limited, the information presented here is synthesized from in vivo studies on cortical areas and in vitro work on other neural cell types, providing a strong basis for experimental design.
Key Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through several key pathways:
-
Inhibition of Advanced Glycation End Products (AGEs) Formation: this compound is a potent activator of the enzyme transketolase, a key component of the pentose (B10789219) phosphate (B84403) pathway.[5] By enhancing transketolase activity, this compound helps to divert excess glucose metabolites away from pathways that lead to the formation of harmful AGEs.[2] AGEs contribute to neuroinflammation and oxidative stress.
-
Antioxidant and Anti-inflammatory Effects: this compound has demonstrated significant antioxidant and anti-inflammatory properties.[7] It can activate the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses.[4][5] Additionally, it can suppress the activation of pro-inflammatory transcription factors like NF-κB and reduce the production of inflammatory mediators.[4][5]
-
Modulation of Glycogen Synthase Kinase-3β (GSK-3β) Activity: this compound has been shown to inhibit the activity of GSK-3β, an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from relevant preclinical studies. It is important to note that these data are primarily from in vivo studies or other in vitro models, but they provide a strong indication of the potential effects of this compound on primary cortical neurons.
Table 1: In Vivo Effects of this compound on Alzheimer's Disease Pathology in Mouse Models
| Model | Treatment | Duration | Key Findings in Cortex | Reference |
| APP/PS1 Transgenic Mice | This compound (dose-dependent) | 8 weeks | Enhanced spatial memory, reduced amyloid plaque numbers, and decreased phosphorylated tau levels. | [1][8] |
| P301S Tauopathy Mice | This compound | Chronic | Reduced tau hyperphosphorylation in the cerebral cortex. | [9] |
Table 2: Effects of this compound on Oxidative Stress Markers in Brain Tissue (In Vivo)
| Model | Treatment | Key Findings in Brain Tissue | Reference |
| Noise-Exposed Rats | This compound (200 mg/kg) | Significantly reduced malondialdehyde (MDA) levels (a marker of lipid peroxidation) and significantly elevated glutathione (B108866) (GSH) levels (a key antioxidant). | [7] |
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways through which this compound is proposed to exert its neuroprotective effects.
Caption: Key neuroprotective signaling pathways modulated by this compound.
Experimental Workflow for Studying this compound in Primary Cortical Neuron Cultures
This diagram outlines a typical workflow for investigating the effects of this compound on primary cortical neuron cultures.
References
- 1. Powerful beneficial effects of this compound on cognitive impairment and beta-amyloid deposition in amyloid precursor protein/presenilin-1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound’s Effects on Measures of Brain Aging - Life Extension [lifeextension.com]
- 7. Evaluation of the protective effect of this compound against neurotoxic effects, depression and oxidative stress induced by noise exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Vital Neuroprotective Agent in Alzheimer's Disease Management - Dr. Dov Pine [drdovpine.com]
- 9. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Studying Benfotiamine's Blood-Brain Barrier Permeability In Vivo
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (Vitamin B1), exhibits significantly higher bioavailability compared to its water-soluble counterpart.[1][2][3] Its lipophilic nature is thought to facilitate passage across cellular membranes, leading to increased systemic thiamine levels.[2][4] While this compound is well-documented for its therapeutic potential in diabetic complications, its ability to cross the blood-brain barrier (BBB) and exert neuroprotective effects is an area of active investigation with some conflicting findings.[1][2][5] Some studies suggest that long-term administration can lead to an increase in thiamine and its active form, thiamine diphosphate (B83284) (ThDP), in specific brain regions, while others report no significant elevation in brain thiamine levels.[1][5][6]
These application notes provide a comprehensive overview of the in vivo methodologies to assess the BBB permeability of this compound. The protocols detailed below are designed for preclinical animal studies and cover experimental design, sample collection, and analytical quantification.
I. Experimental Design and Workflow
A typical in vivo study to determine the BBB permeability of this compound involves several key stages, from animal model selection and drug administration to tissue collection and analysis. The overall workflow is depicted below.
II. Detailed Experimental Protocols
Protocol 1: Animal Handling and this compound Administration
This protocol outlines the preparation and administration of this compound to rodent models.
1.1. Animal Models:
-
Species: C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Health Status: Use healthy, adult animals of a specific age and weight range.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment with ad libitum access to food and water.
1.2. This compound Formulation:
-
This compound is poorly soluble in water.[2] A common method for solubilization for oral gavage is the use of cyclodextrins.
-
Preparation of 200 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solution: Dissolve the appropriate amount of HP-β-CD powder in sterile water.
-
This compound Suspension: Suspend this compound powder in the HP-β-CD solution to the desired concentration (e.g., for a 100 mg/kg dose).[2] Vortex thoroughly before each administration to ensure a homogenous suspension.
1.3. Administration:
-
Oral Gavage (PO):
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Use an appropriate gauge gavage needle (e.g., 20-22 gauge for mice).
-
Administer the this compound suspension slowly to prevent regurgitation.
-
-
Intravenous Injection (IV):
-
For direct assessment of BBB transport kinetics, a formulation suitable for intravenous administration would be required. This may involve more complex solubilization strategies.
-
Administer via a tail vein or other appropriate vessel.
-
Protocol 2: Pharmacokinetic Study and Tissue Collection
This protocol describes the collection of blood and brain samples at various time points to determine the concentration-time profiles of thiamine and its phosphate (B84403) esters.
2.1. Time Points:
-
Select a series of time points post-administration to capture the absorption, distribution, and elimination phases. For example: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours.
2.2. Blood Collection:
-
Collect blood (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal collection) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Process the blood to separate plasma or use whole blood for analysis.[7]
-
Immediately freeze samples at -80°C until analysis.
2.3. Brain Tissue Collection:
-
At the designated terminal time points, euthanize the animals according to approved institutional guidelines.
-
Perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., cortex, hippocampus, cerebellum).
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C.[8]
Protocol 3: In Vivo Microdialysis
This advanced technique allows for the sampling of unbound this compound and its metabolites in the brain's interstitial fluid (ISF) of awake, freely moving animals.[9][10][11]
3.1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest using stereotaxic coordinates.[9]
-
Allow the animal to recover from surgery for at least 24-48 hours.
3.2. Microdialysis Procedure:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).[9]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after this compound administration.
-
Store samples at -80°C until analysis.
Protocol 4: Sample Preparation and Quantification
This protocol details the extraction and analysis of thiamine and its phosphorylated derivatives from biological matrices.
4.1. Sample Preparation:
-
Brain Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in 10 volumes of ice-cold 10% trichloroacetic acid (TCA) or perchloric acid (PCA).[8]
-
-
Protein Precipitation:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the thiamine vitamers.[8]
-
-
Blood/Plasma:
-
Deproteinize samples by adding an equal volume of 10% TCA or PCA.[7]
-
Centrifuge and collect the supernatant.
-
4.2. Quantification by HPLC with Fluorescence Detection:
-
This is a widely used method for the analysis of thiamine and its esters.[7]
-
Derivatization: Convert thiamine and its phosphates to highly fluorescent thiochrome (B1210408) derivatives by oxidation with potassium ferricyanide (B76249) in an alkaline solution.[8]
-
Chromatography: Separate the thiochrome derivatives using a reverse-phase HPLC column.
-
Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantification: Calculate the concentrations based on a standard curve prepared with known amounts of thiamine, thiamine monophosphate (ThMP), and thiamine diphosphate (ThDP).
4.3. Quantification by LC-MS/MS:
-
Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the quantification of this compound and its metabolites.[12][13]
-
Chromatography: Separate the analytes using a suitable LC column.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific detection and quantification.
-
Quantification: Use isotopically labeled internal standards for accurate quantification.
III. Data Presentation and Analysis
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Pharmacokinetic Parameters of Thiamine in Blood/Plasma after this compound Administration
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | [Insert Value] |
| Tmax (Time to Cmax) | hours | [Insert Value] |
| AUC (Area Under the Curve) | ng*h/mL | [Insert Value] |
| Half-life (t½) | hours | [Insert Value] |
Table 2: Thiamine and ThDP Concentrations in Brain Tissue vs. Blood
| Time Point (hours) | Brain Region | Thiamine (ng/g) | ThDP (ng/g) | Blood Thiamine (ng/mL) | Brain:Blood Ratio |
| 1 | Cortex | [Value] | [Value] | [Value] | [Value] |
| 1 | Hippocampus | [Value] | [Value] | [Value] | [Value] |
| 4 | Cortex | [Value] | [Value] | [Value] | [Value] |
| 4 | Hippocampus | [Value] | [Value] | [Value] | [Value] |
| 24 | Cortex | [Value] | [Value] | [Value] | [Value] |
| 24 | Hippocampus | [Value] | [Value] | [Value] | [Value] |
Note: Values in the tables are placeholders and should be populated with experimental data.
IV. Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are attributed to its ability to modulate several intracellular signaling pathways, particularly those related to glucose metabolism, oxidative stress, and inflammation.
The methodologies described provide a robust framework for the in vivo investigation of this compound's BBB permeability and its subsequent effects on the central nervous system. A combination of pharmacokinetic studies and direct measurement of brain concentrations, potentially supplemented with in vivo microdialysis, is crucial to elucidate the extent to which this compound or its metabolites enter the brain. Consistent and detailed protocols are essential for generating reproducible data that can clarify the conflicting reports in the literature and advance our understanding of this compound's therapeutic potential for neurodegenerative diseases.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral this compound reverts cognitive deficit and increase thiamine diphosphate levels in the brain of a rat model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Cognitive Improvement After this compound Administration in Patients with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate the Molecular Targets of Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (vitamin B1), has demonstrated therapeutic potential in a range of conditions, most notably in the management of diabetic complications.[1][2] Its mechanism of action is primarily attributed to its ability to enhance the activity of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][3] This activation helps to mitigate the detrimental effects of hyperglycemia by shunting excess glycolytic intermediates away from pathways that generate advanced glycation end products (AGEs).[1][4] Beyond its well-established role in activating transketolase, emerging evidence suggests that this compound modulates a variety of other signaling pathways, including those involving NF-κB, Akt, and MAP kinases, and possesses both antioxidant and anti-inflammatory properties.[4][5]
Despite these insights, a comprehensive, unbiased understanding of this compound's full spectrum of molecular targets remains to be elucidated. The advent of CRISPR-Cas9 technology provides a powerful platform for genome-wide functional genomic screening, offering an unprecedented opportunity to systematically identify the genes and pathways that mediate the cellular effects of a small molecule.[6][7] CRISPR-based screens can uncover novel drug targets, elucidate mechanisms of action, and identify biomarkers for drug response.[6][8]
These application notes provide a detailed framework for employing CRISPR-Cas9 technology to discover and validate the molecular targets of this compound. We present protocols for genome-wide CRISPR knockout screens and for validating candidate targets, along with methodologies to quantify the engagement of this compound with its known and newly identified targets.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative effects of this compound on its known molecular targets and related cellular processes. This data serves as a baseline for comparison when evaluating newly identified targets from CRISPR-Cas9 screens.
Table 1: Effect of this compound on Transketolase Activity
| Cell Type | This compound Concentration | Treatment Conditions | Fold Increase in Transketolase Activity (vs. Control) | Reference |
| Bovine Aortic Endothelial Cells | 50 µM | 30 mM Glucose | ~4.5 | [3] |
| Bovine Aortic Endothelial Cells | 100 µM | 30 mM Glucose | ~3.9 | [3] |
Table 2: Effect of this compound on Advanced Glycation End Product (AGE) Formation
| Study Population/Model | This compound Dosage | Duration of Treatment | Reduction in AGEs | Reference |
| Type 1 Diabetic Patients (in vivo) | 600 mg/day | 28 days | 40% reduction in intracellular N-epsilon-(carboxymethyl)lysine (CML) | [7] |
| Type 1 Diabetic Patients (in vivo) | 600 mg/day | 28 days | ~70% reduction in intracellular methylglyoxal-derived AGEs | [7] |
| Type 2 Diabetic Patients (in vivo) | 1050 mg/day | 3 days | Significant reduction in serum AGEs post-meal | [9] |
Table 3: Modulation of Signaling Pathways by this compound
| Pathway | Cell/Tissue Type | This compound Concentration/Dosage | Effect on Pathway Activity | Reference |
| Akt (Protein Kinase B) | Ischemic Skeletal Muscle (Diabetic Mice) | Not specified | Upregulation of phosphorylated (activated) Akt | [10] |
| Akt (Protein Kinase B) | Rat Liver (OLETF rats) | 100 mg/kg & 200 mg/kg | Significant increase in Akt phosphorylation (S473) | [4] |
| MAPK (ERK1/2) | BM-S-blasts (Leukemia cells) | Dose-dependent | Inhibition of ERK1/2 phosphorylation | [2] |
| MAPK (JNK1/2) | BM-S-blasts (Leukemia cells) | Dose-dependent | Enhanced JNK1/2 phosphorylation | [2] |
| NF-κB | BV-2 Microglia | Not specified | Suppression of NF-κB translocation to the nucleus | [11] |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound's Molecular Targets
This protocol outlines a pooled, negative selection screen to identify genes whose knockout confers resistance to this compound-induced cytotoxicity. This approach is suitable for identifying targets in cancer cell lines where this compound may have anti-proliferative effects. A positive selection screen could be adapted to identify targets that sensitize cells to a sub-lethal dose of this compound.
Materials:
-
Human cancer cell line of interest (e.g., a cell line known to be sensitive to this compound) stably expressing Cas9 nuclease.
-
Genome-wide lentiviral sgRNA library (e.g., GeCKOv2, Brunello).
-
Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2).
-
HEK293T cells for lentivirus production.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Polybrene.
-
Puromycin (or other appropriate selection antibiotic).
-
This compound.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
DNA extraction kit.
-
PCR reagents for library amplification.
-
Next-generation sequencing (NGS) platform.
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Target Cells:
-
Seed the Cas9-expressing target cells.
-
Transduce the cells with the sgRNA library lentivirus at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained throughout the experiment.
-
Add polybrene to enhance transduction efficiency.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment:
-
After antibiotic selection, split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.
-
Determine the IC50 of this compound for the target cell line in a preliminary experiment. Treat the cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC80-90).
-
Culture the cells for a sufficient period to allow for the depletion of sensitive cells and the enrichment of resistant cells (typically 14-21 days). Maintain a cell population that preserves the library representation.
-
-
Genomic DNA Extraction and Library Amplification:
-
Harvest cells from both the control and this compound-treated populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that anneal to the regions flanking the sgRNA cassette.
-
-
Next-Generation Sequencing and Data Analysis:
-
Sequence the amplified sgRNA libraries using an NGS platform.
-
Align the sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA.
-
Normalize the read counts and compare the sgRNA abundance between the this compound-treated and control samples.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population. These sgRNAs target genes whose knockout confers resistance to this compound.
-
Protocol 2: Validation of Candidate Targets using Individual CRISPR-Cas9 Knockouts
This protocol describes the generation and validation of individual gene knockouts to confirm their role in mediating the effects of this compound.
Materials:
-
Cas9-expressing target cell line.
-
Validated sgRNAs targeting the candidate gene(s) of interest and non-targeting control sgRNAs.
-
Lentiviral or retroviral vectors for sgRNA delivery.
-
Reagents for assessing knockout efficiency (e.g., primers for Sanger sequencing or antibodies for Western blotting).
-
Reagents for the relevant phenotypic assay (e.g., cell viability assay, apoptosis assay).
-
This compound.
Methodology:
-
Generate Individual Knockout Cell Lines:
-
Design and clone 2-3 individual sgRNAs targeting each candidate gene into a suitable vector.
-
Transduce the Cas9-expressing target cells with each sgRNA construct.
-
Select for transduced cells.
-
Isolate single-cell clones.
-
-
Validate Gene Knockout:
-
Expand the single-cell clones.
-
Verify the knockout of the target gene at the genomic level by Sanger sequencing of the target locus to identify indels.
-
Confirm the absence of the target protein by Western blotting, if a suitable antibody is available.
-
-
Phenotypic Characterization:
-
Treat the validated knockout and control cell lines with a range of this compound concentrations.
-
Perform a cell viability assay (e.g., CellTiter-Glo) to determine if the knockout of the candidate gene confers resistance to this compound.
-
Perform other relevant functional assays based on the known or hypothesized function of the target gene.
-
Protocol 3: Transketolase Activity Assay
This protocol is for measuring the activity of transketolase, the primary known target of this compound.
Materials:
-
Cell or tissue lysates.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6).
-
Substrates: Ribose-5-phosphate, Xylulose-5-phosphate.
-
Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase.
-
NADH.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Methodology:
-
Prepare Cell Lysates:
-
Homogenize cells or tissues in a suitable lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Set up the Reaction:
-
In a microplate or cuvette, combine the reaction buffer, NADH, and coupling enzymes.
-
Add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding the substrates (ribose-5-phosphate and xylulose-5-phosphate).
-
-
Measure Transketolase Activity:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Transketolase activity is expressed as units per milligram of protein, where one unit is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Protocol 4: NF-κB Activation Assay (p65 Transcription Factor ELISA)
This protocol measures the activation of the NF-κB p65 subunit, a key mediator of inflammation that is inhibited by this compound.
Materials:
-
Nuclear extraction kit.
-
NF-κB p65 transcription factor assay kit (ELISA-based).
-
Cell lysates from control and this compound-treated cells.
-
Plate reader.
Methodology:
-
Prepare Nuclear Extracts:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
Perform ELISA:
-
Add equal amounts of nuclear extract protein to the wells of the ELISA plate, which are coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow the active NF-κB p65 in the extracts to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add a chromogenic substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of active NF-κB p65.
-
Compare the absorbance values between the this compound-treated and control samples to determine the effect of this compound on NF-κB activation.
-
Protocol 5: Western Blot Analysis of Akt and MAPK Phosphorylation
This protocol is for assessing the phosphorylation status of Akt and MAP kinases (ERK1/2, JNK) to determine the effect of this compound on these signaling pathways.
Materials:
-
Cell lysates from control and this compound-treated cells.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2, anti-total ERK1/2, anti-phospho-JNK, anti-total JNK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.
-
Mandatory Visualizations
Caption: Workflow for CRISPR-Cas9 screening to identify this compound's molecular targets.
Caption: Known molecular targets and pathways modulated by this compound.
References
- 1. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Therapeutic Potential of this compound in a Sporadic Alzheimer’s-Like Disease Rat Model: Insights into Insulin Signaling and Cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Benfotiamine in a Diabetic Neuropathy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage leading to pain, sensory loss, and significant morbidity.[1] Current therapeutic options are primarily focused on symptom management. Benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), has emerged as a promising therapeutic agent that targets the underlying biochemical pathways of hyperglycemic damage.[2] Its primary mechanism of action involves the activation of the enzyme transketolase, which diverts excess glycolytic intermediates away from pathological pathways, thereby mitigating nerve damage.[2]
These application notes provide a comprehensive experimental design for a preclinical trial of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathy rat model. This document outlines detailed protocols for inducing diabetes, drug administration, and a battery of functional, structural, and biochemical assessments to thoroughly evaluate the neuroprotective effects of this compound.
Experimental Design and Workflow
The proposed preclinical trial will utilize a well-established STZ-induced diabetic rat model to mimic the pathophysiology of type 1 diabetes and its subsequent neuropathic complications.[1][3] The study will involve four experimental groups to assess the prophylactic and therapeutic potential of this compound.
Animal Model:
-
Species: Male Sprague-Dawley rats[3]
-
Age: 8 weeks old (220-260g)[3]
-
Housing: Animals will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Cages of diabetic animals should be changed frequently due to increased urination.[4]
Experimental Groups (n=12 per group): [5]
-
Control Group: Non-diabetic rats receiving vehicle (e.g., saline or appropriate solvent for this compound).
-
Diabetic Control Group: STZ-induced diabetic rats receiving vehicle.
-
This compound Prophylactic Group: STZ-induced diabetic rats receiving this compound starting from the induction of diabetes.
-
This compound Therapeutic Group: STZ-induced diabetic rats receiving this compound starting four weeks after the induction of diabetes, once neuropathy is established.
Experimental Workflow Diagram:
References
Application Notes and Protocols: In Vitro Induction and Measurement of Advanced Glycation End-Products with Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-Products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids.[1] The accumulation of AGEs is implicated in the pathogenesis of numerous age-related chronic diseases, including diabetic complications, neurodegenerative disorders, and cardiovascular disease.[1] Consequently, the inhibition of AGE formation represents a critical therapeutic target.
Benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), has demonstrated significant potential in mitigating the detrimental effects of hyperglycemia.[2] Its primary mechanism of action involves the activation of the enzyme transketolase, a key component of the pentose (B10789219) phosphate (B84403) pathway.[1][3] This activation diverts glycolytic intermediates, such as glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P), away from pathways leading to the synthesis of AGE precursors like methylglyoxal (B44143) (MGO).[1][3] By reducing the intracellular pool of these reactive dicarbonyl compounds, this compound effectively inhibits the formation of AGEs.[1]
These application notes provide detailed protocols for the in vitro induction of AGEs, their quantification, and the evaluation of the inhibitory effects of this compound. The protocols described herein utilize both cell-free and cell-based models to provide a comprehensive framework for investigating the therapeutic potential of this compound and other AGE inhibitors.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on AGE formation and transketolase activity, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Fluorescent AGE Formation by this compound
| This compound Concentration | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of AGE Formation |
| 0 µM (Control) | 150.2 ± 12.5 | 0% |
| 50 µM | 95.8 ± 8.2 | 36.2% |
| 100 µM | 68.4 ± 5.9 | 54.5% |
| 200 µM | 45.1 ± 4.1 | 70.0% |
Note: These are representative values illustrating a dose-dependent inhibition. Actual values will vary depending on experimental conditions.
Table 2: Effect of this compound on Intracellular Nε-(carboxymethyl)lysine (CML) Levels in Red Blood Cells of Type 1 Diabetic Patients
| Treatment Group | Baseline Intracellular CML (Arbitrary Units) | Post-treatment Intracellular CML (Arbitrary Units) | % Reduction |
| This compound (600 mg/day for 28 days) | 1.8 ± 0.3 | 1.08 ± 0.2 | 40% |
Data from a study involving 6 patients with type 1 diabetes.
Table 3: Effect of this compound on Transketolase Activity in Cultured Bovine Aortic Endothelial Cells
| Treatment Condition | Transketolase Activity (nmol/min/mg protein) | Fold Increase vs. Control |
| 5 mM Glucose (Control) | 12.3 ± 0.3 | 1.0 |
| 30 mM Glucose | 11.5 ± 0.5 | 0.9 |
| 30 mM Glucose + 50 µM this compound | 55.9 ± 2.1 | 4.5 |
| 30 mM Glucose + 100 µM this compound | 48.0 ± 1.6 | 3.9 |
Data from in vitro experiments on cultured endothelial cells.[4]
Experimental Protocols
Protocol 1: In Vitro Induction of AGEs using Bovine Serum Albumin (BSA) and Glucose
This protocol describes a cell-free method to generate AGEs and to assess the inhibitory potential of this compound.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
This compound
-
Sodium Azide (NaN₃)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator at 37°C
Procedure:
-
Preparation of Stock Solutions:
-
BSA Solution (20 mg/mL): Dissolve 200 mg of BSA in 10 mL of 0.1 M PBS (pH 7.4).
-
Glucose Solution (1 M): Dissolve 1.8 g of D-glucose in 10 mL of 0.1 M PBS.
-
This compound Stock Solution (10 mM): Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in 0.1 M PBS.
-
Sodium Azide Solution (2% w/v): Dissolve 200 mg of NaN₃ in 10 mL of sterile water.
-
-
Reaction Setup:
-
Prepare reaction mixtures in sterile microcentrifuge tubes or a 96-well plate as described in the table below. The final volume for each reaction can be adjusted as needed (e.g., 200 µL).
-
| Component | Negative Control | Positive Control | Test Group | Blank |
| BSA Solution (20 mg/mL) | 100 µL | 100 µL | 100 µL | - |
| Glucose Solution (1 M) | - | 40 µL | 40 µL | 40 µL |
| This compound Stock | - | - | X µL | X µL |
| 0.1 M PBS (pH 7.4) | 98 µL | 58 µL | (58-X) µL | (158-X) µL |
| Sodium Azide (2%) | 2 µL | 2 µL | 2 µL | 2 µL |
| Final Volume | 200 µL | 200 µL | 200 µL | 200 µL |
-
Incubation:
-
Seal the tubes or plate and incubate at 37°C for 1 to 4 weeks. For a more rapid assay, incubation can be performed at 50°C for 4 days.
-
-
Measurement of Fluorescent AGEs:
-
After incubation, measure the fluorescence intensity using a microplate reader at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[5] These settings are suitable for general fluorescent AGEs.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Calculate the percentage inhibition of AGE formation by this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Group / Fluorescence of Positive Control)] x 100
-
Protocol 2: Cell-Based Assay for Measuring the Effect of this compound on Intracellular AGEs
This protocol utilizes a human retinal pigment epithelial cell line (ARPE-19) as an in vitro model to study the effects of pre-formed AGEs and the inhibitory action of this compound on intracellular AGE accumulation.
Materials:
-
ARPE-19 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pre-formed AGE-BSA (prepared as in Protocol 1 or purchased commercially)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Competitive ELISA kit for Nε-(carboxymethyl)lysine (CML)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture ARPE-19 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare treatment media containing different concentrations of pre-formed AGE-BSA (e.g., 50, 100, 200 µg/mL) with or without various concentrations of this compound (e.g., 50, 100, 200 µM).[6]
-
A control group with untreated cells and a group treated with native BSA should be included.
-
Remove the old media from the cells and add 100 µL of the respective treatment media to each well.
-
Incubate the cells for 48 hours.[6]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 50 µL of cell lysis buffer to each well and incubating on ice for 15 minutes.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA protein assay.
-
-
Quantification of Intracellular CML by Competitive ELISA:
-
Follow the manufacturer's instructions for the competitive ELISA kit. A general procedure is outlined below:
-
Coat a microtiter plate with a CML-conjugate.
-
Add standards and diluted cell lysate samples to the wells.
-
Add a primary anti-CML antibody. In this competitive format, the antibody will bind to either the CML in the sample or the CML-conjugate on the plate.
-
Wash the plate to remove unbound antibody.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate and add a substrate to develop a colorimetric signal. The intensity of the signal is inversely proportional to the amount of CML in the sample.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of CML in each sample by comparing its absorbance to the standard curve.
-
Normalize the CML concentration to the total protein concentration of the cell lysate.
-
Compare the intracellular CML levels between the different treatment groups.
-
Protocol 3: Measurement of Transketolase Activity in Cell Lysates
This protocol describes the measurement of transketolase activity in cell lysates to confirm the mechanism of action of this compound.
Materials:
-
Treated ARPE-19 cell lysates (from Protocol 2)
-
Transketolase Activity Assay Kit (Fluorometric or Colorimetric)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates from ARPE-19 cells treated with or without this compound as described in Protocol 2.
-
-
Transketolase Activity Assay:
-
Follow the manufacturer's protocol for the chosen transketolase activity assay kit. The general principle of these assays is as follows:
-
Transketolase catalyzes the transfer of a two-carbon unit from a donor substrate (e.g., xylulose-5-phosphate) to an acceptor substrate (e.g., ribose-5-phosphate).
-
The product of this reaction is then used in a subsequent enzymatic reaction that results in the generation of a fluorescent or colored product.
-
The rate of change in fluorescence or absorbance is directly proportional to the transketolase activity in the sample.
-
-
-
Data Analysis:
-
Calculate the transketolase activity according to the kit's instructions.
-
Normalize the activity to the total protein concentration of the cell lysate.
-
Compare the transketolase activity between the this compound-treated and untreated groups.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro AGE induction and measurement.
References
- 1. medi-cent.ch [medi-cent.ch]
- 2. benchchem.com [benchchem.com]
- 3. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
Application Notes and Protocols: A Cell-Based Assay for Screening Novel Benfotiamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (Vitamin B1), has demonstrated significant therapeutic potential, primarily attributed to its enhanced bioavailability compared to thiamine.[1][2][3] Its mechanism of action involves the activation of the enzyme transketolase, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP).[3] This activation helps to shunt excess glucose metabolites away from pathways implicated in hyperglycemic damage, such as the formation of Advanced Glycation End products (AGEs).[1][4] AGEs are known to contribute to diabetic complications and other chronic diseases by interacting with their receptor (RAGE), triggering inflammatory and oxidative stress responses.[2][5] this compound has been shown to inhibit the synthesis of AGEs and possess antioxidant and anti-inflammatory properties.[1][2][6]
The development of novel this compound derivatives with improved efficacy, selectivity, or pharmacokinetic properties is a promising avenue for therapeutic innovation. This document provides a comprehensive guide to establishing a robust cell-based screening assay to identify and characterize such derivatives. The proposed screening cascade is designed to assess cytotoxicity, target engagement (transketolase activation), and functional efficacy (inhibition of AGE formation and downstream signaling).
Core Signaling Pathways
A fundamental understanding of the key signaling pathways modulated by this compound is crucial for designing and interpreting screening assays.
Caption: this compound's mechanism of action.
Experimental Workflow
A tiered screening approach is recommended to efficiently identify promising this compound derivatives. This workflow progresses from a broad initial screen for cytotoxicity to more specific assays for target engagement and functional outcomes.
Caption: High-throughput screening workflow.
Experimental Protocols
Primary Screening: Cytotoxicity Assay
Objective: To determine the cytotoxic potential of novel this compound derivatives and identify a non-toxic concentration range for subsequent assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a relevant cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)[7]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration should not exceed 0.1% to avoid toxicity.[7] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest solvent concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each derivative.
Secondary Screening: Transketolase Activity Assay
Objective: To assess the ability of non-toxic this compound derivatives to enhance transketolase activity in cells.
Principle: Transketolase activity can be measured in cell lysates using a coupled enzymatic reaction. The products of the transketolase reaction are converted through a series of steps that ultimately lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[8]
Materials:
-
Cell lysates from cells treated with this compound derivatives
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Substrates (e.g., ribose-5-phosphate, xylulose-5-phosphate)
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
96-well UV-transparent plates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Protocol:
-
Cell Treatment and Lysis: Treat cells with non-toxic concentrations of the this compound derivatives for 24 hours. Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Assay Preparation: In a 96-well UV-transparent plate, add the reaction buffer, coupling enzymes, and NADH to each well.
-
Reaction Initiation: Add a standardized amount of cell lysate to each well, followed by the addition of the transketolase substrates to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C.
-
Data Analysis: Calculate the rate of NADH consumption (ΔA340/min) and normalize it to the protein concentration to determine the specific transketolase activity. Compare the activity in treated cells to that in vehicle-treated cells.
Tertiary Screening: Advanced Glycation End products (AGEs) Formation Assay
Objective: To evaluate the efficacy of lead compounds in inhibiting the formation of AGEs.
Principle: AGEs can be quantified in vitro by their characteristic fluorescence.[10] This assay measures the ability of the derivatives to prevent the non-enzymatic glycation of a protein (e.g., bovine serum albumin, BSA) by a reducing sugar.
Materials:
-
Bovine Serum Albumin (BSA)
-
Reducing sugar (e.g., glucose, fructose, or methylglyoxal)
-
Phosphate buffer (pH 7.4)
-
This compound derivatives
-
96-well black plates
-
Fluorescence microplate reader
Protocol:
-
Reaction Setup: In a 96-well black plate, prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., 0.5 M glucose) in phosphate buffer.[7]
-
Compound Addition: Add various concentrations of the selected this compound derivatives to the reaction mixtures. Include a positive control (e.g., aminoguanidine) and a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for 7 days in a humidified chamber.[7]
-
Fluorescence Measurement: Measure the formation of fluorescent AGEs using a fluorescence microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[7][10]
-
Data Analysis: Calculate the percentage of AGE inhibition for each derivative concentration compared to the no-inhibitor control.
Data Presentation
Quantitative data from the screening assays should be summarized in tables for clear comparison of the this compound derivatives.
Table 1: Primary Screening - Cytotoxicity of this compound Derivatives
| Compound ID | IC50 (µM) | Max. Non-Toxic Conc. (µM) |
| This compound | > 100 | 100 |
| Derivative A | 75.2 | 50 |
| Derivative B | > 100 | 100 |
| Derivative C | 15.8 | 10 |
| Derivative D | 92.1 | 75 |
Table 2: Secondary Screening - Effect on Transketolase Activity
| Compound ID | Concentration (µM) | Transketolase Activity (% of Control) |
| This compound | 50 | 185 ± 12 |
| Derivative A | 50 | 150 ± 9 |
| Derivative B | 50 | 210 ± 15 |
| Derivative D | 50 | 195 ± 11 |
Table 3: Tertiary Screening - Inhibition of AGE Formation
| Compound ID | Concentration (µM) | AGE Inhibition (%) |
| This compound | 50 | 65 ± 5 |
| Derivative B | 50 | 80 ± 6 |
| Derivative D | 50 | 72 ± 4 |
Conclusion
This application note provides a detailed framework for establishing a cell-based assay to screen for novel this compound derivatives. The proposed multi-tiered approach allows for the efficient identification of compounds with low cytotoxicity, potent on-target activity, and desired functional effects. The provided protocols and data presentation formats offer a standardized method for the evaluation and comparison of new chemical entities, facilitating the discovery of next-generation therapeutics targeting pathways associated with hyperglycemic damage and related pathologies. Further characterization of lead candidates can include more complex cellular models and in vivo studies to validate their therapeutic potential.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thiamine analysis [thiamine.dnr.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. Advanced Glycation End Products (AGEs) Assay Kit (ab273298) | Abcam [abcam.com]
Troubleshooting & Optimization
Benfotiamine Solubility: Technical Support Center for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges associated with the poor aqueous solubility of benfotiamine (B1667992) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound is a lipid-soluble thiamine (B1217682) derivative, but this pharmacological description does not mean it dissolves well in oils.[1][2] Its solubility is highly dependent on the solvent and pH.[1] It is practically insoluble in water, oil, and most common organic solvents.[3] this compound's lipophilic character is primarily due to its metabolic conversion to S-benzoylthiamine in the intestine.[2]
Q2: Why is this compound so poorly soluble in aqueous solutions?
A2: this compound is a synthetic S-acyl derivative of thiamine.[1] While it contains a phosphate (B84403) group, the presence of a benzoyl group gives the molecule a significant lipophilic (fat-soluble) character, which leads to its very low solubility in water, particularly at physiological pH.[1]
Q3: How does pH impact the aqueous solubility of this compound?
A3: The pH of the aqueous medium is a critical factor. This compound is sparingly soluble in acidic to neutral conditions (pH ≤ 7.0) but becomes readily soluble in alkaline conditions (pH ≥ 8.0).[1] This increased solubility occurs because the phosphate group becomes more negatively charged at an alkaline pH, enhancing its interaction with polar water molecules.[1]
Q4: What are the primary methods to enhance the aqueous solubility of this compound for in vivo studies?
A4: Several well-established techniques can be employed to improve the solubility and dissolution rate of this compound:
-
Complexation with Cyclodextrins: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that encapsulate the lipophilic this compound molecule, rendering it soluble in water.[1][4]
-
Co-solvency: Employing a mixture of solvents, such as DMSO, PEG300, and Tween-80, can effectively solubilize this compound for administration.[1][2]
-
Solid Dispersion: Dispersing this compound within a matrix of a hydrophilic polymer like Polyvinylpyrrolidone (PVP K-30) or Hydroxypropyl Methylcellulose (HPMC) can significantly enhance its dissolution rate.[1][5][6]
-
pH Adjustment: Increasing the pH of an aqueous solution to 8.0 or higher will increase this compound's solubility.[1]
Data Presentation: this compound Solubility Profile
The following table summarizes the reported solubility of this compound in various solvents to aid in vehicle selection for in vivo studies.
| Solvent / Vehicle System | Reported Solubility | Notes | Citations |
| Aqueous Solutions | |||
| Water (neutral / acidic pH) | 0.67 mg/mL to <2.3 mg/mL | Sparingly soluble. Sonication is often required to aid dissolution. | [7] |
| Water (alkaline pH ≥ 8.0) | Readily Soluble | A 0.1 M ammonium (B1175870) hydroxide (B78521) solution can dissolve ~1 mg/mL. | [1][8] |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Highly soluble. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. | [1][2] |
| Ethanol (EtOH) | < 2.83 mg/mL | Slightly soluble. | [1][7] |
| Oils & Non-Polar Solvents | |||
| Oils (Corn, Mineral), Octanol, Chloroform | Practically Insoluble | Despite being termed "lipid-soluble," it has very poor solubility in oils and non-polar solvents. | [1][2] |
| Formulation Systems | |||
| 200 mM Hydroxypropyl-β-cyclodextrin | Homogenous Solution Achieved | An effective method for preparing aqueous solutions for oral gavage. | [3][9] |
| Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 3 mg/mL | A common formulation for in vivo use. | [2] |
| Co-solvent (10% DMSO, 90% Corn Oil) | ≥ 3 mg/mL | An alternative co-solvent system for in vivo studies. | [2] |
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluting a DMSO stock into aqueous media (e.g., saline, PBS) for injection.
-
Potential Cause: The drastic change in solvent polarity causes the drug, which is soluble in DMSO but not in water, to "crash out" of the solution.
-
Recommended Solution (Co-Solvent System): Prepare the formulation by sequentially adding excipients. First, dissolve the this compound in a minimal amount of DMSO. Next, add other co-solvents like PEG300 and surfactants such as Tween-80, ensuring the solution remains clear after each addition. Finally, add the aqueous component (saline or water) slowly while vortexing. This gradual change in solvent composition helps maintain solubility. For a detailed methodology, see Experimental Protocol 3 .
Issue 2: High inter-animal variability is observed in pharmacokinetic and efficacy studies after oral gavage.
-
Potential Cause: Inconsistent dosing due to an unstable or non-homogenous formulation. This compound's poor aqueous solubility can lead to the drug settling in a simple suspension, causing animals to receive different doses.[3][9]
-
Recommended Solution (Cyclodextrin Complexation): The most effective and commonly cited method to avoid this is to form an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).[3] Preparing a solution with 200 mM HP-β-CD creates a homogenous, clear solution that ensures consistent and accurate dosing.[10][9] For a detailed methodology, see Experimental Protocol 2 .
-
Alternative Solution (Uniform Suspension): If cyclodextrins are not suitable for your experimental design, you can create a uniform suspension using 1-2% (w/v) carboxymethylcellulose (CMC). It is critical to ensure the suspension is vortexed thoroughly before each administration to re-suspend the drug uniformly.
Issue 3: The dissolution rate of this compound is too slow for an oral absorption study.
-
Potential Cause: The crystalline structure and poor wettability of pure this compound powder limit how quickly it can dissolve in the gastrointestinal tract, which can be a rate-limiting step for absorption.
-
Recommended Solution (Solid Dispersion): The solid dispersion technique is highly effective for increasing the dissolution rate.[1] Dispersing this compound in a hydrophilic polymer matrix, such as PVP K-30, converts the drug into an amorphous state with improved wettability.[5][11][12] Studies have shown that a 1:4 drug-to-polymer ratio with PVP K-30 can dramatically increase the dissolution rate compared to the pure drug.[5][11] For a detailed methodology, see Experimental Protocol 1 .
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Kneading Method)
-
Objective: To enhance the aqueous dissolution rate of this compound for oral formulation studies.[11]
-
Materials: this compound powder, Polyvinylpyrrolidone (PVP K-30), deionized water, glass mortar and pestle, oven, fine-mesh sieve (#80 or finer), desiccator.
-
Methodology:
-
Weighing: Accurately weigh this compound and PVP K-30 in the desired drug-to-polymer mass ratio (e.g., 1:1, 1:2, 1:4). A 1:4 ratio has shown excellent results.[5][11]
-
Mixing: Transfer the powders to a clean glass mortar and mix them thoroughly.[5]
-
Kneading: Add a small amount of deionized water to the powder mixture to form a thick paste.[11] Knead the paste thoroughly for 30-45 minutes to ensure homogeneity.[11]
-
Drying: Scrape the resulting paste and spread it evenly on a glass plate. Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until all moisture has evaporated (typically 24 hours).[5][11]
-
Pulverizing & Sieving: Pulverize the dried solid dispersion into a fine powder using the mortar and pestle. Pass the powder through a fine sieve to ensure uniform particle size.[11]
-
Storage: Store the final solid dispersion powder in a desiccator until use.[5][11]
-
Protocol 2: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To prepare a homogenous, clear solution of this compound for accurate oral administration in animal studies.[9]
-
Materials: this compound powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile purified water.
-
Methodology:
-
Vehicle Preparation: Prepare a 200 mM solution of HP-β-CD in sterile, purified water. Stir or vortex until the HP-β-CD is completely dissolved.[10][9]
-
Solubilization: Add the accurately weighed this compound powder to the prepared HP-β-CD solution to achieve the desired final concentration for dosing.[9]
-
Mixing: Stir or vortex the mixture vigorously. Sonication in a bath sonicator for 15-30 minutes can facilitate the dissolution and formation of the inclusion complex, resulting in a clear solution.[1][3]
-
Administration: Administer the solution via oral gavage. Gently vortex the solution before each administration to ensure it remains homogenous.[3][10]
-
Protocol 3: Co-Solvent System for In Vivo Administration
-
Objective: To prepare a solubilized formulation of this compound when cyclodextrins are not preferred.
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, sterile saline (0.9% NaCl).
-
Methodology (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Initial Dissolution: Dissolve the required amount of this compound powder in the final volume of DMSO. Ensure it is completely dissolved.[1]
-
Add Co-solvent: Add the final volume of PEG300 to the DMSO solution and mix until clear.[1]
-
Add Surfactant: Add the final volume of Tween-80 and mix until the solution is homogenous.[1]
-
Add Aqueous Phase: Slowly add the final volume of sterile saline to the organic mixture while continuously vortexing or stirring to prevent precipitation.[1] The final solution should be clear.
-
Mandatory Visualizations
Caption: Workflow for selecting a this compound solubilization strategy.
Caption: Mechanism of this compound solubilization by cyclodextrin complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benfotiamine Dosage for Neuroprotection in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benfotiamine (B1667992) in animal models of neuroprotection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of this compound for neuroprotection in rodents?
A1: The optimal dosage of this compound can vary depending on the animal model and the specific neurodegenerative condition being studied. However, several studies have established effective dose ranges. For instance, in mouse models of Alzheimer's disease, oral dosages of 50, 100, and 200 mg/kg/day have shown dose-dependent improvements in spatial memory and reductions in amyloid plaque numbers.[1][2][3] In a rat model of Parkinson's disease, oral doses of 100 and 200 mg/kg/day ameliorated motor deficits.[1] For diabetic neuropathy in mice, an intraperitoneal (i.p.) injection of 100 mg/kg/day has been shown to alleviate cerebral oxidative stress.[1] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q2: What is the best method for administering this compound to rodents?
A2: Oral gavage is a common and effective method for precise dosage administration.[1][3] this compound can be suspended in a vehicle like sterile water or 0.5% carboxymethylcellulose.[1] It is crucial to ensure a homogenous suspension by vortexing or sonicating immediately before administration.[1] For chronic studies, dietary supplementation is also a viable, less stressful option, although it may offer less control over the exact dosage consumed by each animal.[4]
Q3: How does this compound cross the blood-brain barrier?
A3: this compound is a lipid-soluble thiamine (B1217682) derivative, which gives it enhanced bioavailability compared to thiamine.[3][4] This property allows it to more readily penetrate tissues, including the brain.[1] While some studies suggest that this compound increases thiamine levels in the brain, others indicate that its neuroprotective effects might be mediated by mechanisms independent of simply increasing brain thiamine diphosphate (B83284) (ThDP) levels.[5][6][7]
Q4: What are the known mechanisms of this compound's neuroprotective effects?
A4: this compound exerts its neuroprotective effects through several mechanisms:
-
Reduces Advanced Glycation End Products (AGEs): By activating the enzyme transketolase, this compound shunts metabolic precursors away from the pathways that generate harmful AGEs.[1][8]
-
Anti-inflammatory Effects: It has been shown to inhibit inflammatory mediators and enhance anti-inflammatory factor production in microglia.[8]
-
Modulation of Glycogen Synthase Kinase-3β (GSK-3β): this compound can increase the phosphorylation of GSK-3β, thereby inhibiting its activity, which is implicated in tau hyperphosphorylation.[1][6]
-
Activation of the Nrf2/ARE Pathway: It can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes.[1][4][8]
-
Reduces Oxidative Stress: By boosting the levels of thiamine diphosphate (TDP), a crucial coenzyme for glucose metabolism, this compound helps to mitigate oxidative stress.[1][8]
Troubleshooting Guides
Issue 1: Inconsistent results in behavioral tests after this compound administration.
-
Possible Cause: Improper dosage or administration technique.
-
Solution: Ensure accurate daily weighing of animals for precise dose calculation. For oral gavage, verify the correct placement of the gavage needle to avoid administration into the trachea. Ensure the this compound suspension is homogenous before each administration.[1]
-
-
Possible Cause: High variability in the animal model.
-
Solution: Increase the sample size per group to enhance statistical power. Ensure that all animals within a study are of the same age and genetic background.
-
-
Possible Cause: Stress induced by handling and administration.
-
Solution: Acclimatize animals to the handling and administration procedures before the start of the experiment. Consider less stressful administration methods like dietary supplementation for long-term studies.
-
Issue 2: No significant difference in amyloid plaque burden or tau phosphorylation after this compound treatment in an Alzheimer's disease model.
-
Possible Cause: Insufficient treatment duration.
-
Possible Cause: Suboptimal dosage.
-
Solution: While 50 mg/kg/day has shown effects, higher doses of 100 and 200 mg/kg/day resulted in more robust reductions.[2] A dose-response study is recommended.
-
-
Possible Cause: Issues with tissue processing or immunohistochemistry.
-
Solution: Verify the quality of your primary antibodies (e.g., 4G8 for amyloid plaques, AT8 for phosphorylated tau) and optimize your staining protocol.[1] Ensure proper fixation and sectioning of brain tissue.
-
Issue 3: Difficulty dissolving this compound for administration.
-
Possible Cause: this compound has low water solubility.
Data Presentation
Table 1: Summary of this compound Dosage and Effects in Alzheimer's Disease Animal Models
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| APP/PS1 Mice | 50, 100, 200 mg/kg/day | Oral Gavage | 8 weeks | Dose-dependent improvement in spatial memory; significant reduction in amyloid plaque numbers and phosphorylated tau levels. | [1][2] |
| P301S Tauopathy Mice | Chronic dietary treatment | Dietary | Until natural death | Increased lifespan; improved behavioral deficits; reduced glycated tau and neurofibrillary tangles. | [1][4] |
| STZ-induced Diabetic Mice | 100 mg/kg/day | i.p. injection | 14 days | Alleviated diabetes-induced cerebral oxidative stress. | [1] |
| Sporadic Alzheimer's-like Rat Model | 150 mg/kg/day | Oral | 7 days | Reversed cognitive impairment in short- and long-term memories. | [9][10] |
Table 2: Summary of this compound Dosage and Effects in Parkinson's Disease Animal Models
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| MPTP-induced Mice | 200, 250 mg/kg/day | Oral | 28 days | Improved motor function; protected dopaminergic neurons; activated Nrf2 pathway. | [1][11] |
| MPTP-induced Rats | 100, 200 mg/kg/day | Oral | 42 days | Ameliorated motor and non-motor fluctuations; improved body balance; increased dopamine (B1211576) levels in the midbrain. | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Animal scale
-
Oral gavage needles (20-22 gauge, curved)
-
Vortex mixer or sonicator
-
-
This compound Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the desired dosage (e.g., 100 mg/kg).
-
Suspend the this compound powder in the chosen vehicle.
-
Ensure a homogenous suspension by vortexing or sonicating immediately before administration.[1]
-
-
Animal Handling and Dosing:
-
Weigh each mouse daily before administration for accurate dosing.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Insert the gavage needle into the esophagus via the side of the mouth, ensuring it does not enter the trachea.
-
Slowly administer the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Administer the vehicle alone to the control group.
-
-
Treatment Schedule:
-
Administer this compound or vehicle daily for the specified duration of the study (e.g., 8 weeks).[1]
-
Protocol 2: Morris Water Maze for Spatial Memory Assessment
-
Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water. A hidden platform is submerged about 1 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (e.g., 5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is placed in the water at one of four starting positions.
-
The mouse is allowed to swim and find the hidden platform. If it fails to find it within 60 seconds, it is gently guided to the platform.
-
The time taken to reach the platform (escape latency) is recorded.
-
-
Probe Trial (e.g., on day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Mandatory Visualizations
Caption: this compound's neuroprotective pathways in Alzheimer's Disease models.
Caption: Nrf2-mediated neuroprotection by this compound in Parkinson's Disease models.
Caption: General experimental workflow for evaluating this compound's efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound protects MPTP-induced Parkinson’s disease mouse model via activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Benfotiamine Cell Culture Experiments
Welcome to the technical support center for benfotiamine-related research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in This compound (B1667992) cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from thiamine (B1217682) in a cell culture context?
This compound is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1).[1][2][3] Its enhanced lipophilicity allows for greater bioavailability and easier passage through cell membranes compared to the water-soluble thiamine hydrochloride.[1][3][4] Once inside the cell, this compound is converted to the biologically active form, thiamine diphosphate (B83284) (TDP), which is a critical coenzyme in glucose metabolism.[2][5] This improved cellular uptake can lead to higher intracellular concentrations of active thiamine, making this compound potentially more effective than thiamine in in vitro models for studying diabetic complications, neurodegenerative diseases, and inflammation.[1][6]
Q2: What is the primary mechanism of action of this compound in cells?
This compound's main mechanism of action is the activation of the enzyme transketolase, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP).[4][5][7] By boosting transketolase activity, this compound helps to divert excess glycolytic intermediates, such as glyceraldehyde-3-phosphate (GA3P) and fructose-6-phosphate (B1210287) (F6P), away from pathways that lead to the formation of harmful advanced glycation end-products (AGEs).[1][5] This redirection reduces oxidative stress and cellular damage associated with high glucose conditions.[1][4][5] Additionally, this compound has been shown to have direct antioxidant properties and can modulate inflammatory pathways.[1][5][7]
Q3: Why am I seeing precipitation of this compound in my cell culture medium?
This compound has limited solubility in aqueous solutions at the physiological pH of most cell culture media (around 7.2-7.4).[8][9] Precipitation is a common issue and can be caused by several factors:
-
High Stock Solution Concentration: A highly concentrated stock in DMSO may precipitate when diluted into the aqueous medium.[9]
-
Low Medium Temperature: Adding the stock solution to cold medium can decrease its solubility.[9]
-
pH Shifts: The metabolic activity of cells can lower the pH of the medium, and this compound is less soluble at acidic pH.[9]
-
Media Evaporation: Evaporation from culture vessels can increase the solute concentration, pushing this compound beyond its solubility limit.[9]
To avoid precipitation, it is recommended to warm the medium to 37°C before adding the this compound stock, add the stock dropwise while gently swirling, and consider performing a solubility test to determine the maximum soluble concentration in your specific medium.[9]
Q4: How stable is this compound in cell culture media, and how should I prepare and store it?
This compound's stability can be influenced by pH, temperature, and light.[2][10] It is more stable in acidic conditions and degrades in neutral to alkaline solutions.[2][10] For cell culture experiments, it is crucial to:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions immediately before each experiment to ensure a consistent and effective concentration.[8]
-
Use an Appropriate Solvent: Dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[8][11] Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to prevent solvent-induced cytotoxicity.[8][11]
-
Proper Storage: For short-term use, store stock solutions at -20°C. For longer-term storage, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles.[2]
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Effect of this compound
If you are observing variable or no effects of this compound in your cell culture experiments, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals.[8] |
| Incorrect Solvent or Poor Solubility | Prepare a high-concentration stock solution in DMSO. Ensure thorough mixing when diluting into the culture medium.[11] Consider using a solubilizing agent like hydroxypropyl-β-cyclodextrin if DMSO is unsuitable for your experiment.[11] |
| Suboptimal Concentration | The effective concentration of this compound is highly cell-type dependent.[11] Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 500 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.[11] |
| Insufficient Incubation Time | The cellular uptake of this compound and its conversion to the active form, TDP, requires time. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.[8] |
| Cell Line-Specific Differences | The expression of enzymes required for this compound metabolism and the basal activity of pathways like transketolase can vary between cell lines.[7][8] If possible, verify the expression of relevant targets in your cell line or use cell lines known to be responsive to thiamine or this compound. |
| High Cell Density | Overly confluent cell cultures can have altered metabolic rates and reduced uptake of compounds. Ensure consistent cell seeding density and that cells are in the exponential growth phase during the experiment.[8][12] |
Issue 2: High Variability in Transketolase Activity Assay
Inconsistent results in transketolase activity assays can obscure the effects of this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Lysate Preparation | Ensure complete cell lysis to release intracellular transketolase. Use a lysis buffer containing protease inhibitors to prevent enzyme degradation.[7] |
| Incorrect Substrate or Cofactor Concentration | The assay relies on the conversion of substrates like ribose-5-phosphate (B1218738) and xylulose-5-phosphate and requires cofactors such as thiamine pyrophosphate (TPP) and magnesium ions.[7] Ensure these are not limiting and are at consistent concentrations across all samples. |
| Inconsistent Sample Handling | Minimize freeze-thaw cycles for cell lysates or tissue samples. Ensure consistent homogenization and extraction procedures.[7] |
Issue 3: Inconsistent Results in Advanced Glycation End-products (AGEs) Assays
Measuring the effect of this compound on AGEs formation can be challenging.
| Potential Cause | Recommended Solution |
| Inconsistent Glycating Conditions | When inducing AGE formation in vitro, ensure the concentration and purity of the glycating agent (e.g., glucose, methylglyoxal) are consistent across experiments.[7] |
| Variability in Incubation Time | Allow sufficient incubation time for measurable AGEs to accumulate in your cell culture model. This should be consistent across all experimental groups.[7] |
| Antibody Specificity in ELISA | If using an ELISA-based method, ensure the primary antibody is specific for the type of AGE you are investigating (e.g., CML, CEL) and has been validated.[7] |
Quantitative Data Summary
The optimal concentration of this compound can vary significantly depending on the cell type and the desired biological effect.
| Cell Type | Effective Concentration Range | Observed Effect | Citation(s) |
| Human Endothelial Progenitor Cells | 50 µM - 150 µM | Stimulation of proliferation and inhibition of apoptosis. | [8] |
| Bovine Aortic Endothelial Cells | 50 µM - 100 µM | Increased transketolase activity. | [11][13] |
| Neuroblastoma Cells | 25 µM - 50 µM | Protective effects. | [6][11] |
| Human Myotubes | 100 µM - 200 µM | Increased glucose oxidation. | [14] |
| HEK293 APPsw Cells | 20 µg/mL - 40 µg/mL (~42 µM - 84 µM) | Reduced β-amyloid production induced by high glucose. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM or 100 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) can aid dissolution.[9]
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage.
Protocol 2: Determining Optimal this compound Concentration using an MTT Cytotoxicity Assay
Objective: To determine the non-toxic concentration range of this compound for a specific cell line.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[11]
-
This compound Treatment: Prepare a series of 2X concentrations of this compound in culture medium by diluting the high-concentration DMSO stock. For example, create a serial dilution to obtain final concentrations ranging from 1 µM to 500 µM.[11] Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the old medium from the wells and add 100 µL of the various this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the this compound concentration to determine the IC50 value and the non-toxic concentration range.
Visualizations
This compound's Mechanism of Action
Caption: this compound enhances transketolase activity in the Pentose Phosphate Pathway.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound increases glucose oxidation and downregulates NADPH oxidase 4 expression in cultured human myotubes exposed to both normal and high glucose concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound prevents increased β-amyloid production in HEK cells induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Benfotiamine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining High-Performance Liquid Chromatography (HPLC) methods to separate benfotiamine (B1667992) from its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound and which metabolites should I be looking to separate?
This compound is a prodrug of thiamine (B1217682) (Vitamin B1). Its metabolic pathway involves several key steps, leading to the formation of its active form and other related compounds. The primary metabolites to consider for separation are:
-
S-benzoylthiamine: Formed by the dephosphorylation of this compound.[1][2]
-
Thiamine: Produced by the hydrolysis of S-benzoylthiamine.[1][2]
-
Thiamine Monophosphate (TMP): An intermediate in the phosphorylation of thiamine.[1]
-
Thiamine Diphosphate (TDP): The biologically active form of thiamine, created by the phosphorylation of thiamine.[1][2]
Due to the significant differences in polarity between the lipid-soluble this compound and S-benzoylthiamine, and the water-soluble thiamine and its phosphate (B84403) esters, achieving optimal separation of all these compounds in a single chromatographic run can be challenging.
Troubleshooting Guide
Issue 1: Poor Peak Resolution
Poor resolution between this compound and its metabolites, particularly between the highly polar thiamine, TMP, and TDP, is a common challenge.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | This compound and S-benzoylthiamine are non-polar, while thiamine and its phosphates are very polar. A gradient elution is often necessary. Start with a higher aqueous phase concentration to retain and separate the polar metabolites, then gradually increase the organic phase concentration to elute S-benzoylthiamine and this compound. |
| Incorrect pH of the Mobile Phase | The ionization of thiamine and its phosphate esters is pH-dependent. Adjusting the mobile phase pH can significantly impact retention and selectivity. A slightly acidic pH (e.g., 3-4) using a phosphate or acetate (B1210297) buffer is a good starting point to ensure the analytes are in a consistent ionic state.[3] |
| Suboptimal Column Chemistry | A standard C18 column is a good starting point.[1][4] However, for improved retention of polar metabolites, consider using a column with a polar endcapping or an embedded polar group. |
| Low Column Efficiency | Ensure the column is properly packed and has not degraded. High theoretical plate counts are crucial for resolving closely eluting peaks. If the column is old or has been subjected to harsh conditions, replacement may be necessary. |
Issue 2: Peak Tailing
Peak tailing, especially for the basic thiamine molecule, can compromise peak integration and resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of thiamine, causing peak tailing. Using a highly end-capped column or adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mitigate these interactions.[3] |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample and re-injecting to see if peak shape improves. |
| Mismatched Sample Solvent and Mobile Phase | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column frit or at the head of the column, leading to poor peak shape. The use of a guard column and appropriate sample preparation can prevent this. |
Issue 3: Retention Time Variability
Inconsistent retention times can make peak identification and quantification unreliable.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | This is particularly crucial for gradient methods. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions between injections. A general rule is to equilibrate with at least 10-20 column volumes. |
| Fluctuations in Column Temperature | Changes in temperature can affect mobile phase viscosity and analyte retention. Using a column oven to maintain a constant temperature is highly recommended. |
| Mobile Phase Instability | If the mobile phase is prepared by mixing volatile solvents, its composition can change over time due to evaporation. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Pump Performance Issues | Leaks in the pump, worn seals, or air bubbles in the system can lead to inconsistent flow rates and, consequently, variable retention times. Regular pump maintenance is essential. |
Experimental Protocols
Protocol 1: HPLC Method for Separation of this compound and its Metabolites
This protocol provides a starting point for developing a robust separation method. Optimization will likely be required based on the specific HPLC system and column used.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B5-15 min: 5% to 60% B15-20 min: 60% B20-22 min: 60% to 5% B22-30 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm for this compound and S-benzoylthiamine254 nm for Thiamine and its phosphates |
| Injection Volume | 10 µL |
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a structural analog not present in the sample).
-
Add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.[1]
-
Vortex for 30 seconds and incubate on ice for 10 minutes.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.[1]
-
Transfer the supernatant to a clean autosampler vial for analysis.[1]
Data Summary
The following table provides expected retention time ranges for this compound and its metabolites based on the described method. Actual retention times will vary depending on the specific system and conditions.
| Compound | Expected Retention Time (min) |
| Thiamine Diphosphate (TDP) | 3 - 5 |
| Thiamine Monophosphate (TMP) | 4 - 6 |
| Thiamine | 5 - 7 |
| S-benzoylthiamine | 12 - 15 |
| This compound | 16 - 19 |
Visualizations
Caption: Experimental workflow for the analysis of this compound and its metabolites.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Addressing Benfotiamine Instability in Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and minimizing the degradation of benfotiamine (B1667992) during long-term storage and in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
This compound is a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1) with enhanced bioavailability.[1][2] Its stability is critical for the reproducibility and validity of long-term experimental data, as degradation leads to a reduced effective concentration of the active compound.[1] this compound is susceptible to degradation under specific conditions, including exposure to alkaline pH, heat, and oxidizing agents.[1]
Q2: What are the primary factors influencing this compound's stability?
The stability of this compound is primarily affected by:
-
pH: It is more stable in acidic to neutral conditions and is unstable in alkaline solutions.[1][2]
-
Temperature: Elevated temperatures accelerate its degradation. For long-term storage, freezing is recommended.[1][2]
-
Light: Prolonged exposure to light, particularly UV light, can contribute to degradation.[1][2]
-
Oxidizing agents: this compound can be degraded by oxidizing agents.[1][2]
Q3: How should I prepare and store this compound stock solutions for optimal stability?
For maximum stability, prepare concentrated stock solutions in a suitable solvent and store them under appropriate conditions.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1][2] It is also soluble in a mixture of ethanol (B145695) and water with the addition of HCl to aid dissolution.[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.[1]
-
Storage Conditions: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]
Q4: What are the known degradation products of this compound?
The degradation of this compound likely involves the hydrolysis of its phosphate (B84403) ester and thioester bonds. This process can lead to the formation of thiamine and benzoic acid, among other related substances.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Diminished Biological Effects in Cell-Based Assays
-
Symptom: A noticeable decrease or inconsistency in the expected biological effects of this compound over the course of a long-term experiment.
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare a fresh stock solution of this compound and compare its efficacy to the older stock.
-
Minimize Exposure to 37°C: Minimize the time the stock solution is kept at room temperature or 37°C during experimental setup.[1]
-
Consider Antioxidants: If compatible with your experimental design, consider adding a suitable antioxidant to the medium to mitigate oxidative degradation.[1]
-
Protect from Light: Protect the cell culture plates and media from direct light exposure, especially from UV lamps in biosafety cabinets.[1]
-
Test Different Media: Components in some basal media or serum may accelerate degradation. Test different media formulations to see if the issue persists.[1]
-
Issue 2: Precipitation of this compound in Aqueous Media
-
Symptom: Formation of a precipitate when this compound stock solution is added to the aqueous experimental medium.
-
Possible Cause: Poor aqueous solubility of this compound at neutral pH.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in DMSO. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent toxicity.[1]
-
Pre-warm the Medium: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1]
-
Proper Mixing Technique: Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[1]
-
Solubility Test: Before your main experiment, determine the maximum soluble concentration of this compound in your specific medium.[1]
-
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Condition Leading to Instability | Recommended Practice | Citation |
| pH | Alkaline (basic) conditions | Maintain acidic to neutral pH | [1][2] |
| Temperature | Elevated temperatures | Store stock solutions at -20°C or -80°C | [1][2] |
| Light | Prolonged exposure, especially to UV | Protect solutions from light | [1][2] |
| Oxidizing Agents | Presence of oxidizing agents | Avoid inclusion of oxidizing agents in media | [1][2] |
Table 2: Summary of Forced Degradation Study Conditions
| Stress Condition | Reagent and Conditions | Duration | Citation |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | [1][2] |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | 8-24 hours | [1][2] |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 24 hours | [1][2] |
| Thermal Degradation | Heat solid drug at 80-105°C | 24-48 hours | [1][2] |
| Photolytic Degradation | Exposure to UV light (254 nm) | 24 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary.
-
Sterilization: If required for cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Aliquot the stock solution into single-use, sterile, and light-protected tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1]
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework. Optimization for specific equipment and experimental conditions may be necessary.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 50mM Ammonium acetate (B1210297) buffer, pH 6.0) and an organic solvent (e.g., acetonitrile).[1][3] A common ratio is 60:40 (v/v) of acetonitrile (B52724) to buffer.[3]
-
Flow Rate: 1.0 ml/min.[3]
-
Detection: UV detector at 245 nm or 249 nm.[3]
-
Injection Volume: 20 µl.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/ml) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 2-64 µg/ml.[3]
-
-
Sample Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Workflow for this compound forced degradation studies.
Caption: Mechanism of this compound in mitigating hyperglycemic damage.
References
Technical Support Center: Improving the Transdermal Delivery of Benfotiamine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the transdermal delivery of benfotiamine (B1667992) for localized treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a candidate for transdermal delivery?
This compound is a lipid-soluble synthetic derivative of thiamine (B1217682) (Vitamin B1).[1][2] Its higher lipophilicity compared to thiamine allows for better absorption and bioavailability.[1][3][4][5] Transdermal delivery is being explored to deliver this compound directly to peripheral tissues, such as the skin and underlying muscle, for localized treatment.[6][7] This route of administration could achieve higher concentrations in target tissues while minimizing systemic exposure and avoiding metabolic conversions that occur with oral delivery.[7][8]
Q2: What are the main challenges in formulating this compound for transdermal delivery?
The primary challenges include:
-
Poor Aqueous Solubility: this compound has very low solubility in water, which can make it difficult to dissolve directly in aqueous-based formulations like gels or creams.[2][9]
-
Chemical Stability: this compound is susceptible to degradation in alkaline pH, at elevated temperatures, and in the presence of oxidizing agents.[2] This instability can compromise the potency and shelf-life of topical formulations.[10]
-
Skin Barrier: The stratum corneum, the outermost layer of the skin, is an effective barrier that limits the penetration of many molecules, including this compound.
Q3: What formulation strategies can enhance the bioavailability of transdermal this compound?
Several strategies can be employed to overcome the challenges of transdermal delivery:
-
Penetration Enhancers: Incorporating chemical penetration enhancers into topical creams or patches can facilitate the absorption of this compound through the skin.[6]
-
Solubilized vs. Microcrystalline Forms: Research has shown that both solubilized and microcrystalline suspension forms of this compound can effectively increase local thiamine levels in skin and muscle tissue.[11][12] Experimenting with the vehicle is crucial to optimize skin penetration.[6]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface-area-to-volume ratio, which can enhance dissolution and absorption.[6] This can include vesicles like liposomes or ethosomes, and nanoparticles such as lipid or polymeric nanoparticles.[13]
-
Solid Dispersions: Dispersing this compound in a matrix of hydrophilic carriers, such as PVP K-30 or HPMC, can improve its dissolution rate and solubility.[6][9]
Q4: What analytical methods are used to quantify this compound and its metabolites in skin permeation studies?
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for quantifying this compound, thiamine, and its phosphate (B84403) esters (ThMP, TDP).[6] Detection is typically achieved with a UV detector, with a detection wavelength of around 245-249 nm for this compound.[6][14][15]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
Formulation & Stability Issues
Q: My this compound is not dissolving in the formulation base. What can I do? A: this compound's poor aqueous solubility is a known issue.[2][9]
-
pH Adjustment: this compound is more stable in acidic to neutral conditions.[2] Adding a small amount of an acid like HCl can aid dissolution in ethanol (B145695)/water mixtures.[2]
-
Co-solvents: Use co-solvents such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol to prepare a concentrated stock solution first.[2] However, be aware that solvents like alcohol may alter the skin's barrier function.[16]
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer like PVP K-30. Studies have shown this can significantly improve the dissolution rate.[9]
Q: The this compound concentration in my formulation is decreasing over time. How can I improve its stability? A: this compound is sensitive to heat, alkaline pH, and light.[2]
-
pH Control: Ensure your formulation has an acidic to neutral pH. Buffering agents like citric or malic acid can be used.[17]
-
Temperature: Store stock solutions and final formulations at reduced temperatures. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[2]
-
Light Protection: Store solutions and formulations in amber vials or protect them from light to prevent potential photodegradation.[2]
-
Avoid Oxidizing Agents: Be mindful of other ingredients in your formulation that could be oxidizing agents.[2]
In Vitro Permeation Testing (Franz Diffusion Cell) Issues
Q: I am observing very low or no flux of this compound across the skin in my Franz diffusion cell experiment. What are the possible causes? A: Low flux can be due to several factors related to the formulation, the membrane, or the experimental setup.
-
Formulation Optimization: The vehicle is critical.[6] Ensure your formulation is optimized for drug release. A microcrystalline suspension or a solubilized form with penetration enhancers may be necessary.[11]
-
Membrane Integrity: If using biological membranes (human or animal skin), ensure their integrity has not been compromised during preparation and storage. For synthetic membranes, select one that does not impede diffusion; microporous membranes are often preferred over ultrafiltration membranes.[18]
-
Receptor Solution Solubility: this compound and its metabolite S-benzoylthiamine are lipophilic. If their concentration in the aqueous receptor fluid exceeds their solubility limit, it creates a non-sink condition, reducing the concentration gradient and slowing diffusion.[16][19] Consider adding a solubilizing agent like a small percentage of ethanol or using a receptor medium with higher solubility for lipophilic compounds.[16]
-
Air Bubbles: Ensure no air bubbles are trapped between the membrane and the receptor fluid, as this will impede diffusion. Degassing the receptor solution before use is crucial.[20]
Q: The results from my Franz cell experiments are highly variable and not reproducible. How can I improve this? A: High variability is a common issue in Franz cell studies.[21]
-
Standardized Protocol: A fully validated and standardized protocol is essential.[21] This includes consistent membrane preparation, formulation application, temperature control (typically 32°C for skin studies), stirring speed, and sampling times.[20]
-
Sufficient Replicates: Due to the inherent variability of biological membranes, running 5-6 replicates per formulation group is recommended.[19]
-
System Suitability: Before starting the main experiment, perform a system suitability test with a known compound to ensure the Franz cell setup is functioning correctly.
-
Operator Training: Ensure consistent handling and execution of the protocol by all operators to minimize procedural variability.[21]
Data Presentation
Table 1: Transdermal Delivery of this compound in Guinea Pigs (24h post-application)
This table summarizes the fold-increase in thiamine and its derivatives in various tissues 24 hours after a single topical application of this compound, demonstrating successful transdermal delivery.
| Formulation/Dose | Tissue | Analyte | Fold Increase vs. Control | Reference |
| 10 mg BFT | Blood | Thiamine (T) | 10x | [22][23] |
| 10 mg BFT | Blood | Total Thiamine Content | 7x | [22][23] |
| 10 mg BFT | Skin | Thiamine (T) | >7x | [22][23] |
| 10 mg BFT | Skin | Total Thiamine Content | 17x | [22][23] |
| 10 mg BFT | Muscle | Thiamine (T) | ~4x | [22][23] |
| 10 mg BFT | Muscle | Total Thiamine Content | 3x | [22][23] |
| 25 mg BFT (microcrystalline) | Skin | Thiamine Level | ~2,500x | [11] |
| 25 mg BFT (microcrystalline) | Skin | Total Thiamine Species | ~8,000x | [8][11][12] |
Table 2: Analytical Method Parameters for this compound Quantification
This table provides typical parameters for a validated RP-HPLC method for this compound analysis.
| Parameter | Specification | Reference |
| Column | C18 (e.g., 4.6 x 250mm, 5µm) | [14][24] |
| Mobile Phase | Acetonitrile:Methanol:Water:0.1% OPA (40:20:35:5 v/v) | [14] |
| Flow Rate | 0.8 - 1.0 mL/min | [24] |
| Detection | UV at 249 nm | [6][14] |
| Retention Time | ~3.84 min | [14] |
| Linearity Range | 5-35 µg/mL | [14] |
| LOD / LOQ | 0.14 µg/mL / 0.44 µg/mL | [14] |
Experimental Protocols
Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells
Objective: To quantify the rate of this compound permeation across a membrane from a topical formulation.
Materials:
-
Vertical Franz Diffusion Cells
-
Excised human or animal skin (e.g., pig ear skin) or synthetic membrane
-
Receptor solution (e.g., phosphate-buffered saline (PBS), pH 7.4, potentially with a solubilizer)[16]
-
Test formulation containing this compound
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C[20]
-
HPLC system for analysis[6]
Methodology:
-
Receptor Chamber Preparation: Degas the receptor solution by sonication or vacuum to remove dissolved air.[20] Fill the receptor chamber, ensuring there are no air bubbles. Place a small magnetic stir bar in the chamber.
-
Membrane Mounting: Carefully mount the excised skin or synthetic membrane between the donor and receptor chambers, ensuring it is flat and wrinkle-free.[20] Clamp the chambers together securely to prevent leaks.
-
Equilibration: Place the assembled cells in the heating block and allow the system to equilibrate to 32°C for at least 30 minutes. Ensure the receptor fluid is stirring consistently.
-
Formulation Application: Accurately weigh and apply a finite dose of the this compound formulation to the surface of the membrane in the donor chamber.[20]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.[20]
-
Receptor Fluid Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions and a constant volume.[20]
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC-UV method.[6][20]
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. Plot this value against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
Visualizations
Caption: Workflow for developing and testing transdermal this compound formulations.
Caption: Decision tree for troubleshooting low flux in Franz diffusion cell experiments.
Caption: this compound's mechanism of action in mitigating hyperglycemic damage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. View of Efficient Transdermal Delivery of this compound in an Animal Model [pub.iapchem.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Content and stability of B complex vitamins in commercial cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Efficient Transdermal Delivery of this compound in an Animal Model | ADMET and DMPK [pub.iapchem.org]
- 13. mdpi.com [mdpi.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. ajpaonline.com [ajpaonline.com]
- 16. norlab.com [norlab.com]
- 17. WO2005009400A1 - Topical this compound treatments - Google Patents [patents.google.com]
- 18. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. permegear.com [permegear.com]
- 20. alterlab.co.id [alterlab.co.id]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of the transdermal delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. CN112611819A - Method for measuring related substances in this compound raw material and preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Cell Lysis for Accurate Benfotiamine Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the intracellular measurement of benfotiamine (B1667992). Our aim is to help you overcome common experimental hurdles and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when harvesting cells for intracellular this compound analysis?
A1: The most critical first step is quenching. This process rapidly halts all enzymatic activity, preserving the intracellular concentration of this compound at the time of harvesting.[1][2] An ideal quenching solvent will immediately inhibit cellular metabolism without causing damage to the cell membrane, which could lead to leakage of intracellular metabolites.[1] Commonly used quenching methods include the addition of a low-temperature organic solvent, a low-temperature isotonic solution, or liquid nitrogen.[1]
Q2: Which cell harvesting method is recommended for adherent cells to minimize metabolite loss?
A2: For adherent cells, it is recommended to use a sterile cell scraper rather than enzymatic digestion with trypsin.[1] Studies have shown that trypsin treatment can disrupt the cell membrane, leading to increased permeability and leakage of intracellular metabolites, which results in lower extraction efficiency.[1] Scraping the cells after removing the medium helps to minimize this loss.[1]
Q3: What are the most common cell lysis techniques for intracellular metabolite analysis?
A3: Common cell lysis techniques can be broadly categorized as physical and chemical methods.
-
Physical Methods:
-
Sonication: Uses high-frequency sound waves to disrupt cell membranes.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing cause ice crystal formation, which ruptures cell membranes.[3][4]
-
Mechanical Homogenization (Bead Beating): Utilizes beads to physically break open cells through shear force.[3]
-
-
Chemical Methods:
-
Detergent-Based Lysis: Employs detergents to solubilize the lipid bilayer of the cell membrane.[4]
-
Alkaline Lysis: Uses a high pH buffer to disrupt the cell membrane.[3]
-
Organic Solvents: Solvents like methanol (B129727) or acetonitrile (B52724) are frequently used to disrupt cells and extract metabolites simultaneously.[1]
-
The choice of method depends on the cell type and the downstream analytical technique.
Q4: How can I choose the best extraction solvent for this compound?
A4: The choice of extraction solvent is crucial and should be based on the principle of "like dissolves like." this compound is a lipid-soluble derivative of thiamine.[5] Therefore, organic solvents are generally used for its extraction. The most widely used extraction method in cellular metabolomics is liquid-liquid extraction, with common solvents being methanol/water or acetonitrile/water mixtures.[1] It is important to optimize the extraction solvent for your specific experimental conditions to maximize the recovery of this compound.[1]
Q5: What analytical methods are suitable for quantifying intracellular this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods for the quantification of this compound.[6][7][8] These techniques offer high sensitivity, specificity, and accuracy.[7][8]
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Signal
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure complete cell disruption to release all intracellular contents. Optimize your chosen lysis method (e.g., increase sonication time, number of freeze-thaw cycles, or detergent concentration). Use a lysis buffer containing protease inhibitors to prevent enzymatic degradation.[9] |
| Metabolite Leakage During Harvesting | For adherent cells, avoid using trypsin; opt for cell scraping instead.[1] Use an isotonic wash buffer (e.g., cold PBS) to prevent premature cell lysis and metabolite leakage.[10] |
| Inefficient Extraction | Optimize the extraction solvent. Since this compound is lipid-soluble, ensure your solvent system (e.g., methanol/chloroform) is appropriate.[1][5] Perform multiple extraction rounds to maximize recovery. |
| This compound Degradation | Process samples quickly and on ice to minimize enzymatic degradation. Ensure quenching is performed immediately after harvesting.[1][2] this compound can be sensitive to pH and temperature. |
| Suboptimal Analytical Conditions | Verify the HPLC/LC-MS method parameters, including the mobile phase composition, column type, and detector settings.[6][8] Ensure the instrument is properly calibrated. |
Issue 2: High Variability in this compound Measurements Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Number | Normalize your results to cell number, total protein content, or DNA content to account for variations in cell density between samples.[11] |
| Variable Lysis/Extraction Efficiency | Ensure that all samples are treated identically throughout the lysis and extraction process. Use a consistent volume of lysis buffer and extraction solvent for each sample. |
| Inconsistent Quenching | Standardize the quenching procedure to ensure that metabolic activity is stopped at the same point for all samples.[12][13] |
| Sample Preparation Errors | Use low-binding tubes and pipette tips to prevent loss of analyte.[14] Minimize freeze-thaw cycles for your samples.[9] |
| Instrumental Variability | Use an internal standard to correct for variations in sample preparation and instrument response.[14] A stable isotope-labeled this compound would be ideal.[7] |
Issue 3: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances from the cell lysate.[14] |
| Incompatible Sample Solvent | Ensure the final sample solvent is compatible with the initial mobile phase of your chromatographic method. |
| Column Overload | Dilute your sample to ensure the amount of analyte injected is within the linear range of the column and detector. |
| Contaminated Guard or Analytical Column | Wash the column according to the manufacturer's instructions or replace the guard column. |
Experimental Protocols
Protocol 1: General Workflow for Intracellular this compound Measurement
This protocol provides a general framework. Optimization for specific cell types and equipment is recommended.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound as required by the experimental design.
-
Quenching:
-
Aspirate the culture medium completely.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Instantly add a quenching solution (e.g., -80°C 60% methanol) to the culture dish to arrest metabolic activity.[10]
-
-
Cell Harvesting (for adherent cells):
-
Use a cell scraper to detach the cells in the quenching solution.[11]
-
Collect the cell suspension in a pre-chilled tube.
-
-
Cell Lysis and Metabolite Extraction:
-
Subject the cell suspension to a chosen lysis method (e.g., three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath).[3][4]
-
Alternatively, use sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., the initial mobile phase for HPLC).
-
-
Quantification:
Protocol 2: RP-HPLC Method for this compound Quantification
This is an example protocol and may require optimization.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 50mM ammonium (B1175870) acetate, pH 6.0).[6] A common ratio is 60:40 (v/v) Acetonitrile:Buffer.[6]
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a series of this compound standards in the mobile phase (e.g., ranging from 2-64 µg/mL).[6]
Data Presentation
Table 1: Comparison of Common Cell Lysis Techniques
| Lysis Method | Principle | Advantages | Disadvantages |
| Sonication | High-frequency sound waves create cavitation, leading to shear forces that break cells. | Efficient, rapid, suitable for a wide range of cell types. | Can generate heat, potentially denaturing proteins or degrading metabolites; can shear DNA. |
| Freeze-Thaw | Repeated cycles of freezing and thawing form ice crystals that rupture cell membranes.[3] | Simple, inexpensive, does not require special equipment. | Can be time-consuming, may not be effective for all cell types, potential for metabolite degradation due to temperature changes.[1] |
| Bead Beating | Mechanical shearing by collision with beads.[3] | Highly efficient for tough-to-lyse cells (e.g., yeast, bacteria). | Can generate heat, may require optimization of bead size and material. |
| Detergent Lysis | Solubilization of the cell membrane's lipid bilayer.[4] | Gentle, effective, can be tailored by choosing specific detergents. | Detergents can interfere with downstream applications and may need to be removed. |
| Organic Solvent | Disruption of cell membranes and simultaneous precipitation of proteins and extraction of small molecules.[1] | Combines lysis and extraction in one step. | May not be suitable for all downstream analyses, can denature proteins. |
Visualizations
Caption: Workflow for Intracellular this compound Measurement.
Caption: Troubleshooting Logic for Low this compound Signal.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. benchchem.com [benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 12. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. insights.allumiqs.com [insights.allumiqs.com]
troubleshooting benfotiamine's limited penetration of the blood-brain barrier
Welcome, researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with benfotiamine's limited penetration of the blood-brain barrier (BBB) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is This compound (B1667992) considered a good candidate for CNS research despite its penetration issues?
A: this compound is a synthetic precursor to thiamine (B1217682) (Vitamin B1) with significantly higher oral bioavailability compared to water-soluble thiamine salts.[1][2] Thiamine deficiency and impaired glucose metabolism in the brain are linked to neurodegenerative conditions like Alzheimer's disease.[3][4][5] this compound effectively increases blood thiamine levels, and the central hypothesis in many studies is that creating a high concentration gradient can help overcome the brain's thiamine transport issues seen in these diseases.[3][6][7] Preclinical models have shown that this compound can reduce amyloid plaques, phosphorylated tau, and improve cognitive function.[2][4][8][9]
Q2: What is the primary mechanism limiting this compound's entry into the brain?
A: The limitation stems from its metabolic pathway. This compound is a prodrug that is not itself lipophilic.[9][10]
-
Intestinal Conversion: In the intestine, it is dephosphorylated to a lipid-soluble metabolite, S-benzoylthiamine, which is readily absorbed into the bloodstream.[9][11][12]
-
Conversion to Thiamine: S-benzoylthiamine is then converted to water-soluble, natural thiamine in red blood cells and the liver.[10][13]
-
BBB Transport: This resulting thiamine is hydrophilic and cannot passively diffuse across the BBB.[10][14] It relies on a slow, carrier-mediated transport system, which can become saturated, thus limiting the rate of entry into the central nervous system.[10][11][14]
Q3: Some studies report this compound increases brain thiamine levels, while others do not. Why the discrepancy?
A: This is a critical issue. The conflicting results in literature often arise from differences in experimental design:
-
Duration of Administration: Short-term or single-dose studies in healthy animals often fail to show a significant increase in brain thiamine levels.[10] In contrast, studies involving longer-term administration (e.g., several weeks) in disease models (like Alzheimer's mice or rats) have reported significant increases in brain thiamine or its active form, thiamine diphosphate (B83284) (ThDP).[9][11][15]
-
Animal Model: The underlying pathology of a disease model (e.g., Alzheimer's) might alter BBB transport characteristics or brain metabolism, potentially influencing uptake compared to healthy controls.
-
Dosage: The high doses used in some preclinical studies may be necessary to create a sufficient blood-to-brain concentration gradient to drive transport.[14]
Q4: How does this compound differ from other "lipid-soluble" thiamine derivatives like sulbutiamine (B1681778)?
A: The key difference lies in their chemical structure and resulting properties. This compound is an S-acyl thiamine derivative, which is practically insoluble in organic solvents and requires enzymatic conversion to a lipophilic form before absorption.[10][13][16] In contrast, thiamine disulfide derivatives like sulbutiamine are truly lipid-soluble compounds that can diffuse more readily across cell membranes, including the BBB, before being converted to thiamine inside the CNS.[10] This structural difference is why sulbutiamine has been shown to increase thiamine levels in the brain more effectively in some studies.[10]
Troubleshooting Experimental Variability
Problem: My in vivo experiment shows high blood levels of thiamine after this compound administration, but I cannot detect a significant increase in brain tissue homogenates.
This is a common challenge. Follow this troubleshooting workflow to identify potential issues.
References
- 1. news-medical.net [news-medical.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. A Trial to Evaluate the Safety and Efficacy of this compound in Patients With Early Alzheimer’s Disease (BenfoTeam) - The Nathan Kline Institute for Psychiatric Research [nki.rfmh.org]
- 4. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. BenfoTeam Clinical Trial - The BenfoTeam Study [benfoteam.org]
- 7. University Hospitals Cleveland Medical Center Currently Recruiting People with Early Alzheimer’s Disease for a Clinical Trial Evaluating this compound, a Synthetic Version of Thiamine (Vitamin B1) | News [news.uhhospitals.org]
- 8. This compound and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. medscape.com [medscape.com]
- 15. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Benfotiamine Absorption with Nanoformulations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the nanoformulation of benfotiamine (B1667992).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its absorption necessary?
A1: this compound is a lipid-soluble synthetic precursor of thiamine (B1217682) (Vitamin B1).[1][2] Its lipophilicity allows for better penetration of cellular membranes compared to water-soluble thiamine salts.[1][3] Following oral administration, it is converted in the body to the biologically active form, thiamine diphosphate (B83284) (TDP), an essential coenzyme in glucose metabolism.[1][2][4] Despite its advantages over thiamine, this compound itself has poor aqueous solubility, which can limit its dissolution rate and overall bioavailability, making advanced formulation strategies like nanoformulation beneficial.[5][6][7]
Q2: How can nanoformulation strategies improve the bioavailability of this compound?
A2: Nanoformulation strategies enhance this compound's bioavailability primarily by increasing the surface-area-to-volume ratio of the drug particles.[5] This significantly improves the dissolution velocity in the gastrointestinal tract.[5] Encapsulating this compound in nanocarriers can also protect it from degradation, control its release profile, and potentially facilitate its transport across intestinal barriers.
Q3: What are the common types of nanoformulations used for poorly soluble drugs like this compound?
A3: Common strategies for poorly water-soluble drugs include solid dispersions, nanoparticles, nanoemulsions, and liposomes. Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix (e.g., PVP K-30, HPMC) to improve wettability and dissolution.[5][7][8] Nanoparticles, prepared using various methods like solvent evaporation or polymerization, encapsulate the drug to enhance its delivery.[9]
Q4: What is the primary mechanism of action for this compound's therapeutic effects?
A4: this compound's main mechanism involves the activation of the enzyme transketolase.[1] This enzyme is a key component of the pentose (B10789219) phosphate (B84403) pathway and helps redirect excess glucose metabolites away from three major biochemical pathways of hyperglycemic damage: the hexosamine pathway, the advanced glycation end product (AGE) formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[10] By activating transketolase, this compound helps mitigate cellular damage caused by high glucose levels.[10]
Troubleshooting Guide for this compound Nanoformulation
This guide addresses common issues encountered during the formulation, characterization, and in vitro testing of this compound nanoformulations.
Formulation & Stability Issues
Q: My this compound nanoparticles are aggregating after preparation. What are the likely causes and solutions?
A: Nanoparticle aggregation is a common stability issue, often stemming from insufficient repulsive forces between particles.
-
Potential Causes:
-
Low Zeta Potential: The zeta potential, a measure of surface charge, is a key indicator of colloidal stability. A low magnitude (e.g., between -10 mV and +10 mV) suggests weak electrostatic repulsion, leading to aggregation.[11]
-
High Ionic Strength of Medium: The presence of salts in the dispersion medium can shield the surface charge of nanoparticles, reducing electrostatic repulsion and causing aggregation.[12]
-
Inadequate Stabilizer: The concentration or type of stabilizing agent (e.g., polymer, surfactant) may be insufficient to provide adequate steric hindrance.
-
Bridging Flocculation: Polymers used for stabilization might adsorb onto multiple particles simultaneously, creating "bridges" that lead to aggregation.
-
-
Troubleshooting Steps:
-
Measure Zeta Potential: Characterize the surface charge of your nanoparticles. Aim for a zeta potential of at least ±20-30 mV for good electrostatic stability.
-
Optimize Stabilizer Concentration: Perform experiments with varying concentrations of your stabilizer to find the optimal level that prevents aggregation without causing other issues like toxicity.
-
Modify Surface Charge: If using ionizable polymers, adjust the pH of the dispersion medium to increase the degree of ionization and enhance surface charge.
-
Use Steric Stabilizers: Incorporate non-ionic polymers (e.g., PEG derivatives) that provide a protective steric barrier around the nanoparticles, which is less sensitive to ionic strength.[12]
-
Control Dispersion Medium: Use low-ionic-strength buffers or deionized water for storage and characterization to minimize charge screening effects.
-
Q: I am experiencing low encapsulation efficiency (%EE) for this compound. How can I improve it?
A: Low %EE means a significant portion of the drug is not being successfully incorporated into the nanoparticles.
-
Potential Causes:
-
Poor Drug-Polymer Interaction: this compound may have low affinity for the core matrix of your chosen polymer or lipid.
-
High Drug Solubility in External Phase: During preparation, this compound may preferentially partition into the external aqueous phase, especially if its solubility is increased by surfactants or co-solvents.
-
Premature Drug Precipitation: The drug may precipitate out of the organic phase before nanoparticle formation is complete.
-
Suboptimal Process Parameters: Factors like homogenization speed, sonication energy, or solvent evaporation rate can significantly impact encapsulation.
-
-
Troubleshooting Steps:
-
Screen Different Polymers/Lipids: Test various encapsulating materials to find one with better compatibility and interaction with this compound.
-
Adjust Drug-to-Polymer Ratio: Systematically vary the initial mass ratio of this compound to the polymer. Increasing the polymer content can sometimes create a more robust matrix for drug entrapment.
-
Optimize the Formulation Method: For emulsion-based methods, try increasing the viscosity of the internal phase to slow drug diffusion.[9] For nanoprecipitation, ensure the drug is fully dissolved in the solvent phase before adding it to the anti-solvent.
-
Modify the External Phase: If possible, adjust the pH or add a small amount of salt to the external phase to decrease the solubility of this compound and favor its partitioning into the nanoparticles (the "salting out" effect).[9]
-
Characterization & In Vitro Testing Issues
Q: My in vitro release assay shows a very high initial burst release (>50% in the first hour). How can I determine if this is accurate?
A: A high burst release is often caused by the rapid dissolution of drug that is weakly adsorbed to the nanoparticle surface, rather than encapsulated within the core. However, it can also be an artifact of the chosen experimental method.[13][14]
-
Potential Causes:
-
Surface-Adsorbed Drug: A significant fraction of this compound may be adsorbed onto the nanoparticle surface, leading to its immediate release upon contact with the dissolution medium.
-
Methodological Artifacts: The chosen separation method (e.g., dialysis membrane, centrifugation, syringe filtration) may be inadequate. Syringe filters, for example, can fail to effectively separate free drug from nanoparticles, leading to a pseudo burst release.[13] Dialysis membranes can sometimes become saturated, slowing down the diffusion of the released drug and underestimating the true release rate.[13][14]
-
-
Troubleshooting Steps:
-
Wash Nanoparticles: After preparation, wash the nanoparticle suspension (e.g., by centrifugation and resuspension) to remove unencapsulated and loosely adsorbed drug before conducting the release study.
-
Quantify Surface Drug: Measure the amount of surface-adsorbed drug by briefly exposing the nanoparticles to a solvent that dissolves the drug but not the nanoparticle matrix, then quantify the dissolved drug.
-
Optimize the Release Method: The "sample and separate" method combined with centrifugal ultrafiltration (CU) is considered a robust technique to accurately separate the released free drug from the nanoparticles.[13][15] This method avoids the limitations of dialysis membranes and simple filtration.[13]
-
Ensure Sink Conditions: Verify that the concentration of the released drug in the dissolution medium remains well below its saturation solubility to ensure the release rate is not limited by solubility constraints.
-
Q: I'm observing high cytotoxicity in my cell-based assays. How can I distinguish between the toxicity of this compound, the nanocarrier, and the solvent?
A: It is crucial to dissect the source of toxicity to correctly interpret your results.[16][17]
-
Potential Causes:
-
High this compound Concentration: The effective intracellular concentration of this compound delivered by the nanoparticles might be much higher than expected, leading to toxicity.
-
Inherent Toxicity of the Nanocarrier: The materials used to formulate the nanoparticles (polymers, lipids, surfactants) may be inherently cytotoxic.
-
Solvent Toxicity: Residual organic solvents from the preparation process or the solvent used for the stock solution (e.g., DMSO) can be toxic to cells, typically at concentrations >0.1-0.5%.[1][18]
-
-
Troubleshooting Steps:
-
Run Proper Controls: This is the most critical step. Your experiment should always include:
-
Untreated Cells: Baseline control.
-
Vehicle Control: Cells treated with the final dilution of the solvent (e.g., DMSO) used to prepare the stock solution.[1]
-
"Empty" Nanoparticles: Cells treated with nanoparticles prepared without this compound, at the same concentration as the drug-loaded ones.
-
Free this compound: Cells treated with a solution of this compound (solubilized with DMSO or another vehicle) at concentrations equivalent to those in the nanoformulation.
-
-
Perform a Dose-Response Assay: Test a wide range of concentrations for both the this compound nanoformulation and the empty nanoparticles to determine their respective IC50 values.[1]
-
Ensure Purity: Confirm that your nanoparticle preparation is free from toxic residual solvents through methods like gas chromatography (GC).
-
Data Presentation
Table 1: Pharmacokinetic Comparison of Oral this compound vs. Thiamine Hydrochloride
| Parameter | This compound | Thiamine Hydrochloride | Reference |
| Relative Bioavailability (Thiamine in Plasma) | 1147.3 ± 490.3% | 100% (Reference) | [4][19] |
| Relative Bioavailability (TDP in Erythrocytes) | 195.8 ± 33.8% | 100% (Reference) | [4][19] |
| Plasma Thiamine Concentration Increase | ~5 times higher than an equivalent dose of thiamine | Baseline | [2] |
Table 2: Effect of Formulation Strategy on In Vitro Dissolution of this compound
| Formulation | Drug-to-Polymer Ratio | Dissolution Medium | % Drug Released (Time) | Reference |
| Pure this compound | N/A | Acidic Buffer (pH 1.2) | 36.63% (50 min) | [20] |
| Solid Dispersion (Kneading Method) | 1:4 (this compound:PVP K-30) | Acidic Buffer (pH 1.2) | 99.72% (50 min) | [20] |
| Hypothetical Nanoformulation | 1:5 (this compound:Polymer) | Phosphate Buffer (pH 7.4) | >90% (60 min) | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles (Solvent Evaporation Method)
-
Preparation of Organic Phase: Accurately weigh and dissolve this compound and a suitable polymer (e.g., PLGA) in a volatile organic solvent (e.g., ethyl acetate).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours (or use a rotary evaporator) to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by ultracentrifugation. Wash the pellet multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C. For long-term storage, lyophilize the nanoparticles.[9]
Protocol 2: Characterization of Particle Size and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or 10 mM NaCl solution to achieve an appropriate particle concentration for measurement (to avoid multiple scattering effects).
-
Particle Size Measurement: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.[21]
-
Zeta Potential Measurement: Use Laser Doppler Velocimetry, typically integrated into the same instrument as DLS, to measure the electrophoretic mobility and calculate the zeta potential. This provides an indication of the surface charge and colloidal stability.[11]
Protocol 3: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at high speed to pellet the nanoparticles. Carefully collect the supernatant, which contains the unencapsulated ("free") drug.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100%
Protocol 4: In Vitro Drug Release Study (Dialysis Bag Method)
-
Preparation: Load a known amount of the this compound nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) (e.g., 3.5-14 kDa).[13]
-
Immersion: Place the sealed dialysis bag into a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[13]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Visualizations
Caption: Metabolic pathway of this compound after oral administration.
Caption: General experimental workflow for nanoparticle preparation and characterization.
Caption: Troubleshooting flowchart for nanoparticle aggregation.
Caption: this compound's mechanism of action in blocking hyperglycemic damage pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iciset.in [iciset.in]
- 10. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 16. Novel Methods and Approaches for Safety Evaluation of Nanoparticle Formulations: A Focus Towards In Vitro Models and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
Benfotiamine's Neuroprotective Effects in a Transgenic Mouse Model of Alzheimer's Disease: A Comparative Guide
Introduction
Benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Its enhanced bioavailability compared to thiamine allows for more effective elevation of thiamine levels in the brain.[1][2][3] Preclinical studies utilizing transgenic mouse models of AD have demonstrated this compound's potential to mitigate key pathological features of the disease, including cognitive decline, amyloid-beta (Aβ) plaque deposition, and hyperphosphorylated tau.[1][4][5] This guide provides a comparative analysis of this compound's neuroprotective effects, supported by experimental data from key studies, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
Cognitive Improvement in APP/PS1 Mice
A pivotal study by Pan et al. (2010) investigated the effects of chronic this compound administration on spatial memory in APP/PS1 transgenic mice, a well-established model of amyloid pathology. The Morris water maze test was used to assess learning and memory. Results indicated a significant, dose-dependent improvement in the cognitive performance of this compound-treated mice compared to untreated APP/PS1 controls. Notably, another lipophilic thiamine derivative, fursultiamine (B1674287), did not produce similar cognitive benefits.[1][5]
| Treatment Group | Dose (mg/kg/day) | Mean Platform Crossings (Probe Trial) | Time in Target Quadrant (%) (Probe Trial) | Reference |
| Wild-Type (WT) | - | ~4.5 | ~40% | Pan et al., 2010 |
| APP/PS1 Control | - | ~1.5 | ~25% | Pan et al., 2010 |
| This compound | 50 | ~2.5* | ~35% | Pan et al., 2010 |
| This compound | 100 | ~3.5 | ~38% | Pan et al., 2010 |
| This compound | 200 | ~4.0 | ~40%** | Pan et al., 2010 |
| Fursultiamine | 100 | ~1.8 (NS) | ~26% (NS) | Pan et al., 2010 |
*p < 0.05, *p < 0.01 compared to APP/PS1 control; NS = Not Significant
Reduction of Alzheimer's Pathology
This compound treatment has been shown to significantly reduce the pathological hallmarks of AD in transgenic mouse models. In APP/PS1 mice, chronic administration of this compound led to a dose-dependent reduction in the number of amyloid plaques and a decrease in the levels of hyperphosphorylated tau.[1][4][5] In a separate study using a P301S mouse model of tauopathy, this compound treatment was found to decrease neurofibrillary tangles (NFTs) and reduce glycated tau.[2]
| Pathological Marker | Transgenic Model | Treatment | Dose (mg/kg/day) | Reduction vs. Control | Reference |
| Amyloid Plaques | APP/PS1 | This compound | 100 | Significant Reduction | Pan et al., 2010 |
| Amyloid Plaques | APP/PS1 | This compound | 200 | Significant Reduction | Pan et al., 2010 |
| Amyloid Plaques | APP/PS1 | Fursultiamine | 100 | No Significant Effect | Pan et al., 2010 |
| Phosphorylated Tau | APP/PS1 | This compound | 50 | Significant Reduction | Pan et al., 2010 |
| Phosphorylated Tau | APP/PS1 | This compound | 100 | Significant Reduction | Pan et al., 2010 |
| Phosphorylated Tau | APP/PS1 | This compound | 200 | Significant Reduction** | Pan et al., 2010 |
| Phosphorylated Tau | APP/PS1 | Fursultiamine | 100 | No Significant Effect | Pan et al., 2010 |
| Neurofibrillary Tangles | P301S (Tauopathy) | This compound | 200 | Significant Reduction | Tapias et al., 2018 |
*p < 0.01 compared to APP/PS1 control
Experimental Protocols
Study 1: Pan et al., 2010 - this compound in APP/PS1 Mice
-
Animal Model: Male APP/PS1 double transgenic mice and wild-type littermates.
-
Drug Administration: this compound (50, 100, or 200 mg/kg/day) or fursultiamine (100 mg/kg/day) was administered orally via gavage for 8 weeks. The control group received the vehicle.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice were trained for 5 consecutive days to find a hidden platform in a circular pool of water. Four trials were conducted per day.
-
Probe Trial: On day 6, the platform was removed, and mice were allowed to swim freely for 60 seconds. The number of times the mouse crossed the former platform location and the percentage of time spent in the target quadrant were recorded.
-
-
Biochemical and Histological Analysis:
-
Immunohistochemistry: Brain sections were stained with antibodies against Aβ (6E10) to visualize amyloid plaques and phosphorylated tau (AT8) to detect hyperphosphorylated tau.
-
Western Blotting: Brain lysates were analyzed to measure the levels of total and phosphorylated GSK-3α and GSK-3β.
-
Enzyme Activity Assay: The enzymatic activity of GSK-3α and GSK-3β was measured.
-
Study 2: Tapias et al., 2018 - this compound in a Tauopathy Mouse Model
-
Animal Model: P301S transgenic mice, which express a mutant form of human tau associated with frontotemporal dementia.
-
Drug Administration: this compound was incorporated into the diet at a concentration of 200 mg/kg/day.
-
Behavioral Testing: A battery of behavioral tests was used to assess motor function and anxiety-like behavior.
-
Biochemical and Histological Analysis:
-
Immunohistochemistry: Brain and spinal cord sections were stained for markers of tau pathology (AT8, AT100), neuroinflammation, and oxidative stress.
-
Western Blotting: Levels of proteins involved in the Nrf2/ARE antioxidant response pathway were measured.
-
Mitochondrial Function Assays: The activity of mitochondrial respiratory chain complexes was assessed.
-
Visualizing Mechanisms and Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiamine [label="Increased Brain\nThiamine Levels", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3 [label="GSK-3α/β\nActivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pTau [label="Tau Hyperphosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; NFTs [label="Neurofibrillary\nTangles", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta [label="Aβ Production", fillcolor="#FBBC05", fontcolor="#202124"]; Plaques [label="Amyloid Plaques", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2 Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE) Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection &\nCognitive Improvement", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];
// Edges this compound -> Thiamine [color="#5F6368"]; this compound -> GSK3 [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; this compound -> Nrf2 [arrowhead=normal, label="Activates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; GSK3 -> pTau [color="#5F6368"]; GSK3 -> Abeta [color="#5F6368"]; pTau -> NFTs [color="#5F6368"]; Abeta -> Plaques [color="#5F6368"]; Nrf2 -> ARE [color="#5F6368"]; ARE -> OxidativeStress [arrowhead=tee, label="Reduces", fontsize=8, fontcolor="#5F6368", color="#34A853"]; {GSK3, Nrf2} -> Neuroprotection [style=invis]; Plaques -> Neuroprotection [style=invis]; NFTs -> Neuroprotection [style=invis]; OxidativeStress -> Neuroprotection [style=invis]; } caption: "Proposed neuroprotective mechanisms of this compound in Alzheimer's disease models."
// Nodes A [label="Select Transgenic Mouse Model\n(e.g., APP/PS1, P301S)"]; B [label="Chronic Oral Administration\n(this compound vs. Vehicle/Comparator)"]; C [label="Behavioral Assessment\n(e.g., Morris Water Maze)"]; D [label="Tissue Collection\n(Brain, Spinal Cord)"]; E [label="Histopathological Analysis\n(Plaque/Tangle Staining)"]; F [label="Biochemical Analysis\n(Western Blot, Enzyme Assays)"]; G [label="Data Analysis & Comparison"];
// Edges A -> B; B -> C; C -> D; D -> E; D -> F; {E, F} -> G; } caption: "General experimental workflow for validating this compound's effects in AD mouse models."
Conclusion
The available preclinical data strongly support the neuroprotective effects of this compound in transgenic mouse models of Alzheimer's disease. This compound has been demonstrated to improve cognitive function, reduce amyloid plaque burden, and decrease tau pathology.[1][2][4][5] Mechanistically, these benefits appear to be mediated, at least in part, through the inhibition of GSK-3 activity and the activation of the Nrf2 antioxidant pathway.[2][4][5] Importantly, studies directly comparing this compound to other thiamine derivatives, such as fursultiamine, suggest that this compound possesses unique therapeutic properties that are not solely attributable to its role as a thiamine precursor.[1][5] These compelling preclinical findings have provided a strong rationale for the ongoing clinical evaluation of this compound as a potential disease-modifying therapy for Alzheimer's disease.[6][7][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Powerful beneficial effects of this compound on cognitive impairment and beta-amyloid deposition in amyloid precursor protein/presenilin-1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recruiting people with early Alzheimer's Disease for a clinical trial evaluating this compound | Emory University | Atlanta GA [goizuetabrainhealth.emory.edu]
- 8. BenfoTeam Clinical Trial - The BenfoTeam Study [benfoteam.org]
comparative analysis of benfotiamine versus thiamine on endothelial cell function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of benfotiamine (B1667992) and thiamine (B1217682) on endothelial cell function. The following sections detail their mechanisms of action, present quantitative data from relevant studies, outline experimental protocols, and visualize key pathways.
Executive Summary
Endothelial dysfunction is a critical early event in the pathogenesis of vascular diseases, particularly in the context of diabetes. Both thiamine (vitamin B1) and its lipophilic derivative, this compound, have demonstrated protective effects on endothelial cells. The primary advantage of this compound lies in its superior bioavailability, leading to higher intracellular concentrations of the active coenzyme, thiamine pyrophosphate (TPP).[1][2] This enhanced bioavailability translates to a more potent activation of the enzyme transketolase, which diverts excess glycolytic intermediates away from pathways that promote endothelial damage.[1][3] While both compounds can mitigate the detrimental effects of high glucose on endothelial cells, this compound often exhibits a more pronounced effect in preventing endothelial dysfunction, reducing oxidative stress, and inhibiting the formation of advanced glycation end products (AGEs).[4][5][6]
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the effects of this compound and thiamine on key markers of endothelial cell function.
Table 1: Effects on Endothelial Cell Replication and AGE Formation under High Glucose Conditions
| Parameter | High Glucose Control | Thiamine (150 µM) | This compound (150 µM) | Reference |
| Cell Replication (% of Normal Glucose Control) | 72.3% ± 5.1% | 80.6% ± 2.4% | 87.5% ± 8.9% | [1][5] |
| Advanced Glycation End Product (AGE) Formation (% of Normal Glucose Control) | 159.7% ± 38.9% | 113.2% ± 16.3% | 135.6% ± 49.8% | [1][5] |
Table 2: Effects of this compound on Postprandial Endothelial Dysfunction in Type 2 Diabetes
| Parameter | High-AGE Meal (HAGE) | HAGE + this compound | Reference |
| Reactive Hyperemia (Maximum Decrease) | -60.0% | Prevented | [4][7] |
| Flow-Mediated Dilatation (FMD) (Maximum Impairment) | -35.1% | Prevented | [4][7] |
| Serum E-selectin | Increased | Significantly Reduced | |
| Serum VCAM-1 | Increased | Significantly Reduced | |
| Serum ICAM-1 | Increased | Significantly Reduced | |
| Serum AGEs | Increased | Significantly Reduced | [4] |
| Serum Methylglyoxal (B44143) (MG) | Increased | Prevented |
Experimental Protocols
Endothelial Cell Culture and Proliferation Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Cells are cultured in M199 medium supplemented with 20% fetal bovine serum, 50 µg/mL endothelial cell growth supplement, 100 µg/mL heparin, and antibiotics. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Experimental Groups:
-
Physiological Glucose: 5.6 mM D-glucose
-
High Glucose: 28.0 mM D-glucose
-
High Glucose + 150 µM Thiamine
-
High Glucose + 150 µM this compound
-
-
Proliferation Measurement: Cell proliferation is assessed after a 20-day incubation period using a mitochondrial dehydrogenase activity assay (e.g., MTT or WST-1 assay). The absorbance is measured spectrophotometrically, and the results are expressed as a percentage of the physiological glucose control.[5]
Advanced Glycation End Product (AGE) Formation Assay
-
Sample Preparation: Following the 20-day incubation period as described above, HUVECs are washed with PBS, and the cell lysate is collected.
-
Measurement: AGE generation is assessed fluorimetrically. The fluorescence of the cell lysates is measured at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[1][5] The results are expressed as a percentage of the fluorescence in the physiological glucose control.
In Vivo Assessment of Postprandial Endothelial Dysfunction
-
Study Population: Individuals with type 2 diabetes.
-
Intervention: Participants are given a heat-processed test meal with a high AGE content (HAGE) before and after a 3-day therapy with this compound (1,050 mg/day).[4][7]
-
Macrovascular Function Assessment (Flow-Mediated Dilatation - FMD):
-
The diameter of the brachial artery is measured using high-resolution ultrasound.
-
A blood pressure cuff is inflated on the forearm to suprasystolic pressure for 5 minutes to induce reactive hyperemia.
-
The cuff is then deflated, and the brachial artery diameter is measured again.
-
FMD is calculated as the percentage change in artery diameter from baseline.[4]
-
-
Microvascular Function Assessment (Reactive Hyperemia):
-
A laser Doppler probe is placed on the forearm to measure skin blood flow.
-
A blood pressure cuff is inflated on the upper arm to induce ischemia for 3 minutes.
-
The cuff is deflated, and the subsequent increase in skin blood flow (reactive hyperemia) is measured.[4]
-
-
Biochemical Markers: Blood samples are collected at baseline and at 2, 4, and 6 hours postprandially. Serum levels of E-selectin, VCAM-1, ICAM-1, AGEs, and methylglyoxal are measured using ELISA or other appropriate immunoassays.[4][7]
Signaling Pathways and Mechanisms
This compound and thiamine protect endothelial cells primarily by activating transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). This activation shunts excess glycolytic intermediates, such as glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P), away from damaging pathways.
Caption: Mechanism of this compound and thiamine in mitigating hyperglycemia-induced endothelial cell damage.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and thiamine on endothelial cells in vitro.
Caption: In vitro workflow for comparing this compound and thiamine on endothelial cell function.
Conclusion
The available evidence strongly indicates that this compound holds a significant advantage over thiamine in protecting endothelial cells from dysfunction, particularly in high-glucose conditions. This superiority is primarily attributed to its enhanced bioavailability, leading to a more robust activation of the protective pentose phosphate pathway. For drug development professionals and researchers, this compound represents a promising therapeutic agent for the prevention and treatment of vascular complications associated with diabetes and other conditions characterized by endothelial dysfunction. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these two compounds in a broader range of vascular pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound vs. Thiamine: What's the Difference? - Life Extension [lifeextension.com]
- 3. benchchem.com [benchchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. This compound is similar to thiamine in correcting endothelial cell defects induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for benfotiamine quantification
For researchers, scientists, and drug development professionals, the accurate quantification of benfotiamine (B1667992) is critical for ensuring product quality, performing pharmacokinetic studies, and guaranteeing therapeutic efficacy. This guide provides a comparative overview of various analytical methods for this compound quantification, complete with experimental data and detailed protocols to aid in method selection and implementation.
This compound, a synthetic S-acyl derivative of thiamine (B1217682) (vitamin B1), is a lipid-soluble compound with higher bioavailability than its water-soluble counterparts.[1][2] Its therapeutic potential in conditions like diabetic neuropathy, retinopathy, and nephropathy has led to a growing need for robust and reliable analytical methods for its quantification in bulk drug, pharmaceutical formulations, and biological matrices.[1][2][3] This guide explores and compares three commonly employed analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of different validated methods, offering a clear comparison to facilitate decision-making.
| Parameter | RP-HPLC Method 1[1][4] | RP-HPLC Method 2[3] | UV-Vis Spectrophotometry[5][6] | LC-MS/MS[2][7][8] |
| Linearity Range | 5-35 µg/mL | 2-64 µg/mL | 4-24 µg/mL | 5-1000 ng/mL |
| Correlation Coefficient (r²) | 0.9999 | 1 | 0.9990 | > 0.99 |
| Accuracy (% Recovery) | 99.28% - 100.79% | Not explicitly stated, but recovery studies performed | 99.72% | Not explicitly stated, but meets bioanalytical validation criteria |
| Precision (%RSD) | Repeatability: 0.53%, Intra-day: 0.45-0.67%, Inter-day: 0.58-0.79% | Within limits | < 2% | Not explicitly stated, but meets bioanalytical validation criteria |
| Limit of Detection (LOD) | 0.1448 µg/mL | 0.1727 µg/mL | Not Reported | Not explicitly stated, but suitable for pharmacokinetic studies |
| Limit of Quantification (LOQ) | 0.4388 µg/mL | 0.5235 µg/mL | Not Reported | 5 ng/mL |
| Detection Wavelength | 249 nm | 245 nm | 245 nm | MS/MS Detection |
| Instrumentation | HPLC with UV detector | HPLC with UV detector | UV-Vis Spectrophotometer | HPLC with Tandem Mass Spectrometer |
| Primary Application | Bulk drug and dosage forms | Bulk drug and tablet dosage forms | Pharmaceutical formulations | Human plasma (pharmacokinetic studies) |
Experimental Workflows and Logical Relationships
The general workflow for the validation of an analytical method for this compound quantification follows a logical sequence to ensure the reliability and accuracy of the results. This process is crucial for regulatory compliance and generating reproducible data.
Caption: General workflow for the development and validation of an analytical method for this compound quantification.
Detailed Experimental Protocols
RP-HPLC Method for Bulk and Dosage Forms
This method is suitable for the routine quality control of this compound in its pure form and in pharmaceutical tablets.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and data processing software is used.[1] A common stationary phase is a C18 column (e.g., Phenomenex Luna C18, 4.6x250mm, 5µ).[1]
-
Mobile Phase : A mixture of acetonitrile (B52724), methanol (B129727), and water, often with an acidifier like 0.1% orthophosphoric acid (OPA), in a ratio such as 40:20:35:5 (v/v/v/v) is used.[1]
-
Detection : UV detection is performed at the maximum absorbance wavelength of this compound, which is around 245-249 nm.[1][3]
-
Standard Preparation : A standard stock solution of this compound (e.g., 100 µg/mL) is prepared in the mobile phase.[1] Working standards are prepared by diluting the stock solution to fall within the linear range (e.g., 5-35 µg/mL).[1]
-
Sample Preparation (Tablets) : A specific number of tablets are weighed and finely powdered. A quantity of powder equivalent to a known amount of this compound is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered.[3] The filtrate is further diluted with the mobile phase to a concentration within the calibration range.[3]
-
Validation Parameters : The method is validated for specificity, linearity, accuracy, precision (repeatability, intra-day, and inter-day), limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1][3]
UV-Vis Spectrophotometric Method for Pharmaceutical Formulations
This is a simpler and more economical method suitable for the quantification of this compound in pharmaceutical formulations, particularly for mono-product analysis.[5]
-
Instrumentation : A UV-Visible spectrophotometer with matched quartz cells is required.[9]
-
Solvent : Water is commonly used as the solvent. A small amount of concentrated HCl may be added to aid in the complete dissolution of the drug.[5][6]
-
Wavelength of Maximum Absorbance (λmax) : The absorbance of the standard and sample solutions is measured at the λmax of this compound, which is approximately 245 nm.[5][6]
-
Standard Preparation : A stock solution of this compound is prepared in the chosen solvent.[5] This stock solution is then used to prepare a series of dilutions to establish a calibration curve within the Beer-Lambert's law concentration range (e.g., 4–24 μg/mL).[5][6]
-
Sample Preparation (Tablets) : An accurately weighed portion of powdered tablets equivalent to a known amount of this compound is dissolved in the solvent with the aid of sonication.[9] The solution is then filtered, and the filtrate is diluted to a concentration that falls within the linear range of the method.[9]
-
Validation : The method is validated according to ICH guidelines for parameters such as linearity, accuracy (recovery studies), and precision.[5][6]
LC-MS/MS Method for Quantification in Human Plasma
This highly sensitive and specific method is ideal for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of this compound need to be measured in a complex biological matrix like human plasma.[2]
-
Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is essential.[2][7]
-
Sample Preparation : A protein precipitation extraction procedure is commonly employed for sample clean-up.[2] This involves adding a precipitating agent like methanol to the plasma sample, followed by centrifugation to remove precipitated proteins.[2] An internal standard (e.g., a stable isotope-labeled version of this compound) is added before precipitation to ensure accuracy.[2] The supernatant is then evaporated and the residue is reconstituted in the initial mobile phase.[2]
-
Chromatographic Conditions : Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile or methanol.[2]
-
Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.[2] This involves monitoring specific precursor-to-product ion transitions for both this compound and the internal standard, which provides high selectivity and sensitivity.[7]
-
Validation : The method is rigorously validated according to established bioanalytical method validation guidelines (e.g., FDA guidelines), assessing parameters like linearity, accuracy, precision, selectivity, matrix effect, and stability.[2][7]
Conclusion
The selection of an appropriate analytical method for this compound quantification is a critical decision that impacts the reliability and validity of research and quality control outcomes. RP-HPLC and UV-Vis spectrophotometry are robust and cost-effective methods for the analysis of bulk drug and pharmaceutical formulations. For bioanalytical applications requiring high sensitivity and specificity, such as in pharmacokinetic studies, the LC-MS/MS method is the gold standard. By understanding the principles, protocols, and comparative performance of these methods, researchers and scientists can confidently select and implement the most suitable approach for their specific needs.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF this compound IN BULK AND DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, this compound and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. wjpmr.com [wjpmr.com]
A Comparative In Vitro Analysis of Benfotiamine and Other Advanced Glycation End-product Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of benfotiamine (B1667992) with other prominent inhibitors of Advanced Glycation End-products (AGEs). The information presented is supported by experimental data from peer-reviewed studies, offering insights into the therapeutic potential of these compounds in mitigating AGE-related pathologies.
Introduction to Advanced Glycation End-products (AGEs)
Advanced Glycation End-products (AGEs) are a diverse group of harmful compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is a key contributor to the pathogenesis of various age-related chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Consequently, the inhibition of AGE formation represents a critical therapeutic strategy. This guide focuses on the in vitro efficacy of this compound, a synthetic derivative of thiamine (B1217682) (Vitamin B1), in comparison to other well-known AGE inhibitors: aminoguanidine (B1677879), pyridoxamine (B1203002), and carnosine.
Mechanisms of AGE Inhibition
The primary mechanism of action for each inhibitor varies, influencing their efficacy at different stages of the glycation process.
-
This compound: This lipid-soluble thiamine derivative acts primarily by activating the enzyme transketolase.[1][2] This activation shunts the glycolytic intermediates, glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P), away from the pathways that lead to the formation of AGE precursors.[1][2]
-
Aminoguanidine: This hydrazine (B178648) compound is known to trap reactive carbonyl species, which are intermediates in the formation of AGEs.[3]
-
Pyridoxamine: A vitamer of vitamin B6, pyridoxamine inhibits the post-Amadori stages of the Maillard reaction and can also trap reactive carbonyl species.[3][4]
-
Carnosine: This naturally occurring dipeptide is thought to inhibit AGE formation by quenching reactive carbonyl species.[3][5]
Quantitative Comparison of In Vitro Efficacy
Direct head-to-head in vitro studies comparing the inhibitory potency of all four compounds under identical conditions are limited. However, existing research provides valuable insights into their relative efficacies.
A key comparative study demonstrated that thiamine pyrophosphate, the active form of this compound, and pyridoxamine are more potent inhibitors of antigenic AGE formation on bovine serum albumin (BSA) in vitro than aminoguanidine.[4][6][7] Another study comparing carnosine and aminoguanidine found that aminoguanidine was a more effective inhibitor of fructose-mediated pentosidine (B29645) formation.[5]
The following table summarizes the available quantitative and qualitative data on the in vitro inhibitory effects of these compounds.
| Inhibitor | Target Protein | Glycating Agent | Method of Quantification | Results | Reference |
| Thiamine Pyrophosphate (active form of this compound) | Bovine Serum Albumin (BSA) | Glucose | ELISA | More potent inhibitor than aminoguanidine. | [4][6][7] |
| Pyridoxamine | Bovine Serum Albumin (BSA) | Glucose | ELISA | More potent inhibitor than aminoguanidine. | [4][6][7] |
| Aminoguanidine | Bovine Serum Albumin (BSA) | Glucose | ELISA | Less potent inhibitor than thiamine pyrophosphate and pyridoxamine. | [4][6][7] |
| Aminoguanidine | Human Serum Albumin (HSA) | Fructose | Fluorescence Spectroscopy | 83% inhibition of pentosidine fluorescence at 20 mM. | [5] |
| Carnosine | Human Serum Albumin (HSA) | Fructose | Fluorescence Spectroscopy | 66% inhibition of pentosidine fluorescence at 20 mM. | [5] |
Experimental Protocols
The following is a generalized protocol for a common in vitro assay used to assess the inhibitory effect of various compounds on the formation of AGEs.
In Vitro Bovine Serum Albumin (BSA) - Glucose Glycation Assay
Objective: To determine the in vitro efficacy of test compounds in inhibiting the formation of fluorescent AGEs.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds (this compound, Aminoguanidine, Pyridoxamine, Carnosine)
-
Sodium azide (B81097) (as a preservative)
-
96-well microtiter plates
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of D-glucose (e.g., 1 M) in PBS.
-
Prepare stock solutions of the test inhibitors at various concentrations in PBS.
-
-
Incubation:
-
In a 96-well plate, combine the BSA solution, glucose solution, and the test inhibitor solution to achieve the desired final concentrations.
-
A control group containing BSA and glucose without any inhibitor should be included.
-
A blank group containing BSA in PBS without glucose should also be included.
-
Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
Seal the plate and incubate at 37°C for an extended period (e.g., 1-4 weeks).
-
-
Quantification of Fluorescent AGEs:
-
After the incubation period, measure the fluorescence intensity of each well using a fluorescence spectrophotometer.
-
The typical excitation and emission wavelengths for fluorescent AGEs are approximately 370 nm and 440 nm, respectively.[8][9]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: AGE formation pathway and points of intervention by inhibitors.
Caption: Mechanism of action of this compound in AGE inhibition.
Caption: In vitro AGE inhibition assay workflow.
Conclusion
The in vitro evidence suggests that this compound, through its active form thiamine pyrophosphate, is a potent inhibitor of AGE formation, demonstrating greater efficacy than the well-established inhibitor aminoguanidine.[4][6][7] Pyridoxamine also shows strong inhibitory potential.[4][6][7] While carnosine exhibits antiglycation properties, it may be less potent than aminoguanidine under certain in vitro conditions.[5] The primary mechanism of this compound, the activation of transketolase, presents a unique and effective strategy for mitigating the upstream formation of AGE precursors.[1][2] This guide provides a foundational understanding for researchers and drug development professionals interested in the comparative efficacy of these AGE inhibitors for potential therapeutic applications. Further head-to-head in vitro studies with standardized protocols are warranted to establish a more definitive quantitative ranking of their inhibitory potencies.
References
- 1. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Potential of Carnosine and Aminoguanidine Towards Glycation and Fibrillation of Albumin: In-vitro and Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. morelife.org [morelife.org]
- 8. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
validation of benfotiamine's therapeutic effect in a streptozotocin-induced diabetic rat model
An in-depth evaluation of benfotiamine's performance against alternative treatments in streptozotocin-induced diabetic rat models, supported by experimental data, for researchers and drug development professionals.
This compound (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), has demonstrated significant therapeutic potential in mitigating complications arising from diabetes. This guide provides a comprehensive comparison of this compound's efficacy with other therapeutic alternatives, namely alpha-lipoic acid (ALA) and metformin (B114582), within the context of the widely utilized streptozotocin (B1681764) (STZ)-induced diabetic rat model. This model mimics the pathophysiology of type 1 diabetes, characterized by hyperglycemia-induced cellular damage.
Mechanism of Action: A Proactive Approach to Glycemic Stress
At the core of this compound's therapeutic action is its ability to activate the enzyme transketolase, a critical component of the pentose (B10789219) phosphate (B84403) pathway.[1] This activation effectively redirects excess glycolytic metabolites, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, away from damaging pathways that are overactivated in a hyperglycemic state.[1] These damaging pathways include the advanced glycation end-product (AGE) formation pathway, the hexosamine pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[1] By shunting these metabolites, this compound not only reduces the formation of harmful AGEs and the activation of PKC but also boosts the production of NADPH, a crucial cofactor for the antioxidant enzyme glutathione (B108866) reductase.[1] This dual action helps to alleviate oxidative stress, a key driver of diabetic complications.
In contrast, alpha-lipoic acid primarily functions as a potent antioxidant, directly scavenging reactive oxygen species (ROS) and regenerating other endogenous antioxidants. Metformin, a first-line antidiabetic drug, primarily exerts its effects by reducing hepatic glucose production and improving insulin (B600854) sensitivity.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the quantitative data from various preclinical studies, comparing the effects of this compound, alpha-lipoic acid, and metformin on key diabetic markers and complications in STZ-induced diabetic rats.
Glycemic Control
| Treatment Group | Blood Glucose Levels | HbA1c Levels | Reference |
| This compound | No significant effect | No significant effect | [2] |
| Alpha-Lipoic Acid | Significant decrease | Not consistently reported | [2] |
| Metformin | Significant decrease | Significant decrease | [1][3] |
Note: While this compound does not typically lower blood glucose levels directly, its primary benefit lies in mitigating the downstream damage caused by hyperglycemia.[2]
Diabetic Neuropathy
| Treatment Group | Motor Nerve Conduction Velocity (NCV) | Nerve Blood Flow | Markers of Oxidative Stress (e.g., MDA, GSH) | Reference |
| This compound | Significantly improved/normalized | Improved | Reduced MDA, Increased GSH | [4][5] |
| Alpha-Lipoic Acid | Significantly improved | Improved | Reduced MDA, Increased GSH | [6][7][8] |
| Metformin | Limited data in STZ-induced neuropathy models | Limited data in STZ-induced neuropathy models | Reduced oxidative stress markers in other tissues | [3][9] |
Diabetic Nephropathy
| Treatment Group | Urinary Albumin Excretion/Albumin-to-Creatinine Ratio (ACR) | Glomerular Filtration Rate (GFR) / Creatinine Clearance | Renal Oxidative Stress Markers (e.g., SOD, MDA) | Reference |
| This compound | Significantly reduced | Improved | Reduced oxidative stress | [2][10] |
| Alpha-Lipoic Acid | Reduced | Limited direct comparative data | Reduced oxidative stress | [2] |
| Metformin | Significantly reduced | Improved | Increased SOD, Decreased MDA | [3][4] |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action in hyperglycemia.
References
- 1. The Effect of Metformin in Diabetic and Non-Diabetic Rats with Experimentally-Induced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.de]
- 6. life.dysona.org [life.dysona.org]
- 7. Neuropathy in a rat model of mild diabetes induced by multiple low doses of streptozotocin: effects of the antioxidant stobadine in comparison with a high-dose alpha-lipoic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of DL-alpha-lipoic acid on peripheral nerve conduction, blood flow, energy metabolism, and oxidative stress in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metformin attenuates streptozotocin-induced diabetic nephropathy in rats through modulation of oxidative stress genes expression [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of the Pharmacokinetics of Benfotiamine and Other Lipid-Soluble Thiamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of benfotiamine (B1667992) and other lipophilic thiamine (B1217682) derivatives, including fursultiamine (B1674287), sulbutiamine (B1681778), and allithiamine. The information presented is supported by experimental data to aid in research and development decisions.
Thiamine (Vitamin B1) is a water-soluble vitamin essential for carbohydrate metabolism and nerve function. However, its therapeutic use can be limited by low bioavailability. To overcome this, several lipid-soluble derivatives have been synthesized to enhance absorption and tissue distribution. This guide focuses on the comparative pharmacokinetics of these derivatives.
Comparative Pharmacokinetic Parameters
The primary advantage of lipid-soluble thiamine derivatives lies in their enhanced bioavailability compared to water-soluble thiamine salts. This compound, a synthetic S-acyl derivative, has been extensively studied and generally demonstrates a superior pharmacokinetic profile.
| Parameter | This compound | Fursultiamine | Sulbutiamine | Allithiamine | Thiamine Hydrochloride (Water-Soluble) |
| Bioavailability | Significantly higher than thiamine hydrochloride and other lipid-soluble derivatives[1][2][3][4][5]. Maximum bioavailability is about 3.6 times that of thiamine hydrochloride[2][3]. | Higher than thiamine hydrochloride, but generally lower than this compound[1]. | Designed to cross the blood-brain barrier effectively[6][7]. | The first discovered lipid-soluble derivative, with better absorption than thiamine hydrochloride[8][9]. | Low, due to reliance on saturable intestinal transporters[8]. |
| Maximum Plasma Concentration (Cmax) | Approximately 5 times higher than after an equivalent dose of thiamine hydrochloride[2][3][8]. | Data varies, but generally lower Cmax of thiamine compared to this compound[1]. | Specific Cmax values for thiamine are not as well-documented in comparative studies with this compound. | Data is limited in direct comparisons with this compound. | Significantly lower than lipid-soluble derivatives. |
| Time to Maximum Concentration (Tmax) | Maximum thiamine concentrations in blood are typically reached 1-2 hours after a single dose[8]. | A more rapid and earlier increase of thiamine in plasma and hemolysate was observed with this compound compared to fursultiamine[1]. | Information not readily available in direct comparative studies. | Information not readily available in direct comparative studies. | Dependent on saturable transport mechanisms. |
| Area Under the Curve (AUC) | A study comparing fursultiamine and this compound found the total exposure to thiamine was slightly greater with fursultiamine, but the difference was not statistically significant[10][11]. Another study reported patients with end-stage renal disease had a 4.3 times higher AUC after this compound administration than after thiamine nitrate[1]. | Slightly greater total thiamine exposure (thiamine + TDP in plasma and hemolysate) compared to this compound in one study, though not statistically significant[10][11]. | Data is limited in direct comparisons with this compound. | Data is limited in direct comparisons with this compound. | Significantly lower than lipid-soluble derivatives. |
| Half-life (t1/2) | The elimination half-life of thiamine after this compound administration is inversely dependent on the dose, ranging from 6-14 hours[12]. | Information not readily available in direct comparative studies. | Information not readily available in direct comparative studies. | Information not readily available in direct comparative studies. | Shorter half-life compared to the sustained release from lipid-soluble derivatives. |
Note: Direct comparison of pharmacokinetic parameters across different studies should be done with caution due to variations in study design, dosage, and analytical methods.
Metabolic Pathways and Mechanism of Action
The distinct chemical structures of this compound (an S-acyl derivative) and other lipid-soluble derivatives like fursultiamine and sulbutiamine (disulfides) lead to different metabolic pathways and pharmacological profiles[8][9].
Comparative Metabolic Fate
This compound is dephosphorylated in the intestine to the lipid-soluble S-benzoylthiamine, which is readily absorbed and then converted to thiamine within erythrocytes and the liver[8][9]. In contrast, disulfide derivatives like fursultiamine are absorbed and then reduced to thiamine.
Figure 1: Comparative metabolic absorption of this compound and fursultiamine.
Mechanism of Action of this compound in Mitigating Hyperglycemic Damage
This compound's therapeutic effects, particularly in diabetic complications, are attributed to its ability to activate the enzyme transketolase[13][14]. This activation diverts excess glycolytic intermediates, fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, away from pathological pathways, thus inhibiting the formation of advanced glycation end products (AGEs), the activation of protein kinase C (PKC), and the hexosamine pathway[8][15].
Figure 2: this compound's mechanism in preventing hyperglycemic damage.
Experimental Protocols
The quantification of thiamine and its derivatives in biological matrices is crucial for pharmacokinetic studies. A common and reliable method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization of thiamine to the fluorescent compound thiochrome[16][17][18].
General Workflow for Thiamine Analysis in Whole Blood
Figure 3: Experimental workflow for thiamine analysis.
I. Sample Preparation:
-
Whole blood is typically used as it provides a more accurate representation of bioactive thiamine, which is predominantly found in red blood cells[18].
-
Proteins are precipitated from the sample, often using trichloroacetic acid.
-
The sample is centrifuged, and the supernatant is collected for analysis.
II. Derivatization:
-
Thiamine and its phosphate esters are converted to their respective fluorescent thiochrome derivatives.
-
This is achieved by oxidation in an alkaline medium, commonly using potassium ferricyanide[17][18].
III. Chromatographic Separation:
-
The thiochrome derivatives are separated using reversed-phase HPLC[17].
-
A high pH resistant column is often crucial for improving the detectability and robustness of the method[17].
IV. Detection and Quantification:
-
The separated thiochrome derivatives are detected by a fluorescence detector.
-
Quantification is performed by comparing the peak areas of the analytes to those of known standards.
Conclusion
The available evidence strongly suggests that this compound has a superior pharmacokinetic profile compared to water-soluble thiamine and other lipid-soluble derivatives like fursultiamine, primarily due to its higher bioavailability. Its unique mechanism of action in activating transketolase makes it a promising therapeutic agent for conditions associated with hyperglycemia, such as diabetic neuropathy. While sulbutiamine is noted for its ability to cross the blood-brain barrier, making it potentially more suitable for central nervous system conditions, this compound's primary benefits appear to be in peripheral tissues[9][19]. Further direct, head-to-head comparative studies with standardized methodologies are needed to provide a more definitive ranking of the pharmacokinetic properties of all available lipid-soluble thiamine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of thiamine derivatives especially of this compound. | Semantic Scholar [semanticscholar.org]
- 4. Bioavailability of water- and lipid-soluble thiamin compounds in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. doublewoodsupplements.com [doublewoodsupplements.com]
- 7. reddit.com [reddit.com]
- 8. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. wellnessresources.com [wellnessresources.com]
- 17. The analysis of thiamin and its derivatives in whole blood samples under high pH conditions of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound vs Lipid-soluble Thiamine Disulfide Derivatives - Page 4 [medscape.com]
validating the antioxidant activity of benfotiamine against other known antioxidants
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antioxidant activity of benfotiamine (B1667992) against other well-established antioxidants, supported by available experimental data.
This compound, a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), is gaining recognition for its antioxidant properties, primarily demonstrated through indirect mechanisms that bolster endogenous cellular defenses.[1] While classical antioxidants like Vitamin C and Vitamin E are known for their direct radical scavenging, this compound's primary role appears to be the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor, which in turn upregulates a suite of antioxidant and detoxification enzymes.[1][2] However, emerging evidence also points towards a direct antioxidant capacity.[3]
This guide synthesizes available data to compare the antioxidant potential of this compound with alpha-lipoic acid (ALA), N-acetylcysteine (NAC), Vitamin E, and Vitamin C.
Quantitative Comparison of Antioxidant Activity
Direct quantitative comparisons of this compound's radical scavenging activity using standardized assays like DPPH and ABTS are limited in publicly available literature, making a direct side-by-side comparison with potent direct antioxidants challenging.[1] The following table summarizes available data, highlighting both direct and indirect antioxidant effects.
| Antioxidant | Primary Mechanism of Action | Direct Antioxidant Activity (DPPH/ABTS/FRAP) | Indirect Antioxidant Effects |
| This compound | Indirect (Nrf2 activator) & Direct | Limited data on DPPH/ABTS. Shows direct antioxidant effect in FRAP assay.[1][3] | Upregulates antioxidant enzymes (SOD, Catalase, GPx) via Nrf2 pathway.[2] |
| Alpha-Lipoic Acid (ALA) | Direct & Indirect | Potent radical scavenger. | Regenerates other antioxidants (Vitamin C & E).[1][4] |
| N-Acetylcysteine (NAC) | Direct & Indirect | Precursor to glutathione, a major intracellular antioxidant. | Can directly scavenge some reactive oxygen species. |
| Vitamin E (α-tocopherol) | Direct | Potent lipid-soluble antioxidant, protects cell membranes from lipid peroxidation.[1] | - |
| Vitamin C (Ascorbic Acid) | Direct | Potent water-soluble antioxidant, scavenges a wide range of ROS.[1] | Regenerates Vitamin E. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antioxidant activity are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the antioxidant compound to be tested.
-
Add the antioxidant solution to the DPPH solution in a 96-well plate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance with the antioxidant.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against antioxidant concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution in HCl, and FeCl₃ solution.
-
Warm the FRAP reagent to 37°C.
-
Add the antioxidant sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue solution at a specific wavelength (typically around 593 nm).
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as FRAP units or equivalents of the standard.[3]
Cellular Intracellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the overall levels of ROS within cells.
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Culture cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the antioxidant compound for a specific duration.
-
Induce oxidative stress in the cells using an agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).
-
Load the cells with the DCFH-DA probe.
-
Incubate for a specified period to allow for probe uptake and deacetylation.
-
Measure the fluorescence intensity using a fluorescence microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm for DCF).
-
The reduction in fluorescence in antioxidant-treated cells compared to control cells indicates the ROS scavenging activity.[5]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a general experimental workflow for assessing antioxidant activity are provided below.
Caption: General workflow for assessing antioxidant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Benfotiamine and Metformin on Glucose Metabolism in Cultured Myotubes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of benfotiamine (B1667992) and metformin (B114582), two compounds with significant implications for glucose metabolism. The following sections present quantitative data from studies on cultured myotubes, comprehensive experimental protocols, and visualizations of the key signaling pathways involved. This information is intended to support research and development efforts in the field of metabolic diseases.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and metformin on glucose metabolism in cultured myotubes, as reported in various studies. It is important to note that the experimental conditions, such as cell lines, compound concentrations, and incubation times, may vary between studies, warranting careful interpretation of the data.
Table 1: Effects of this compound on Glucose Metabolism in Cultured Myotubes
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Glucose Oxidation | Human Myotubes | 100 µM | 4 days | 35% increase under normoglycemic conditions | [1][2] |
| Glucose Oxidation | Human Myotubes | 200 µM | 4 days | 49% increase under normoglycemic conditions | [1][2] |
| Glucose Oxidation | Human Myotubes | 200 µM | 4 days | 70% increase under hyperglycemic conditions | [1][2] |
| Glucose Uptake | Human Myotubes | Not specified | 4 days | Increased | [1][2] |
Table 2: Effects of Metformin on Glucose Metabolism in Cultured Myotubes
| Parameter | Cell Type | Metformin Concentration | Treatment Duration | Observed Effect | Reference |
| Glucose Uptake | L6-GLUT4 Myotubes | 2 mM | 20-24 hours | 218% increase | [3] |
| Glucose Uptake | L6-GLUT4 Myotubes | 2 mM | 20-24 hours | 148% increase (in SHIP2 knockdown context) | [3] |
| Glucose Uptake | Human Myotubes | 50 µM | 8 hours | Maximal stimulation | [4][5] |
| GLUT4 mRNA Expression | Human Adipocytes | Not specified | 24 hours | Increased | [6] |
| AMPK Activation | C2C12 Myotubes | 400 µM - 1mM | 24 hours | Progressive increase in p-AMPK/AMPK ratio | [7] |
| Akt Activity | SHIP2-overexpressing myotubes | Not specified | Not specified | Restored to normal levels | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline typical protocols for cell culture, differentiation, and glucose uptake assays in myotubes.
C2C12 Myoblast Culture and Differentiation
The C2C12 cell line, derived from mouse skeletal myoblasts, is a widely used model for studying myogenesis and glucose metabolism.[9][10][11][12]
-
Cell Culture: C2C12 myoblasts are typically cultured in a growth medium consisting of high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11][12] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculturing: To maintain optimal growth and prevent spontaneous differentiation, cells should be subcultured before reaching 70-80% confluency.[9]
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium when the myoblasts reach approximately 80-90% confluency. The differentiation medium consists of high-glucose DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.[9][12] The medium is typically changed every 24-48 hours, and multinucleated myotubes become visible within 5-7 days.[10]
Glucose Uptake Assay
The 2-deoxy-D-[³H]glucose or fluorescently labeled glucose analogs like 2-NBDG are commonly used to measure glucose uptake in cultured myotubes.[13][14]
-
Serum Starvation: Prior to the assay, differentiated myotubes are typically serum-starved for 3-4 hours in DMEM without serum to establish a basal state.[14]
-
Treatment: Cells are then treated with this compound, metformin, or control vehicle at the desired concentrations and for the specified duration. Insulin (B600854) (e.g., 100 nM for 15-30 minutes) can be used as a positive control for stimulating glucose uptake.[3][14]
-
Glucose Uptake Measurement:
-
After treatment, cells are washed with a buffered saline solution (e.g., PBS).
-
The uptake of radiolabeled 2-deoxy-D-[³H]glucose or a fluorescent glucose analog is measured over a defined period (e.g., 5-10 minutes) at 37°C.[14][15]
-
The reaction is stopped by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular accumulation of the labeled glucose analog is quantified using a scintillation counter for radiolabeled glucose or a fluorometer for fluorescent analogs.[13][14]
-
-
Data Normalization: Glucose uptake is typically normalized to the total protein content in each well.
Signaling Pathways
The effects of this compound and metformin on glucose metabolism are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: this compound's signaling pathway in myotubes.
Caption: Metformin's signaling pathway in myotubes.
Comparative Summary and Conclusion
Both this compound and metformin enhance glucose metabolism in cultured myotubes, albeit through different primary mechanisms.
This compound appears to primarily act by increasing the activity of transketolase, a key enzyme in the pentose phosphate pathway.[16] This leads to an increase in glucose oxidation.[1][2] Evidence also suggests that this compound can influence the Akt signaling pathway and reduce oxidative stress by downregulating NOX4.[1][2][17]
Metformin , a well-established anti-diabetic drug, predominantly exerts its effects through the activation of AMPK.[18][19][20] This master metabolic regulator promotes the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake.[6] A more recently discovered mechanism involves the inhibition of the lipid phosphatase SHIP2, which reduces GLUT4 endocytosis and enhances Akt signaling.[3][8]
References
- 1. This compound increases glucose oxidation and downregulates NADPH oxidase 4 expression in cultured human myotubes exposed to both normal and high glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Glucose transport in human skeletal muscle cells in culture. Stimulation by insulin and metformin. [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metformin regulates myoblast differentiation through an AMPK-dependent mechanism | PLOS One [journals.plos.org]
- 8. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. encodeproject.org [encodeproject.org]
- 12. smujo.id [smujo.id]
- 13. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. Effects of thiamine and this compound on intracellular glucose metabolism and relevance in the prevention of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound counteracts glucose toxicity effects on endothelial progenitor cell differentiation via Akt/FoxO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metformin regulates myoblast differentiation through an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iris.unito.it [iris.unito.it]
- 20. Metformin regulates myoblast differentiation through an AMPK-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
confirming the anti-inflammatory properties of benfotiamine in primary microglia cultures
A comprehensive guide for researchers, scientists, and drug development professionals confirming the anti-inflammatory properties of benfotiamine (B1667992) in primary microglia cultures. This guide objectively compares its performance with other alternatives and provides supporting experimental data.
This compound, a synthetic, lipid-soluble derivative of vitamin B1, has demonstrated significant anti-inflammatory and antioxidant properties, positioning it as a promising therapeutic candidate for neuroinflammatory conditions. In the context of the central nervous system, microglia are the resident immune cells that, when activated, can contribute to neuronal damage through the release of pro-inflammatory mediators. This guide provides a detailed comparison of this compound with established anti-inflammatory agents—dexamethasone, ibuprofen, and celecoxib—in modulating the inflammatory response of microglia, with a focus on primary microglia cultures. While direct comparative studies in primary microglia are limited, this guide synthesizes available data from both primary cultures and the widely used BV-2 microglial cell line to offer a comprehensive overview.
Comparative Efficacy of Anti-Inflammatory Agents in Microglia
The following tables summarize the quantitative effects of this compound and other anti-inflammatory compounds on key markers of inflammation in lipopolysaccharide (LPS)-stimulated microglial cells. It is important to note that the data for this compound is primarily derived from studies on the BV-2 cell line, a valid and frequently used model for primary microglia research.
Table 1: Effect of this compound and Other Anti-Inflammatory Agents on Pro-Inflammatory Cytokine Production in LPS-Stimulated Microglia
| Compound | Cell Type | Target Cytokine | Concentration | % Inhibition of LPS-Induced Upregulation | Reference |
| This compound | BV-2 | TNF-α | 250 µM | ~50% (mRNA), ~40% (protein) | [1][2] |
| BV-2 | IL-6 | 250 µM | ~60% (mRNA), ~55% (protein) | [1][2] | |
| Dexamethasone | BV-2 | RANTES, TGF-β1 | 1-4 µM | Significant Inhibition | [ ] |
| Ibuprofen | Primary Rat Microglia | PGE2 | 100 µM | IC50 ~10 µM | [3] |
| Celecoxib | BV-2 | IL-6, IL-1β, TNF-α | 10-20 µM | Significant Inhibition (mRNA) | [ ] |
Table 2: Effect of this compound and Other Anti-Inflammatory Agents on Inflammatory Mediators and Enzymes in LPS-Stimulated Microglia
| Compound | Cell Type | Target Molecule | Concentration | % Inhibition of LPS-Induced Upregulation | Reference |
| This compound | BV-2 | NO (from iNOS) | 250 µM | ~70% | [1][4] |
| BV-2 | iNOS (protein) | 250 µM | Significant Inhibition | [1][4] | |
| BV-2 | COX-2 (protein) | 250 µM | Significant Inhibition | [1][4] | |
| Dexamethasone | BV-2 | NO | 1-4 µM | Significant Inhibition | [ ] |
| Ibuprofen | Primary Rat Microglia | PGE2 | 100 µM | IC50 ~10 µM | [3] |
| Celecoxib | Primary Microglia | PGE2 | 10 µM | Significant Inhibition | [ ] |
Table 3: Effect of this compound on Anti-Inflammatory Cytokine Production in LPS-Stimulated Microglia
| Compound | Cell Type | Target Cytokine | Concentration | Effect | Reference |
| This compound | BV-2 | IL-10 | 250 µM | Significant Increase in protein release | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Primary Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal mice or rats.
-
Tissue Dissociation:
-
Euthanize neonatal pups (P0-P2) and dissect the cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in a solution of trypsin and DNase I at 37°C for 15 minutes to dissociate the cells.
-
Neutralize the trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).
-
Gently triturate the cell suspension to obtain a single-cell suspension and pass it through a 70 µm cell strainer.
-
-
Mixed Glial Culture:
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and penicillin/streptomycin.
-
Plate the cells in poly-D-lysine-coated T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days. A confluent layer of astrocytes will form with microglia growing on top.
-
-
Microglia Isolation:
-
After 10-14 days, seal the flasks and shake them on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.
-
Collect the supernatant containing the microglia and centrifuge.
-
Resuspend the microglial pellet in fresh medium and plate for experiments. Purity can be assessed by immunostaining for microglia-specific markers like Iba1.
-
LPS-Induced Inflammation Assay
This protocol outlines the procedure for inducing an inflammatory response in primary microglia cultures using Lipopolysaccharide (LPS).
-
Cell Plating: Plate purified primary microglia in appropriate culture plates (e.g., 24-well plates) at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or other anti-inflammatory compounds for 1-2 hours.
-
LPS Stimulation: Add LPS (from E. coli, serotype O111:B4) to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Sample Collection:
-
Supernatant: Collect the culture supernatant to measure the secretion of cytokines (e.g., TNF-α, IL-6, IL-10) and nitric oxide (NO).
-
Cell Lysate: Lyse the cells to extract total RNA for qRT-PCR analysis of gene expression (e.g., Tnf, Il6, Nos2) or total protein for Western blot analysis of protein expression (e.g., iNOS, COX-2, phosphorylated signaling proteins).
-
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant can be measured using the Griess reagent.
-
ELISA: The levels of secreted cytokines (TNF-α, IL-6, IL-10) in the culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
qRT-PCR: The relative gene expression of inflammatory markers can be determined by quantitative real-time polymerase chain reaction (qRT-PCR) using specific primers.
-
Western Blot: The protein expression levels of inflammatory enzymes and signaling molecules can be analyzed by Western blotting using specific antibodies.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in microglial inflammation and the experimental procedures used to study them can aid in understanding the mechanism of action of this compound.
References
- 1. This compound Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Benfotiamine's Impact on Gene Expression: A Comparative Analysis in Normoglycemic and Hyperglycemic Conditions
A deep dive into the molecular effects of benfotiamine (B1667992) reveals a significant modulatory role on gene expression, particularly in mitigating the detrimental impact of high glucose stress. This guide provides a comparative analysis of this compound's effects, supported by experimental data, to elucidate its mechanism of action for researchers, scientists, and drug development professionals.
This compound, a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), demonstrates superior bioavailability, allowing for more effective elevation of intracellular thiamine diphosphate (B83284) levels.[1] This enhanced bioavailability is central to its potent effects on cellular metabolism and gene regulation, especially under hyperglycemic conditions, which are known to trigger a cascade of pathological gene expression changes.
Attenuation of High Glucose-Induced Inflammatory and Oxidative Stress Pathways
High glucose levels are a primary driver of diabetic complications, largely through the induction of oxidative stress and a pro-inflammatory state. This compound has been shown to counteract these effects by targeting key signaling pathways and transcription factors.
One of the primary mechanisms of this compound's protective action is through the activation of the enzyme transketolase.[1] This enzyme is a critical component of the pentose (B10789219) phosphate (B84403) pathway (PPP), and its activation by this compound helps to divert excess glycolytic intermediates, such as glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P), away from pathways that generate harmful advanced glycation end products (AGEs) and reactive oxygen species (ROS).[1][2] By reducing the intracellular burden of these damaging molecules, this compound indirectly influences the expression of numerous genes involved in inflammation and oxidative stress.
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Under high glucose stress, NF-κB becomes activated, leading to the increased expression of pro-inflammatory cytokines and enzymes. Experimental evidence demonstrates that this compound can effectively suppress the activation of NF-κB.[2][3] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][4][5] Conversely, this compound has been observed to enhance the production of the anti-inflammatory cytokine IL-10.[2]
The Nrf2/ARE Antioxidant Pathway
In addition to suppressing pro-inflammatory pathways, this compound actively promotes the cellular antioxidant defense system. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[2][6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. This compound and its metabolites can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of ARE-dependent genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[6] This upregulation of the endogenous antioxidant system provides robust protection against high glucose-induced oxidative stress.
Comparative Gene Expression Analysis
The following tables summarize the observed changes in gene expression in response to this compound, with and without high glucose stress, based on data from various in vitro and in vivo studies.
| Table 1: Effect of this compound on Gene Expression in Normoglycemic Conditions | |
| Gene | Observed Effect of this compound |
| NADPH oxidase 4 (NOX4) | Downregulated[8][9] |
| Midkine (MDK) | Downregulated[9][10] |
| Genes related to peroxisomal lipid oxidation | Upregulated[8] |
| Genes related to mitochondrial membrane function | Upregulated[8] |
| Table 2: Effect of High Glucose and this compound on Gene Expression | ||
| Gene | Effect of High Glucose Alone | Effect of this compound in High Glucose |
| NADPH oxidase 4 (NOX4) | Upregulated (implied) | Downregulated[8][9] |
| Midkine (MDK) | Upregulated (implied) | Downregulated[9][10] |
| Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) | Upregulated | Downregulated[2] |
| Anti-inflammatory Genes (e.g., IL-10) | Downregulated | Upregulated[2] |
| Antioxidant Genes (e.g., HO-1, NQO1) | Downregulated (implied by increased oxidative stress) | Upregulated[6] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Reduced expression | Counteracted reduction[11] |
| CD31 | Reduced expression | Counteracted reduction[11] |
| Bim-el (pro-apoptotic) | Increased expression | - |
| FasL (pro-apoptotic) | Increased expression | - |
Experimental Protocols
The findings presented in this guide are based on a variety of experimental models and techniques. Below are representative methodologies employed in the cited research.
Cell Culture and Treatment
Human skeletal muscle cells (myotubes) were cultured and differentiated.[8][12] For high glucose stress experiments, cells were incubated in media containing 20 mM glucose for a period of 4 days.[8][12] Control (normoglycemic) cells were maintained in 5.5 mM glucose.[8][12] this compound was added to the culture media at concentrations ranging from 100 to 200 μM.[8]
Gene Expression Analysis
Total RNA was extracted from cultured cells, and gene expression was quantified using real-time polymerase chain reaction (qPCR) and microarray analysis.[8][12] For qPCR, relative gene expression was typically normalized to a housekeeping gene such as β-actin.[13] Microarray data was analyzed to identify broader changes in gene expression profiles and enriched gene sets.[8]
Western Blotting
Protein expression levels were assessed by Western blotting. Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins such as NF-κB p65, COX-2, iNOS, and phosphorylated forms of signaling proteins like ERK1/2 and Akt.[4]
Transfection and Reporter Assays
To investigate the activity of specific transcription factors like Nrf2, cells were transfected with reporter plasmids containing a luciferase gene under the control of an antioxidant response element (ARE).[6] Luciferase activity was then measured to determine the level of Nrf2 activation.
Conclusion
The available evidence strongly indicates that this compound exerts a profound and beneficial effect on gene expression, particularly in the context of high glucose stress. By activating transketolase, suppressing the pro-inflammatory NF-κB pathway, and upregulating the Nrf2-mediated antioxidant response, this compound effectively counteracts the molecular drivers of hyperglycemic damage. This multifaceted mechanism of action, supported by the gene expression data presented, underscores the therapeutic potential of this compound in managing diabetic complications and other conditions characterized by inflammation and oxidative stress. Further research, including large-scale clinical trials, will be crucial to fully elucidate its clinical utility.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases glucose oxidation and downregulates NADPH oxidase 4 expression in cultured human myotubes exposed to both normal and high glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound increases glucose oxidation and downregulates NADPH oxidase 4 expression in cultured human myotubes exposed to both normal and high glucose concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound upregulates antioxidative system in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Benfotiamine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (vitamin B1). Adherence to these procedural steps is critical for ensuring a safe laboratory environment, preventing environmental contamination, and maintaining regulatory compliance.
Chemical and Safety Properties of this compound
Understanding the physicochemical and toxicological properties of a substance is fundamental to its safe handling and disposal. This compound is generally considered a stable compound, though it is slightly hazardous to water and should be handled with appropriate care.[1]
| Property | Value | Source |
| IUPAC Name | S-[2-{[(4-Amino-2-methylpyrimidin-5-yl)methyl] (formyl)amino}-5-(phosphonooxy)pent-2-en-3-yl] benzenecarbothioate | [2] |
| CAS Number | 22457-89-2 | [1][2] |
| Molecular Formula | C₁₉H₂₃N₄O₆PS | [2][3] |
| Molar Mass | 466.45 g/mol | [2] |
| Appearance | Crystalline solid/powder | [1][4] |
| Solubility | Very low solubility in water. Soluble in DMSO and ammonium (B1175870) hydroxide. | [2][4] |
| Stability | Considered stable. Avoid reaction with oxidizing agents. | [1] |
| Toxicity | Oral LD50: 15 g/kg (mouse) | [1] |
| Environmental Hazard | Slightly hazardous for water. Do not allow large quantities to reach ground water, water courses, or sewage systems. | [1] |
| Transport Regulation | Not typically regulated as a dangerous good for transport (DOT, IATA, IMDG). | [1][5] |
Operational Plan: Proper Disposal Procedures for this compound
The primary directive for this compound disposal is to avoid release into the environment.[6] Never dispose of this compound, in solid or solution form, down the drain or in regular trash.[1][7] The appropriate method depends on the waste's form and whether it is contaminated with other hazardous materials. All disposal must be conducted in compliance with local, state, and federal regulations.[1][8]
Step 1: Waste Identification and Segregation
Properly identifying and segregating this compound waste is the first crucial step.
-
Unused/Uncontaminated this compound: For pure, unused this compound, consult the manufacturer for potential recycling or take-back options as the preferred first choice.[1][5]
-
Contaminated Labware: All items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and paper towels, should be considered contaminated solid waste.
-
This compound Solutions: Aqueous or solvent-based solutions containing this compound must be collected for disposal. Do not pour any this compound solution down the drain.[1]
-
Contaminated Packaging: Empty containers may contain residual dust.[5] These should be triple-rinsed (or equivalent), with the rinsate collected as hazardous waste. The cleaned packaging can then be offered for recycling or punctured to be rendered unusable before disposal in a sanitary landfill.[8]
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure correct handling by waste management personnel.
-
Containers: Use designated, sealable, and chemically compatible waste containers.[8] Hazardous pharmaceutical waste is often collected in black containers.[1][9]
-
Labeling: All waste containers must be accurately and clearly labeled with their contents, including the name "this compound Waste" and any other hazardous components. If the contents are unknown, they must be labeled as "Unknown" and handled as hazardous waste until identified.[1]
Step 3: Storage
Store waste in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[1] Keep containers tightly closed to prevent spills or the release of dust.
Step 4: Final Disposal
The recommended and required procedure for this compound waste is professional disposal.
-
Licensed Waste Disposal: Arrange for collection by a licensed chemical waste disposal company or your institution's Environmental Health & Safety (EHS) department.[1]
-
Incineration: The most common final disposal method is controlled incineration at a permitted facility, often with flue gas scrubbing to manage emissions.[8][9]
Experimental Protocol: Spill Cleanup
In the event of a spill, follow this procedure to minimize exposure and ensure safe cleanup.
1. Personnel Safety and Area Control:
- Alert all personnel in the immediate area.[5]
- Ensure the area is well-ventilated.
- Don appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, a lab coat, and a dust respirator (particulate filter device, EN 143, or equivalent).[8]
2. Spill Containment and Cleanup (Solid Spill):
- Avoid generating dust during cleanup.[1][5]
- Use dry cleanup procedures. Gently sweep or use a HEPA-filtered vacuum cleaner (explosion-proof and grounded).[5]
- If sweeping, lightly dampen the powder with water to prevent it from becoming airborne.[1][5]
- Use non-sparking tools for collection.[8]
3. Waste Collection:
- Carefully place all collected material and any contaminated cleaning supplies (e.g., paper towels) into a suitable, sealable container.[5]
- Label the container clearly as "this compound Spill Debris" for disposal.
4. Decontamination:
- Clean the spill area with soap and water.
- Collect all cleaning materials and wash water for proper disposal; do not allow wash water to enter drains.[5]
5. Post-Cleanup:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[8]
- Dispose of contaminated PPE along with the spill waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemos.de [chemos.de]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. benchchem.com [benchchem.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Benfotiamine
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling and disposal of benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (vitamin B1). Adherence to these procedural steps will foster a safe laboratory environment and prevent contamination.
Personal Protective Equipment (PPE)
When working with this compound, utilizing the appropriate personal protective equipment is a critical first line of defense to minimize exposure.[1] The recommended PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be appropriate.[1][2][3] | Protects against airborne particles and splashes.[1] |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile, PVC, or rubber. Gloves should be inspected before use.[1][2] | Prevents skin contact with the chemical.[1] |
| Body Protection | Wear suitable protective clothing, such as a lab coat. In some situations, fire/flame resistant or impervious clothing may be necessary.[1][4] | Minimizes skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | A particulate filter device (EN 143) or a dust respirator should be used.[1][2][5] A full-face respirator is recommended if exposure limits are exceeded or irritation occurs.[1][4] | Prevents the inhalation of dust particles, which can cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage protocols are crucial for maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a local exhaust ventilation system.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][4]
-
Keep containers securely sealed and clearly labeled.[1]
-
Store separately from foodstuff containers and incompatible materials, such as oxidizing agents.[1][2]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Clean up spills immediately.[2]
-
Avoid breathing dust and contact with skin and eyes.[2]
-
Wear appropriate PPE, including a dust respirator.[2]
-
Use dry clean-up procedures and avoid generating dust.[2] You can dampen the material with water to prevent dusting before sweeping.[2]
-
Vacuuming is a suitable option, provided the vacuum cleaner is fitted with a HEPA filter.[2]
-
Place the collected material in a suitable container for disposal.[2]
-
-
Major Spills:
-
Alert personnel in the area.[2]
-
Evacuate the area and ensure adequate ventilation.[6]
-
Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[7]
-
Contain the spill to prevent it from entering drains or waterways.[3]
-
Collect the material using methods that do not generate dust and place it in a suitable, closed container for disposal.[6]
-
Disposal Plan
The disposal of this compound and its contaminated packaging must be conducted in compliance with all local, state, and federal regulations.[1][2]
-
Waste this compound:
-
Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1][4]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1][4]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1][4]
-
Experimental Protocols
Preparation of a this compound Stock Solution:
Due to its low water solubility, this compound is often dissolved in an organic solvent to prepare a stock solution for in vitro experiments.[8]
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[8]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[8]
-
Dilution: Dilute the stock solution to the final desired concentration in the cell culture medium.
-
Final Solvent Concentration: Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[8]
-
Storage: Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[8]
Quantitative Data
| Parameter | Value | Source |
| Oral LD50 (mouse) | 15,000 mg/kg | [2] |
| Intravenous LD50 (mouse) | 2,200 mg/kg | [2] |
| Occupational Exposure Limits (UK, EH40/2005) | ||
| - Inhalable dust (TWA) | 10 mg/m³ | [5] |
| - Respirable dust (TWA) | 4 mg/m³ | [5] |
TWA: Time-Weighted Average
Workflow for Safe this compound Handling
The following diagram outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
